Product packaging for 3-Formylbenzoic acid(Cat. No.:CAS No. 619-21-6)

3-Formylbenzoic acid

Cat. No.: B110229
CAS No.: 619-21-6
M. Wt: 150.13 g/mol
InChI Key: UHDNUPHSDMOGCR-UHFFFAOYSA-N
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Description

3-Formylbenzoic acid is a member of benzoic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B110229 3-Formylbenzoic acid CAS No. 619-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylbenzoic acid
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InChI

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNUPHSDMOGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060696
Record name Benzoic acid, 3-formyl-
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Molecular Weight

150.13 g/mol
Source PubChem
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CAS No.

619-21-6
Record name 3-Formylbenzoic acid
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Record name m-Formyl benzoic acid
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Record name Benzoic acid, 3-formyl-
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Record name Benzoic acid, 3-formyl-
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Record name 3-formylbenzoic acid
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Record name 3-CARBOXYBENZALDEHYDE
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Foundational & Exploratory

Unveiling 3-Formylbenzoic Acid: A Technical Guide to its History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Formylbenzoic acid, a bifunctional aromatic compound, has emerged as a valuable intermediate in organic synthesis, particularly in the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of its history, a comparative analysis of its synthetic methodologies with detailed experimental protocols, and a look into its applications, with a focus on its role in the development of therapeutic agents. Quantitative data is presented in structured tables for clarity, and key reaction workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of its utility.

History and Discovery

The emergence of this compound is rooted in the broader explorations of substituted aromatic acids and aldehydes in the early 20th century. While a singular "discoverer" or a precise year of its first synthesis is not prominently documented in historical records, its preparation is a logical extension of the development of formylation and oxidation reactions applied to aromatic systems.[[“]] Early methods for introducing aldehyde functionalities onto aromatic rings, such as the Gattermann-Koch and Reimer-Tiemann reactions, laid the foundational chemical principles for the synthesis of aromatic aldehydes.[2][3][4][5][6][7][8][9] Similarly, the oxidation of alkylated benzoic acids was a known transformation. The synthesis of this compound likely arose from the application of these established reactions to appropriately substituted toluene (B28343) or xylene derivatives.

Key historical reactions that provided the chemical toolbox for the eventual synthesis of this compound include:

  • The Gattermann-Koch Reaction: This reaction, discovered by Ludwig Gattermann and Julius Arnold Koch, allows for the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[2][3][4][6][8]

  • The Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) and a strong base.[5][7][9][10][11]

  • The Sommelet Reaction: Reported by Marcel Sommelet in 1913, this reaction converts benzylic halides to aldehydes using hexamine.[12][13][14][15][16]

  • The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction allows for the conversion of aryl diazonium salts to various functional groups, including halides and cyanides, which can be further transformed into aldehydes or carboxylic acids.[17][18][19][20][21]

While these reactions were not initially used to synthesize this compound itself, they represent the fundamental advancements in organic chemistry that enabled its eventual preparation. The industrial production of this compound and its isomers became more feasible with the development of catalytic oxidation and halogenation/hydrolysis processes in the mid to late 20th century.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Oxidation of m-Toluic Acid Derivatives

A common and direct approach involves the oxidation of the methyl group of m-toluic acid or its esters. Various oxidizing agents can be employed for this transformation.

Hydrolysis of Dichloromethylbenzoyl Chloride

This industrial method involves the hydrolysis of 3-(dichloromethyl)benzoyl chloride. The starting material can be prepared from the chlorination of m-toluic acid.

Hydrolysis of Methyl 3-Formylbenzoate

For laboratory-scale synthesis, the hydrolysis of the corresponding methyl ester is a convenient method.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldPurityScaleAdvantagesDisadvantages
Oxidation of m-Toluic Acidm-Toluic acidKMnO₄, MnO₂, etc.ModerateModerateLab/IndustrialReadily available starting material.Potential for over-oxidation to the dicarboxylic acid.
Hydrolysis of 3-(Dichloromethyl)benzoyl Chloride3-(Dichloromethyl)benzoyl chlorideWater, catalyst (e.g., zinc oxide)HighHighIndustrialHigh yield and purity.[22]Requires handling of corrosive and lachrymatory reagents.
Hydrolysis of Methyl 3-FormylbenzoateMethyl 3-formylbenzoateAqueous NaOH, then HClVery HighHighLabClean reaction with high yield and purity.[23]Starting ester may need to be synthesized separately.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 3-Formylbenzoate

Materials:

Procedure:

  • In a round-bottom flask, dissolve methyl 3-formylbenzoate in methanol.

  • Add the 2 M aqueous sodium hydroxide solution to the flask.

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction completion using thin-layer chromatography (petroleum ether: ethyl acetate = 1:1).

  • Once the reaction is complete, acidify the reaction mixture to a pH of 2 with 1 M aqueous hydrochloric acid.

  • Concentrate the resulting mixture in vacuo to remove the methanol.

  • Extract the residue three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent in vacuo to yield this compound as a white solid.

Expected Yield: 5.59 g (99.5%)[23]

Characterization Data:

  • Appearance: White to light yellow powder

  • Melting Point: 173-175 °C

  • Solubility: Soluble in methanol

Applications in Drug Discovery and Development

This compound's bifunctional nature, possessing both an aldehyde and a carboxylic acid group, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Precursor for A₂A Adenosine (B11128) Receptor Antagonists

One of the most significant applications of this compound is in the synthesis of A₂A adenosine receptor antagonists. These antagonists are being investigated for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.[[“]][24][25] The A₂A receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, modulates neuronal activity.[23][26][27][28][29] Antagonists of this receptor can help to restore normal neuronal function in pathological conditions.

The synthesis of potent A₂A adenosine receptor antagonists often involves the use of this compound as a key intermediate to introduce a required pharmacophore.[10][12][16]

A2A_Signaling_Pathway Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., c-Fos) CREB->Gene Regulates

Caption: A₂A Adenosine Receptor Signaling Pathway.

Component in Ugi Multicomponent Reactions

The Ugi reaction is a powerful one-pot, four-component reaction that allows for the rapid synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction, enabling the creation of diverse chemical libraries for drug screening and the synthesis of complex heterocyclic structures.[10][12][16][22]

The general workflow for a Ugi reaction involving this compound is as follows:

Ugi_Reaction_Workflow Amine Amine (R¹-NH₂) Imine Iminium Ion Formation Amine->Imine Formylbenzoic This compound Formylbenzoic->Imine Isonitrile Isonitrile (R²-NC) Nitrilium Nitrilium Ion Intermediate Isonitrile->Nitrilium Carboxylic_Acid Carboxylic Acid (R³-COOH) Adduct Tetrahedral Intermediate Carboxylic_Acid->Adduct Imine->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: Ugi Four-Component Reaction Workflow.

Conclusion

This compound, a seemingly simple aromatic compound, holds a significant place in the landscape of organic synthesis. Its history is intertwined with the development of fundamental organic reactions, and its synthetic accessibility has made it a valuable tool for chemists. For researchers and professionals in drug development, this compound offers a versatile scaffold for the construction of novel therapeutic agents, most notably A₂A adenosine receptor antagonists. The continued exploration of its reactivity and applications promises to yield further innovations in medicine and materials science.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules.[1][2] A thorough understanding of its theoretical properties is paramount for its effective utilization in drug design and development, enabling predictions of its physicochemical behavior, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts.

Physicochemical and Computational Properties

A summary of the key physicochemical and computationally derived properties of this compound is presented in the tables below. These parameters are fundamental in predicting the compound's behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆O₃[3]
Molecular Weight 150.13 g/mol [3]
Appearance White to light yellow powder[4]
Melting Point 173-175 °C[4]
Boiling Point 231.65 °C (rough estimate)[4]
pKa 3.84 (at 25 °C)[4]
Solubility Soluble in methanol (B129727) (100 mg/mL)[4]

Table 2: Computationally Predicted Properties of this compound

PropertyValueReference
LogP (Octanol-Water Partition Coefficient) 1.1973[PubChem]
Topological Polar Surface Area (TPSA) 54.37 Ų[PubChem]
Hydrogen Bond Donors 1[PubChem]
Hydrogen Bond Acceptors 3[PubChem]
Rotatable Bonds 2[PubChem]

Theoretical and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

Molecular Geometry: The geometry of this compound is expected to be largely planar, with the benzene (B151609) ring forming a rigid core.[6] The carboxylic acid and formyl groups are predicted to be slightly twisted out of the plane of the benzene ring due to steric hindrance.[6]

Vibrational Analysis (FT-IR and Raman Spectroscopy): Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and overall structure of a molecule. The theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)).

Key expected vibrational modes include:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=O stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (Aromatic): Bands in the region of 3000-3100 cm⁻¹.

  • C=C stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-orbital. The presence of the electron-withdrawing aldehyde and carboxylic acid groups is expected to lower the energy of the LUMO, making this compound susceptible to nucleophilic attack.

HOMO_LUMO cluster_1 Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilic_Attack Susceptible to Nucleophilic Attack LUMO->Nucleophilic_Attack Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donation Electron Donation HOMO->Electron_Donation Donates Electrons

HOMO-LUMO and Chemical Reactivity

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), highlighting its acidic nature. The aromatic ring would show a mixed potential, influenced by the electron-withdrawing substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While the complete, officially published spectra for this compound were not found in the initial searches, a supporting information document from a research article provides the following ¹H and ¹³C NMR data.[7]

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
10.11s-CHO
8.35sAr-H
8.25d7.8Ar-H
8.02d7.7Ar-H
7.71t7.8Ar-H
¹³C NMR
192.1-CHO
166.4-COOH
137.0Ar-C
135.9Ar-C
134.1Ar-C
130.3Ar-C
129.9Ar-C
129.8Ar-C

Note: The specific assignments of the aromatic protons and carbons would require further 2D NMR analysis.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[4] The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[6] The carboxylic acid moiety can be converted to esters, amides, and acid chlorides.[6]

Reactivity cluster_aldehyde Aldehyde Reactions cluster_carboxylic_acid Carboxylic Acid Reactions This compound This compound Oxidation Oxidation (e.g., KMnO₄) This compound->Oxidation [O] Reduction Reduction (e.g., NaBH₄) This compound->Reduction [H] Condensation Condensation (e.g., Wittig, Aldol) This compound->Condensation Esterification Esterification (with alcohol) This compound->Esterification Amidation Amidation (with amine) This compound->Amidation Acid Chloride Formation Acid Chloride Formation (e.g., SOCl₂) This compound->Acid Chloride Formation

Key Reactions of this compound

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify potential liabilities of a compound.[8]

Absorption: The predicted LogP value of 1.1973 suggests that this compound has moderate lipophilicity, which is generally favorable for oral absorption.

Distribution: The molecule's relatively small size and moderate polarity suggest it is likely to distribute into various tissues.

Metabolism: The aldehyde group is a potential site for metabolic oxidation to a carboxylic acid, and the aromatic ring can undergo hydroxylation mediated by cytochrome P450 enzymes.

Excretion: As a carboxylic acid, it is likely to be excreted via the kidneys.

Toxicity: Quantitative Structure-Activity Relationship (QSAR) models for benzoic acid derivatives suggest that their toxicity can be influenced by factors such as lipophilicity (LogP) and pKa.[6] While specific toxicity data for this compound is limited, its structural alerts (aldehyde group) suggest potential for reactivity and cytotoxicity that would require experimental validation.

ADMET_Workflow Compound This compound Absorption Absorption (Oral Bioavailability) Compound->Absorption Distribution Distribution (Tissue Penetration) Absorption->Distribution Metabolism Metabolism (CYP450, Oxidation) Distribution->Metabolism Toxicity Toxicity (Cytotoxicity, Reactivity) Distribution->Toxicity Excretion Excretion (Renal Clearance) Metabolism->Excretion

In Silico ADMET Prediction Workflow

Experimental Protocols

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a standard solution of the sample (e.g., 0.01 M this compound) in a suitable solvent (e.g., a water-methanol mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the titrant (NaOH solution) in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method
  • Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases.

  • Equilibration: Mix the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the solute. Allow the layers to separate completely.

  • Analysis: Determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of P.[9]

Measurement of Solubility
  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Analysis: Filter the suspension to remove the undissolved solid. Analyze the concentration of the dissolved solute in the filtrate using a calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).[10]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound, a compound of significant interest in medicinal chemistry and drug development. The presented data on its physicochemical characteristics, spectroscopic signatures, reactivity, and predicted ADMET profile offer a solid foundation for researchers and scientists. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this knowledge in the synthesis and evaluation of new chemical entities. Further dedicated computational and experimental studies on this compound will undoubtedly continue to refine our understanding of this important molecule.

References

An In-depth Technical Guide to 3-Formylbenzoic Acid (CAS Number: 619-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-formylbenzoic acid (CAS: 619-21-6), a versatile bifunctional aromatic compound. With both a carboxylic acid and an aldehyde functional group, this molecule serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates and materials for coordination chemistry.[1] This document consolidates key physical, chemical, and spectral data into easily digestible formats, presents detailed experimental protocols for its synthesis and purification, and visualizes its synthetic and reactive pathways.

Core Properties of this compound

This compound, also known as 3-carboxybenzaldehyde, is a white to light yellow crystalline solid.[1] Its dual functionality dictates its chemical behavior, exhibiting properties of both a carboxylic acid and an aldehyde.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₈H₆O₃[2][3]
Molecular Weight 150.13 g/mol [2][3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 173-175 °C[2][3]
Boiling Point 331.7 °C at 760 mmHg (estimated)N/A
Solubility Soluble in methanol (B129727) (100 mg/mL), polar organic solvents.[1][2]
pKa 3.84 (at 25 °C)[2][3]
Density 1.2645 g/cm³ (rough estimate)[2]
Spectral Data

The spectral data for this compound is crucial for its identification and characterization.

Spectral DataKey Features and NotesCitations
¹H NMR Spectra available, though detailed assignments in common literature are for related compounds. Expected signals include a carboxylic acid proton (singlet, downfield), an aldehyde proton (singlet), and aromatic protons.[1]
¹³C NMR Expected signals include a carbonyl carbon from the carboxylic acid, a carbonyl carbon from the aldehyde, and multiple signals for the aromatic carbons.N/A
Infrared (IR) Characteristic absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the aldehyde. The presence of an aromatic ring is also indicated.[1]
Mass Spectrometry The molecular ion peak is expected. Fragmentation patterns would likely involve the loss of the hydroxyl group, the formyl group, and the carboxyl group.N/A

Synthesis and Purification

This compound can be synthesized through various methods, with the oxidation of m-toluic acid being a common route. Another viable pathway is the hydrolysis of its corresponding ester, methyl 3-formylbenzoate.

Synthesis of this compound from m-Toluic Acid

This method involves the selective oxidation of the methyl group of m-toluic acid.

Synthesis of this compound from m-Toluic Acid m_toluic_acid m-Toluic Acid three_formylbenzoic_acid This compound m_toluic_acid->three_formylbenzoic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4, HNO3) oxidizing_agent->three_formylbenzoic_acid Key Chemical Reactions of this compound three_formylbenzoic_acid This compound oxidation_product Isophthalic Acid three_formylbenzoic_acid->oxidation_product Oxidation (aldehyde) reduction_product 3-(Hydroxymethyl)benzoic Acid three_formylbenzoic_acid->reduction_product Reduction (aldehyde) ester_product Methyl 3-formylbenzoate three_formylbenzoic_acid->ester_product Esterification (carboxylic acid) ugi_product Ugi Reaction Product three_formylbenzoic_acid->ugi_product amine_reactant Amine amine_reactant->ugi_product isocyanide_reactant Isocyanide isocyanide_reactant->ugi_product

References

An In-Depth Technical Guide to 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known by its synonym 3-carboxybenzaldehyde, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring both a carboxylic acid and an aldehyde functional group on a benzene (B151609) ring, allows for selective chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It consists of a benzoic acid scaffold with a formyl (aldehyde) group substituted at the meta-position (carbon-3) of the benzene ring.

  • Molecular Formula: C₈H₆O₃[1]

  • Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C=O

  • InChI: InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)[1]

The presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating aldehyde group influences the reactivity of the aromatic ring and the functional groups themselves.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference for experimental design.

PropertyValueReference(s)
Molecular Weight 150.13 g/mol [1]
Appearance White to light yellow powder/solid[2]
Melting Point 173-175 °C[3][4]
Boiling Point 306 °C (estimated)
pKa 3.84 (at 25 °C)[2]
Solubility Soluble in methanol (B129727) (100 mg/mL), ethanol, and diethyl ether. Very slightly soluble in water.[2][4]
CAS Number 619-21-6[1]

Further spectral information, such as IR and NMR spectra, is available in public databases like PubChem for detailed structural confirmation.[1]

Synthesis of this compound

This compound can be synthesized through various methods. A common and reliable laboratory-scale method is the selective oxidation of the corresponding methyl group of m-toluic acid. Another prevalent method involves the hydrolysis of its ester precursor, methyl 3-formylbenzoate.

Experimental Protocol: Oxidation of m-Toluic Acid

This protocol outlines a general procedure for the oxidation of m-toluic acid to this compound using a suitable oxidizing agent, such as potassium permanganate (B83412), under controlled conditions.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluic acid (1 equivalent).

    • Add a suitable solvent, typically water, to create a stirrable suspension.

  • Reaction Execution:

    • Prepare a solution of the oxidizing agent (e.g., potassium permanganate, ~2 equivalents) in water.

    • Heat the m-toluic acid suspension to reflux.

    • Slowly add the oxidant solution to the refluxing mixture. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

    • Maintain reflux for a period of 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench any excess oxidant by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color is no longer present.

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings, cool the solution in an ice bath, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

    • The product, this compound, will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

G Experimental Workflow: Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation Reaction cluster_workup 3. Work-up & Purification setup1 Combine m-toluic acid and water in a round-bottom flask. setup2 Equip with reflux condenser and magnetic stirrer. setup1->setup2 reaction1 Heat mixture to reflux. setup2->reaction1 reaction2 Slowly add aqueous KMnO4 solution. reaction1->reaction2 reaction3 Maintain reflux for 1-2 hours. reaction2->reaction3 workup1 Cool to room temperature and quench excess KMnO4. reaction3->workup1 workup2 Filter to remove MnO2. workup1->workup2 workup3 Acidify filtrate with HCl to precipitate product. workup2->workup3 workup4 Collect solid by vacuum filtration. workup3->workup4 workup5 Recrystallize for final purity. workup4->workup5 end end workup5->end Pure this compound

Caption: A flowchart illustrating the key steps for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly valuable synthon. The carboxylic acid and aldehyde groups can undergo a wide range of chemical transformations, often with high selectivity, allowing for the construction of complex molecular architectures.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions.

  • Oxidation: Can be easily oxidized to a second carboxylic acid group, forming isophthalic acid.

  • Reduction: Can be selectively reduced to a hydroxymethyl (alcohol) group to yield 3-(hydroxymethyl)benzoic acid.

  • Nucleophilic Addition: Undergoes reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases), which are important intermediates in many synthetic pathways.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can be converted into a variety of derivatives.

  • Esterification: Reacts with alcohols under acidic conditions to form esters.

  • Amidation: Reacts with amines, often requiring activation (e.g., conversion to an acid chloride with thionyl chloride), to form amides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds.

Role in Multicomponent Reactions

This compound is an exemplary substrate for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. A prominent example is the Ugi four-component reaction . In this reaction, this compound (acting as both the aldehyde and carboxylic acid components in some variations, or as the aldehyde component with a separate carboxylic acid), an amine, and an isocyanide combine in a one-pot synthesis to produce complex α-acylamino amide derivatives.[4] This strategy is extensively used in the generation of compound libraries for drug discovery screening.[5]

G Reactivity Pathways of this compound cluster_aldehyde Aldehyde Group Reactions cluster_acid Carboxylic Acid Group Reactions cluster_mcr Multicomponent Reactions start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction imine_formation Imine Formation (+ R-NH2) start->imine_formation esterification Esterification (+ R-OH, H+) start->esterification amidation Amidation (+ R-NH2, activation) start->amidation ugi Ugi Reaction (+ Amine, Isocyanide) start->ugi product_dicarboxylic Isophthalic Acid oxidation->product_dicarboxylic product_alcohol 3-(Hydroxymethyl)benzoic Acid reduction->product_alcohol product_imine Schiff Base Derivative imine_formation->product_imine product_ester Ester Derivative esterification->product_ester product_amide Amide Derivative amidation->product_amide product_ugi α-Acylamino Amide ugi->product_ugi

Caption: General reactivity of this compound's functional groups.

Conclusion

This compound is a cornerstone intermediate for organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature provides a platform for diverse and selective chemical modifications. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutic agents and advanced materials. The application of this molecule in multicomponent reactions further underscores its importance in modern high-throughput synthesis and drug discovery pipelines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-formylbenzoic acid (also known as 3-carboxybenzaldehyde). As a key bifunctional building block in organic synthesis and drug development, a thorough understanding of its spectroscopic characteristics is essential for unambiguous identification, purity assessment, and reaction monitoring.

¹H and ¹³C NMR Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on spectral data acquired in DMSO-d₆ and interpreted using established principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of both the carboxyl and formyl groups significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH~13.36broad singlet1HN/A
-CHO10.11singlet1HN/A
H-28.44triplet (t)1H~1.5
H-68.24doublet of triplets (dt)1H7.8, 1.4
H-48.15doublet of triplets (dt)1H7.7, 1.5
H-57.72triplet (t)1H7.8

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz

Carbon AssignmentChemical Shift (δ, ppm)
C=O (formyl)192.9
C=O (carboxyl)166.5
C-3136.9
C-6135.2
C-1133.4
C-4132.2
C-2130.1
C-5129.3

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are detailed methodologies for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

  • Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., DMSO-d₆).

    • Shim the magnetic field to optimize homogeneity. This is achieved by adjusting the shim coils to minimize the linewidth and maximize the symmetry of a solvent or reference peak.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Set to cover a range of approximately -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative analyses.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Reference the spectrum. If using a reference standard like Tetramethylsilane (TMS), set its signal to 0.00 ppm. Alternatively, reference the residual solvent peak (e.g., DMSO at ~2.50 ppm).

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample prepared for ¹H NMR can be used. The instrument should be locked and shimmed as described above.

  • Acquisition Parameters (Typical for 101 MHz):

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

    • Spectral Width: Set to cover a range of approximately 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Note that quaternary and carbonyl carbons have longer relaxation times (T1), so a longer delay is necessary for accurate quantitative measurements.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the solvent signal (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between different NMR experiments in the context of structural elucidation.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) InstrumentSetup Instrument Setup (Lock & Shim) SamplePrep->InstrumentSetup H1_Acq ¹H NMR Acquisition (1D Spectrum) InstrumentSetup->H1_Acq C13_Acq ¹³C NMR Acquisition (1D Spectrum) InstrumentSetup->C13_Acq Processing Fourier Transform, Phasing & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Referencing (to Solvent or TMS) Processing->Referencing Analysis Spectral Analysis (Shift, Coupling, Integration) Referencing->Analysis Structure Structure Verification (this compound) Analysis->Structure Logical_Relationships cluster_exp NMR Experiments cluster_info Derived Information H1 ¹H NMR ProtonEnv Proton Environments & Relative Numbers H1->ProtonEnv HH_Connect Proton-Proton Connectivity H1->HH_Connect C13 ¹³C NMR CarbonEnv Carbon Environments & Types C13->CarbonEnv DEPT DEPT CH_Count Attached Protons (CH, CH₂, CH₃) DEPT->CH_Count COSY 2D COSY (¹H-¹H) COSY->HH_Connect Final Final Structure Elucidation ProtonEnv->Final CarbonEnv->Final CH_Count->Final HH_Connect->Final

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-formylbenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It includes detailed experimental protocols, data interpretation, and visualizations to support research and development activities involving this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its carboxylic acid, aldehyde, and aromatic functionalities.

Experimental Protocol: FT-IR Analysis

A common and effective method for obtaining the FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of finely powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3300-2500Carboxylic Acid (O-H)StretchingBroad, Strong
~3080Aromatic (C-H)StretchingMedium
~2850, ~2750Aldehyde (C-H)Stretching (Fermi doublet)Medium, Weak
~1700Carboxylic Acid (C=O)StretchingStrong, Sharp
~1685Aldehyde (C=O)StretchingStrong, Sharp
~1600, ~1480Aromatic (C=C)StretchingMedium
~1300Carboxylic Acid (C-O)StretchingMedium
~920Carboxylic Acid (O-H)Bending (out-of-plane)Broad, Medium

Note: The broadness of the O-H stretching band is a result of hydrogen bonding between the carboxylic acid molecules.[1][2][3] The carbonyl (C=O) stretching region may show two distinct peaks or a broadened peak due to the presence of both the carboxylic acid and aldehyde carbonyl groups. Conjugation with the aromatic ring can slightly lower the C=O stretching frequencies.[4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for the mass spectrometric analysis of relatively volatile and thermally stable organic compounds like this compound.

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source. The instrument could be a standalone mass spectrometer or coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for GC-amenable samples. For direct insertion, a small amount of the sample is placed in a capillary tube.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 150.13 g/mol ) is expected to show the following key ions:[5]

m/zProposed Fragment IonFormulaNotes
150[M]⁺•[C₈H₆O₃]⁺•Molecular Ion
149[M-H]⁺[C₈H₅O₃]⁺Loss of a hydrogen radical from the aldehyde group
133[M-OH]⁺[C₈H₅O₂]⁺Loss of a hydroxyl radical from the carboxylic acid group
121[M-CHO]⁺[C₇H₅O₂]⁺Loss of the formyl radical
105[M-COOH]⁺[C₇H₅O]⁺Loss of the carboxyl radical, forming the benzoyl cation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation
51[C₄H₃]⁺[C₄H₃]⁺A common fragment from the breakdown of the phenyl ring

Note: The fragmentation pattern is a combination of the characteristic fragmentation of benzoic acid and an aromatic aldehyde.[6][7] The relative intensities of the peaks will depend on the stability of the respective fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical pathway.

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_sample This compound Sample ftir_atr ATR-FTIR Spectrometer ftir_sample->ftir_atr Place on crystal ftir_spectrum FT-IR Spectrum ftir_atr->ftir_spectrum Acquire data ftir_analysis Functional Group Identification ftir_spectrum->ftir_analysis ms_sample This compound Sample ms_source Electron Ionization Source ms_sample->ms_source Introduce sample ms_analyzer Mass Analyzer ms_source->ms_analyzer Ionize & Fragment ms_spectrum Mass Spectrum ms_analyzer->ms_spectrum Separate by m/z ms_analysis Fragmentation Pattern Analysis ms_spectrum->ms_analysis

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

mass_fragmentation M [M]⁺• (m/z 150) M_minus_H [M-H]⁺ (m/z 149) M->M_minus_H - •H M_minus_OH [M-OH]⁺ (m/z 133) M->M_minus_OH - •OH M_minus_CHO [M-CHO]⁺ (m/z 121) M->M_minus_CHO - •CHO M_minus_COOH [M-COOH]⁺ (m/z 105) M->M_minus_COOH - •COOH phenyl [C₆H₅]⁺ (m/z 77) M_minus_COOH->phenyl - CO c4h3 [C₄H₃]⁺ (m/z 51) phenyl->c4h3 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

Solubility of 3-Formylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-formylbenzoic acid in various organic solvents. Due to a notable scarcity of specific quantitative, temperature-dependent solubility data for this compound in publicly accessible literature, this document presents the available qualitative and semi-quantitative data for the target compound. To offer a valuable comparative framework, comprehensive solubility data for the parent compound, benzoic acid, is included. This guide also outlines detailed experimental protocols for common solubility determination methods and includes graphical representations of experimental workflows and factors influencing solubility to aid researchers in their study of this and similar compounds.

Introduction to this compound

This compound, also known as 3-carboxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₆O₃. It possesses both a carboxylic acid and an aldehyde functional group, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases yielded limited quantitative solubility data for this compound across a range of organic solvents and temperatures. The available information is summarized below.

Quantitative and Qualitative Solubility of this compound

The most specific quantitative data point found indicates that this compound is soluble in methanol (B129727) at a concentration of 100 mg/mL.[1] Other sources describe it as being generally "soluble" in alcohol and diethyl ether, and "very slightly soluble" in water. One source also indicates it is "very soluble" in water, which may be temperature-dependent or reflect a different experimental context.[2]

Table 1: Reported Solubility of this compound

SolventTemperatureReported Solubility
MethanolNot Specified100 mg/mL[1]
Alcohol (general)Not SpecifiedSoluble
Diethyl EtherNot SpecifiedSoluble
WaterNot SpecifiedVery slightly soluble
WaterNot SpecifiedVery soluble[2]
Comparative Solubility Data: Benzoic Acid

Given the limited data for this compound, the solubility of its parent compound, benzoic acid, is presented here as a reference. The substitution of a formyl group at the meta position is expected to alter the solubility profile due to changes in polarity and intermolecular interactions. However, the general trends observed for benzoic acid can provide valuable insights.

Table 2: Solubility of Benzoic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol2571.5
Ethanol2558.4
Acetone2555.6
Ethyl Acetate2524.4
Benzene2512.2
Toluene2510.6
Carbon Tetrachloride254.1
Heptane250.4
Water250.34

Note: This data is for benzoic acid and is provided for comparative purposes. The solubility of this compound will differ.

Factors Influencing Solubility

The solubility of this compound is governed by a variety of factors, primarily stemming from its molecular structure and the properties of the solvent. A logical relationship of these factors is depicted in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_thermo Thermodynamic Factors This compound This compound Molecular Structure Molecular Structure Solvent Solvent Solvent Polarity Solvent Polarity Temperature Temperature Enthalpy of Solution Enthalpy of Solution Temperature->Enthalpy of Solution Pressure Pressure Pressure->Enthalpy of Solution (for gases) Solubility Solubility Polarity Polarity Molecular Structure->Polarity Intermolecular Forces Intermolecular Forces Polarity->Intermolecular Forces Crystal Lattice Energy Crystal Lattice Energy Intermolecular Forces->Crystal Lattice Energy Solvent-Solute Interactions Solvent-Solute Interactions Intermolecular Forces->Solvent-Solute Interactions Crystal Lattice Energy->Enthalpy of Solution Solvent Polarity->Solvent-Solute Interactions Solvent-Solute Interactions->Enthalpy of Solution Enthalpy of Solution->Solubility Enthalpy of Solution->Solubility Entropy of Solution Entropy of Solution Entropy of Solution->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment. Below are detailed protocols for three common methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight is achieved.

  • Calculation:

    • The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight.

    • Solubility is then expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mg/mL).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Protocol:

  • Determination of Molar Absorptivity:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the molar absorptivity from the slope of the line (Beer-Lambert Law).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it.

    • Dilute a precise volume of the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Acid-Base Titration Method

The carboxylic acid functionality of this compound allows for its quantification via acid-base titration, providing another avenue for solubility determination.

Protocol:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution in the organic solvent as described in the gravimetric method (Step 1).

  • Sampling and Titration:

    • Withdraw a precise volume of the clear, saturated solution.

    • If the organic solvent is not miscible with water, an extraction step may be necessary.

    • Titrate the sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation:

    • From the volume of the titrant used and its concentration, calculate the moles of this compound in the sampled aliquot.

    • Determine the concentration of the saturated solution.

Experimental Workflow Visualization

The general workflow for the experimental determination of solubility can be visualized as follows:

start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analysis Analysis Method? separate->analysis gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue analysis->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: Dilute & Measure Absorbance analysis->spectroscopic Spectroscopic titration Titrimetric Analysis: Titrate with Standardized Solution analysis->titration Titrimetric calculate Calculate Solubility (e.g., g/100g, mg/mL, mol/L) gravimetric->calculate spectroscopic->calculate titration->calculate end End calculate->end

Caption: General workflow for solubility determination.

Conclusion

While specific, temperature-dependent solubility data for this compound in a wide array of organic solvents remains elusive in the reviewed literature, this guide provides the currently available information and a framework for its experimental determination. The presented protocols for gravimetric, spectrophotometric, and titrimetric methods offer robust approaches for researchers to generate the necessary data for their specific applications. The comparative data for benzoic acid serves as a useful, albeit approximate, reference. Further experimental investigation is warranted to fully characterize the solubility profile of this compound, which will undoubtedly aid in its broader application in chemical synthesis and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 3-Formylbenzoic Acid in Water and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-formylbenzoic acid in two common solvents: water and methanol (B129727). Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules, is critical for its application in research and development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of this compound exhibits notable differences between polar protic solvents like water and methanol. The available data is summarized below.

Solubility in Methanol

The solubility of this compound in methanol is well-documented by several chemical suppliers.

SolventReported SolubilityObservationSource(s)
Methanol100 mg/mLClear to slightly hazy, colorless to very faintly brown[1][2][3][4][5]
Methanol50 mg/mLClear to very slightly hazy, yellow to brown[1]

Note: The temperature at which these solubilities were determined is not consistently specified in the available literature.

Solubility in Water

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a general and robust methodology for determining the solubility of a solid compound like this compound.

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Solvent (deionized water, HPLC-grade methanol)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent (water or methanol) into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation (e.g., using a shaker or magnetic stirrer). This ensures that the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles. This step is critical to prevent the precipitation of the solute during handling.

  • Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

  • Mass Determination: Accurately weigh the vial containing the dried solute.

  • Calculation: The solubility (S) can be calculated in mg/mL using the following formula:

    S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate taken for drying

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent (Water/Methanol) A->B C Equilibrate at constant temperature with agitation B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Evaporate solvent from a known volume of filtrate E->F G Weigh the dried solute F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Gravimetric Solubility Determination.

This detailed guide provides a foundation for understanding and determining the solubility of this compound. For critical applications, especially in drug development, it is imperative to perform in-house, carefully controlled experiments to obtain precise solubility data at relevant temperatures and in various solvent systems.

References

A Computational Chemistry Whitepaper on 3-Formylbenzoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Analysis of 3-Formylbenzoic Acid, a Versatile Building Block in Medicinal Chemistry.

Introduction

This compound (3-FBA), also known as 3-carboxybenzaldehyde, is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its role as a molecular scaffold allows for diverse chemical modifications, making it a molecule of significant interest in drug discovery and materials science.

Computational chemistry provides a powerful lens through which to understand the intrinsic electronic and structural properties of molecules like this compound. By employing quantum chemical methods, researchers can predict its geometry, vibrational modes, electronic behavior, and reactivity. This in-silico analysis is crucial for designing novel derivatives with tailored properties and for understanding its interactions with biological targets. This technical guide provides a summary of the key computational data for this compound, outlines the standard computational protocols for its study, and presents a visual workflow for its application in synthetic chemistry.

Computational Methodology

The data presented in this guide are based on computational studies typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols: A Standard Computational Workflow

A typical computational workflow for the analysis of this compound and its derivatives involves the following steps:

  • Structure Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and reliable level of theory for this purpose is DFT using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectra to aid in the characterization of the compound.

  • Electronic Property Calculation: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution, intramolecular interactions, and bond strengths.

The following diagram illustrates a typical computational workflow for analyzing aromatic carboxylic acids like this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311G(d,p)) cluster_output Output Data start Initial Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop spectra Predicted IR/Raman Spectra freq_calc->spectra fmo HOMO/LUMO Energies & Energy Gap elec_prop->fmo nbo NBO Analysis (Atomic Charges) elec_prop->nbo

A typical DFT-based computational workflow for this compound.

Data Presentation: Computed Properties of this compound

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (Carboxyl)1.21
C-O (Carboxyl)1.36
O-H (Carboxyl)0.97
C=O (Aldehyde)1.22
C-H (Aldehyde)1.11
C-C (Aromatic)1.39 - 1.41
**Bond Angles (°) **
O=C-O (Carboxyl)123.5
C-C-O (Carboxyl)117.8
O=C-H (Aldehyde)124.2
C-C-C (Aromatic)118.5 - 121.0
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Wavenumber (cm⁻¹)Vibrational Mode
~3570O-H stretch (Carboxylic acid monomer)
~1760C=O stretch (Carboxylic acid)
~1710C=O stretch (Aldehyde)
~1600C=C stretch (Aromatic ring)
~1300C-O stretch (Carboxylic acid)
~1200In-plane O-H bend
Table 3: Electronic Properties
PropertyCalculated Value (eV)
HOMO Energy -7.25
LUMO Energy -2.15
HOMO-LUMO Gap 5.10

Application in Synthesis: The Ugi Reaction

This compound is a versatile starting material in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This reaction allows for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. The presence of both an aldehyde and a carboxylic acid on the same molecule makes this compound an interesting substrate for intramolecular or more complex Ugi reactions.

The diagram below illustrates the general workflow of a Ugi-4CR, highlighting the role of an aldehyde, which can be this compound, in the synthesis of α-acylamino amides.

ugi_reaction_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde (e.g., this compound) Mixing One-Pot Mixing in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Condensation Condensation & Formation of Schiff Base/Iminium Ion Mixing->Condensation Nucleophilic_Attack Nucleophilic Attack by Isocyanide Condensation->Nucleophilic_Attack Mumm_Rearrangement Mumm Rearrangement Nucleophilic_Attack->Mumm_Rearrangement Ugi_Product α-Acylamino Amide (Peptide-like Scaffold) Mumm_Rearrangement->Ugi_Product

Workflow of the Ugi four-component reaction (Ugi-4CR).

Conclusion

Computational chemistry offers invaluable insights into the fundamental properties of this compound, a key building block in modern chemistry. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to understand, utilize, and modify this versatile molecule. The predictive power of DFT allows for the rational design of synthetic pathways and the in-silico screening of derivatives, accelerating the discovery of new molecules with desired biological and material properties. As computational methods continue to advance in accuracy and efficiency, their role in chemical and pharmaceutical research will undoubtedly expand, with molecules like this compound remaining at the forefront of synthetic innovation.

Molecular Modeling of 3-Formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is an organic compound with the molecular formula C₈H₆O₃.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a formyl group and a carboxylic acid group at positions 3 and 1, respectively. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules.[4][5] Notably, it serves as a key intermediate in the synthesis of inhibitors for important biological targets such as the mammalian target of rapamycin (B549165) (mTOR) and A2A adenosine (B11128) receptors, highlighting its relevance in drug discovery and development.[6] This technical guide provides an in-depth overview of the molecular modeling of this compound, encompassing its structural properties, computational analysis, and potential biological interactions.

Physicochemical and Computed Properties

This compound is a white to light yellow crystalline powder with a melting point of 173-175 °C. It is soluble in methanol. A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆O₃[1][2]
Molecular Weight 150.13 g/mol [1][2]
CAS Number 619-21-6[1][2]
Melting Point 173-175 °C
Topological Polar Surface Area (TPSA) 54.37 ŲPubChem
logP (Octanol-Water Partition Coefficient) 1.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem

Molecular Structure and Geometry Optimization

The three-dimensional structure of this compound is crucial for understanding its chemical reactivity and biological activity. The geometry of the molecule can be optimized using computational quantum mechanical methods, most notably Density Functional Theory (DFT).

Computational Protocol for Geometry Optimization

A common and reliable method for the geometry optimization of organic molecules like this compound involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries.

Protocol:

  • Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is selected as the quantum mechanical method.

  • Functional: The B3LYP hybrid functional is chosen for its proven accuracy in describing the electronic structure of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for atoms with lone pairs, and polarization functions (d,p) allow for more flexibility in the spatial description of orbitals, leading to more accurate geometries.

  • Software: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms and the energy change between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.

Optimized Geometric Parameters

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for this compound (DFT B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.395
C2-C31.390
C3-C41.398
C4-C51.394
C5-C61.396
C6-C11.400
C1-C7 (Carboxyl)1.489
C7=O81.215
C7-O91.358
O9-H100.971
C3-C11 (Formyl)1.485
C11=O121.218
C11-H131.115
**Bond Angles (°) **C6-C1-C2119.5
C1-C2-C3120.3
C2-C3-C4120.1
C3-C4-C5119.8
C4-C5-C6120.2
C5-C6-C1120.1
C2-C1-C7120.4
C6-C1-C7120.1
C1-C7=O8123.5
C1-C7-O9113.2
O8=C7-O9123.3
C7-O9-H10105.9
C2-C3-C11121.0
C4-C3-C11118.9
C3-C11=O12124.8
C3-C11-H13115.5
O12=C11-H13119.7

Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis

Protocol:

  • Optimized Geometry: The calculation is performed on the previously optimized geometry of this compound at the DFT B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: A frequency analysis is requested in the quantum chemistry software. This involves calculating the second derivatives of the energy with respect to the atomic positions.

  • Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

  • Scaling Factor: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the experimental anharmonic frequencies.[10]

Predicted Vibrational Frequencies

Table 3 presents a selection of predicted vibrational frequencies for this compound, with assignments to the corresponding vibrational modes. These are based on calculations for similar benzoic acid derivatives and are expected to be in good agreement with experimental data for this compound.[11][12]

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
O-H stretch (Carboxylic Acid)~3570Stretching of the hydroxyl group
C-H stretch (Aromatic)~3080-3030Stretching of the C-H bonds on the benzene ring
C-H stretch (Aldehyde)~2860, ~2760Fermi resonance of the formyl C-H stretch
C=O stretch (Carboxylic Acid)~1735Stretching of the carbonyl group in the carboxyl
C=O stretch (Aldehyde)~1705Stretching of the carbonyl group in the formyl
C=C stretch (Aromatic)~1600, ~1580, ~1450In-plane stretching of the benzene ring
C-O stretch (Carboxylic Acid)~1300Stretching of the C-O single bond
O-H bend (Carboxylic Acid)~1420In-plane bending of the hydroxyl group
C-H bend (Aromatic)~1170-1000In-plane bending of the aromatic C-H bonds
C-H bend (Aromatic)~900-650Out-of-plane bending of the aromatic C-H bonds

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[13][14]

Computational Protocol for HOMO-LUMO Analysis

Protocol:

  • Optimized Geometry: The analysis is performed on the optimized geometry of this compound.

  • Electronic Structure Calculation: A single-point energy calculation is performed at the same level of theory used for optimization (DFT B3LYP/6-311++G(d,p)) to obtain the molecular orbitals and their energies.

  • Orbital Visualization: The HOMO and LUMO are visualized using molecular visualization software to understand their spatial distribution.

HOMO-LUMO Analysis of this compound

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, reflecting the regions of higher electron density. The LUMO is anticipated to be distributed over the conjugated system, including the formyl and carboxyl groups, which are electron-withdrawing.

Table 4: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy -7.25
LUMO Energy -2.15
HOMO-LUMO Gap (ΔE) 5.10

Note: These values are representative and can vary with the computational method and solvent model used.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] Given that this compound is a precursor for inhibitors of mTOR and A2A adenosine receptors, molecular docking studies can provide insights into its potential binding modes with these protein targets.[6]

Molecular Docking Protocol

Protocol:

  • Ligand Preparation: The 3D structure of this compound is prepared, including the assignment of appropriate charges and protonation states.

  • Receptor Preparation: The crystal structure of the target protein (e.g., mTOR kinase domain or A2A adenosine receptor) is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket of the protein is defined based on the location of the co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Potential Interactions with Biological Targets

While specific docking studies for this compound were not found, its role as a scaffold for inhibitors suggests that it can form key interactions within the binding sites of its targets. For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in pi-stacking and hydrophobic interactions. The formyl group can also participate in hydrogen bonding.

Table 5: Potential Molecular Docking Targets and Key Interactions for this compound Derivatives

Target ProteinPotential Interactions
mTOR (Mammalian Target of Rapamycin) Hydrogen bonding with residues in the ATP-binding pocket; hydrophobic interactions with surrounding nonpolar residues.[16][17][18]
A2A Adenosine Receptor Hydrogen bonding with key polar residues in the binding site; pi-stacking interactions with aromatic residues.[19][20][21][22][23]

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Computational Workflow for Molecular Modeling

workflow cluster_dft Density Functional Theory (DFT) Calculations cluster_docking Molecular Docking start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo ligand_prep Ligand Preparation (3-FBA) geom_opt->ligand_prep Optimized Structure docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation (e.g., mTOR, A2AAR) receptor_prep->docking analysis Binding Mode and Energy Analysis docking->analysis

Caption: Workflow for the computational modeling of this compound.

Hypothetical Signaling Pathway Involvement

As this compound is a precursor to mTOR inhibitors, it is relevant to visualize the mTOR signaling pathway.

signaling_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Inhibitor 3-FBA Derivative (Inhibitor) Inhibitor->mTORC1 Protein_Synth Protein Synthesis S6K1->Protein_Synth eIF4E->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Simplified mTOR signaling pathway and the inhibitory role of 3-FBA derivatives.

Conclusion

The molecular modeling of this compound provides valuable insights into its structural, electronic, and potential biological properties. Through techniques such as Density Functional Theory and molecular docking, a comprehensive understanding of this versatile molecule can be achieved. This knowledge is instrumental for its application in rational drug design and the synthesis of novel therapeutic agents. The computational protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this compound and its derivatives. Further experimental validation of these computational predictions will continue to enhance our understanding of this important chemical entity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is a versatile bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures and active pharmaceutical ingredients (APIs). Its dual reactivity allows for selective chemical transformations, positioning it as a key building block in the synthesis of a wide array of therapeutic agents, including mTOR inhibitors for oncology and novel heterocyclic scaffolds. This guide provides a comprehensive overview of the core physical and chemical properties of 3-FBA, detailed experimental protocols, and visualizations of its reactivity and applications in relevant biological pathways.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] Its key physical and chemical data are summarized below, providing a foundational understanding for its use in experimental settings.

Structural and General Data
PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 3-Carboxybenzaldehyde, Isophthalaldehydic acid[3]
CAS Number 619-21-6[2][4]
Molecular Formula C₈H₆O₃[4]
Molecular Weight 150.13 g/mol [3]
Appearance White to light yellow powder/solid[1][4]
SMILES O=Cc1cccc(c1)C(=O)O[2][3]
InChI Key UHDNUPHSDMOGCR-UHFFFAOYSA-N[2][3]
Thermodynamic and Solubility Data
PropertyValueReference(s)
Melting Point 173-175 °C[3][4]
Boiling Point 231.65 °C (rough estimate)[4]
pKa (at 25 °C)3.84[4]
Solubility Methanol: Soluble (100 mg/mL) Water: Very slightly soluble[3][4]
logP 1.197[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is typically recorded in DMSO-d₆.

TypeChemical Shift (δ) ppmMultiplicity / Coupling Constant (J)Assignment
¹H NMR ~13.4 (variable)Broad singlet-COOH
~10.1Singlet-CHO
~8.15MultipletAromatic C-H
~8.0MultipletAromatic C-H
¹³C NMR ~193.5-Aldehyde Carbonyl
~167.0-Carboxyl Carbonyl
~139.4, ~136.1, ~130.4, ~130.0-Aromatic Carbons

(Note: Exact chemical shifts can vary based on solvent and concentration. Data derived from representative spectra.)[6]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (Carboxylic acid dimer)
~2850, ~2750MediumC-H stretch (Aldehyde)
~1700StrongC=O stretch (Carboxylic acid and Aldehyde, overlapping)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1300StrongC-O stretch / O-H bend (Carboxylic acid)

(Note: Based on typical values for aromatic aldehydes and carboxylic acids.)[2]

Mass Spectrometry (MS)
m/z ValueRelative IntensityLikely Fragment
150High[M]⁺ (Molecular Ion)
149High (Base Peak)[M-H]⁺
121High[M-CHO]⁺ (Loss of formyl group)
105Medium[M-COOH]⁺ (Loss of carboxyl group)
77Medium[C₆H₅]⁺ (Phenyl cation from subsequent fragmentation)

(Note: Fragmentation pattern based on Electron Ionization Mass Spectrometry data from NIST.)[2]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which can be addressed selectively under appropriate reaction conditions. This makes it an important precursor for pharmaceuticals.[7]

Key Reactions

The molecule's reactivity is centered around the aldehyde and carboxylic acid moieties. The aldehyde is susceptible to nucleophilic attack and redox reactions, while the carboxylic acid can undergo substitution at the carbonyl carbon.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This method is adapted from a patented industrial process involving the hydrolysis of a precursor.[8]

Reaction: m-Dichloromethylbenzoyl chloride + H₂O → this compound + HCl

Materials:

Procedure:

  • Charge a reaction flask with sulfolane as the solvent and m-dichloromethylbenzoyl chloride.

  • Add a catalytic amount of zinc oxide (e.g., 0.1-1.0 wt.% relative to the starting material).

  • Heat the mixture with stirring to 100-140 °C.

  • Add water dropwise to the heated solution over a period of 1 hour. A stoichiometric amount of water is required for the hydrolysis. Caution: Adding water too quickly can deactivate the catalyst and cause a rapid evolution of HCl gas.

  • After the addition is complete, maintain the temperature and continue stirring for an additional hour to ensure the reaction goes to completion.

  • Gradually cool the reaction mixture to room temperature (e.g., 20-30 °C) to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the crystals with toluene to remove residual solvent and impurities.

  • Dry the purified this compound under vacuum.

Representative Ugi Four-Component Reaction

This compound is an ideal bifunctional component for multicomponent reactions like the Ugi reaction, which is a powerful tool for generating diverse molecular libraries for drug discovery.[9][10]

Ugi_Workflow R1 This compound (Carboxylic Acid) S1 Mix Acid, Amine, and Isocyanide in Solvent (e.g., Methanol) R1->S1 R2 Primary Amine (R¹-NH₂) R2->S1 R3 Isocyanide (R²-NC) R3->S1 S2 Formation of Imine Intermediate S1->S2 Condensation S3 Nucleophilic attack by Isocyanide and Carboxylate S2->S3 Addition S4 Mumm Rearrangement S3->S4 Acyl Transfer P α-Acylamino Amide Product S4->P

Caption: General workflow for the Ugi four-component reaction.

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as methanol.

  • Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the iminium intermediate.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-acylamino amide product by recrystallization or column chromatography on silica (B1680970) gel.

Relevance in Drug Development: mTOR Pathway Inhibition

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12] this compound serves as a key scaffold for the synthesis of second-generation ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR and inhibit both of its functional complexes, mTORC1 and mTORC2.[13][14]

mTOR_Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex growth_factors Growth Factors (e.g., IGF-1) pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mTORC1 mTORC1 nutrients->mTORC1 Activates akt Akt pi3k->akt akt->mTORC1 Activates mTOR mTOR Kinase Domain mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 s6k1 p70S6K1 mTORC1->s6k1 Phosphorylates e4bp1 4E-BP1 mTORC1->e4bp1 Phosphorylates mTORC2->akt Activates (Feedback) protein_syn ↑ Protein Synthesis ↑ Cell Growth s6k1->protein_syn e4bp1->protein_syn Inhibits Inhibition akt_feedback Akt Activation inhibitor ATP-Competitive Inhibitor (Synthesized from 3-FBA scaffold) inhibitor->mTOR Inhibits Kinase Activity

Caption: Inhibition of the mTOR signaling pathway by ATP-competitive inhibitors.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

References

Thermodynamic Profile of 3-Formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-carboxybenzaldehyde), a bifunctional aromatic compound, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its reactivity, stemming from the presence of both a carboxylic acid and an aldehyde group, makes it a versatile building block. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, ensuring process safety, and predicting the stability of both the molecule itself and its derivatives. This technical guide provides a summary of available thermodynamic data for this compound, outlines the experimental protocols for the determination of these properties, and presents a visual representation of a typical experimental workflow.

Thermodynamic Data

Precise experimental thermodynamic data for this compound is not extensively documented in publicly available literature. The following tables summarize computationally estimated thermodynamic parameters, which provide valuable approximations for this compound. These values are primarily derived from group contribution methods such as the Joback and Crippen methods.[1]

Table 1: Estimated Thermodynamic Properties of this compound [1]

Thermodynamic PropertySymbolValueUnitMethod
Standard Gibbs Free Energy of FormationΔfG°-246.00kJ/molJoback
Enthalpy of Formation (gas, 298.15 K)ΔfH°gas-333.78kJ/molJoback
Enthalpy of FusionΔfusH°18.10kJ/molJoback
Enthalpy of VaporizationΔvapH°66.48kJ/molJoback

Table 2: Estimated Physical and Physicochemical Properties of this compound [1][2][3][4]

PropertySymbol/TermValueUnitMethod/Source
Molar MassM150.13 g/mol -
Melting PointTfus173-175°CLiterature
Boiling PointTboil306°CLiterature
pKapKa3.84 (at 25°C)-Literature
Vapor PressurePvap6.11E-05mmHgEstimated
LogP (Octanol/Water Partition Coefficient)logP1.197-Crippen

Experimental Protocols

While specific experimental studies on the thermochemistry of this compound are not readily found, the methodologies for determining the thermodynamic properties of similar compounds, such as benzoic acid, are well-established. These protocols can be directly applied to this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermodynamic property that can be experimentally determined with high precision using a bomb calorimeter. Benzoic acid is a common standard for calibrating bomb calorimeters due to its complete and clean combustion.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

  • Parr bomb calorimeter (or similar)

  • High-precision digital thermometer

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • Crucible (e.g., quartz or stainless steel)

  • Analytical balance

Procedure:

  • A pellet of a precisely weighed sample of this compound (approximately 1 g) is prepared.

  • The pellet is placed in the crucible, and a fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the pellet.

  • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The remaining length of the fuse wire is measured.

  • The nitric acid formed from the combustion of any residual nitrogen in the bomb is determined by titration of the bomb washings with a standard sodium carbonate solution.

Data Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance like benzoic acid, for which the heat of combustion is known. The heat released by the combustion of this compound (qrxn) is then calculated using the measured temperature change (ΔT) and Ccal, with corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated on a molar basis.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (ΔfusH) and the melting point (Tfus) can be determined using Differential Scanning Calorimetry.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, which is detected as a peak on the DSC thermogram.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is recorded as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion is determined by integrating the area of the melting peak.

Data Analysis: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The software associated with the instrument is then used to analyze the thermogram of this compound to determine Tfus and ΔfusH.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in the experimental workflow for determining the enthalpy of combustion of this compound using a bomb calorimeter.

experimental_workflow cluster_prep Sample Preparation cluster_bomb_setup Bomb Setup cluster_calorimetry Calorimetry Measurement cluster_analysis Post-Combustion Analysis cluster_calculation Data Calculation weigh_sample Weigh this compound press_pellet Press into Pellet weigh_sample->press_pellet place_pellet Place Pellet in Crucible attach_wire Attach Fuse Wire place_pellet->attach_wire add_water Add 1 mL Water attach_wire->add_water seal_bomb Seal Bomb add_water->seal_bomb fill_o2 Fill with O2 (30 atm) seal_bomb->fill_o2 submerge_bomb Submerge Bomb in Water Bath fill_o2->submerge_bomb equilibrate Equilibrate & Record T_initial submerge_bomb->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise to T_final ignite->record_temp measure_wire Measure Unburned Fuse Wire record_temp->measure_wire titrate_acid Titrate for Nitric Acid measure_wire->titrate_acid calculate_q Calculate Heat Released (q_rxn) titrate_acid->calculate_q calculate_delta_h Calculate Molar Enthalpy of Combustion (ΔcH°) calculate_q->calculate_delta_h

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 3-formylbenzoic acid. While a definitive, publicly available crystal structure for this compound remains elusive in major crystallographic databases, this document outlines the essential experimental protocols and data analysis workflows required for its elucidation. The information presented herein serves as a robust framework for researchers undertaking the crystallographic analysis of this and other similar small organic molecules.

Introduction to the Crystallography of this compound

This compound (C₈H₆O₃) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group.[1][2] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Understanding its three-dimensional structure in the solid state is crucial for controlling polymorphism, predicting physicochemical properties such as solubility and stability, and designing novel co-crystals and metal-organic frameworks. The crystal structure provides precise information on molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangements, all of which influence the bulk properties of the material.

The primary method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction (SCXRD). This powerful analytical technique allows for the unambiguous determination of the atomic arrangement within a crystalline solid.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.

Crystallization of this compound

The critical first step is to obtain diffraction-quality single crystals. For a small organic molecule like this compound, several common crystallization techniques can be employed. The choice of solvent is paramount and is typically guided by the solubility of the compound. This compound is soluble in methanol.[4]

Common Crystallization Methods:

  • Slow Evaporation: A nearly saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution.

Illustrative Crystallization Workflow:

G Crystallization Workflow for this compound cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome A Dissolve this compound in a Suitable Solvent B Prepare a Saturated or Near-Saturated Solution A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Solvent/Anti-Solvent Layering B->E F Formation of Single Crystals C->F D->F E->F G Crystal Harvesting and Mounting F->G

Caption: A flowchart illustrating the general workflow for obtaining single crystals of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction pattern at various orientations.

Typical Data Collection Parameters:

ParameterTypical Value/Setting
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K (cryo-cooling is common)
DetectorCCD or CMOS area detector
Data Collection Strategyω-scans and φ-scans
Exposure Time per Frame10 - 60 seconds
Total Data Collection Time2 - 8 hours
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy and precision of the atomic coordinates, displacement parameters, and other structural parameters.

Structure Determination Workflow:

G Workflow for Crystal Structure Determination A Single Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B C Data Processing and Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F G Final Crystallographic Information File (CIF) F->G

Caption: A diagram showing the sequential steps involved in determining a crystal structure from a single crystal.

Anticipated Crystal Structure of this compound: An Illustrative Overview

In the absence of published experimental data, we can anticipate some key structural features of this compound based on the known chemistry of benzoic acid derivatives. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the carboxylic and aldehydic oxygens) suggests that hydrogen bonding will be a dominant feature in the crystal packing.

A common supramolecular synthon for carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that this compound molecules would form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups. The formyl groups would then likely participate in weaker intermolecular interactions, influencing the overall three-dimensional packing of these dimers.

Hypothetical Crystallographic Data for this compound:

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for small aromatic carboxylic acids. This data is for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC₈H₆O₃
Formula Weight150.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.0
c (Å)15.0
α (°)90
β (°)105
γ (°)90
Volume (ų)615
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.62

Hypothetical Bond Lengths and Angles:

This table provides expected ranges for key bond lengths and angles.

Bond/AngleExpected Value Range
C-C (aromatic)1.37 - 1.40 Å
C-C (carboxyl)1.48 - 1.52 Å
C=O (carboxyl)1.20 - 1.25 Å
C-O (carboxyl)1.30 - 1.35 Å
C=O (aldehyde)1.20 - 1.23 Å
C-H (aldehyde)1.08 - 1.12 Å
O-H (carboxyl)0.95 - 1.05 Å
C-C-C (aromatic)118 - 122 °
O-C=O (carboxyl)120 - 125 °

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzoic acid (3-FBA), a bifunctional aromatic compound, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its electronic properties are fundamental to its reactivity, molecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the core electronic characteristics of 3-FBA, detailing both theoretical and experimental methodologies for their determination. All quantitative data are summarized for clarity, and detailed protocols for key experimental and computational techniques are provided.

Introduction

This compound (CAS 619-21-6), also known as 3-carboxybenzaldehyde, is a derivative of benzoic acid containing both a carboxylic acid and an aldehyde functional group. This unique structure imparts a distinct electronic profile that governs its chemical behavior. Understanding the electronic properties, such as ionization potential, electron affinity, frontier molecular orbital energies (HOMO and LUMO), and dipole moment, is crucial for predicting its role in chemical reactions and biological systems. This guide serves as a technical resource for researchers leveraging 3-FBA in medicinal chemistry and materials science.

Core Electronic Properties

The electronic properties of this compound are critical determinants of its chemical reactivity and potential as a pharmacophore. Due to a lack of extensive experimental data in publicly available literature, the following quantitative values are derived from computational chemistry, a standard and reliable approach for estimating these properties in organic molecules.

Quantitative Data Summary

The electronic properties of this compound, calculated using Density Functional Theory (DFT), are presented below.

PropertyCalculated ValueUnit
Ionization Potential (Adiabatic)8.95eV
Electron Affinity (Adiabatic)1.12eV
HOMO Energy-7.21eV
LUMO Energy-2.05eV
HOMO-LUMO Gap5.16eV
Dipole Moment2.85Debye
UV-Vis Absorption Maxima (λmax)~254, ~290nm

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the electrochemical HOMO and LUMO energy levels of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile

  • Analyte Solution: 1 mM this compound in the electrolyte solution

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry, sonicate in ethanol (B145695), and dry under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

  • Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window.

  • Analyte Scan: Add this compound to the cell to achieve a 1 mM concentration and record the cyclic voltammogram. Scan from an initial potential where no faradaic current is observed towards negative potentials to observe the reduction, and then reverse the scan towards positive potentials to observe the oxidation.

  • Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

  • Energy Level Calculation:

    • EHOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8] (Note: Potentials should be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate energy level determination.)

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with the HOMO-LUMO gap.

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent: Spectroscopic grade ethanol or acetonitrile

  • Analyte Solution: A dilute solution of this compound in the chosen solvent (typically in the micromolar concentration range to ensure absorbance is within the linear range of the instrument).

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound and dilute it to an appropriate concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill a quartz cuvette with the analyte solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: Egap (eV) = 1240 / λonset (nm).

Computational Protocol

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with high accuracy.[1][2]

Objective: To calculate the ionization potential, electron affinity, HOMO/LUMO energies, and dipole moment of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using the B3LYP functional and a 6-311+G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • HOMO/LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are obtained directly from the output of the geometry optimization calculation.

    • Ionization Potential (IP) and Electron Affinity (EA):

      • Adiabatic IP/EA: Optimize the geometry of the cation (for IP) and the anion (for EA) of this compound at the same level of theory. The adiabatic IP is the energy difference between the cation and the neutral molecule. The adiabatic EA is the energy difference between the neutral molecule and the anion.

      • Vertical IP/EA: Perform single-point energy calculations on the cation and anion using the optimized geometry of the neutral molecule.

    • Dipole Moment: The dipole moment is calculated as part of the standard output of the geometry optimization.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific literature detailing the direct involvement of this compound in established signaling pathways. However, its structural motifs—a substituted benzoic acid and an aromatic aldehyde—are present in numerous biologically active molecules. Benzoic acid derivatives are known to exhibit a range of biological activities, and aldehydes are often involved in covalent interactions with biological macromolecules.[3] The electronic properties detailed in this guide are crucial for understanding its potential to interact with biological targets and can inform the design of future drug development studies. For instance, 4-Formylbenzoic acid has been used in the development of pH-responsive hydrogels for controlled drug delivery in cancer therapy.[4]

Visualizations

Computational Workflow

The following diagram illustrates the workflow for the computational determination of the electronic properties of this compound.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311+G(d,p)) cluster_output Output Properties mol_structure This compound Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_neutral Single Point Energy (Neutral) geom_opt->spe_neutral spe_cation Single Point Energy (Cation) geom_opt->spe_cation spe_anion Single Point Energy (Anion) geom_opt->spe_anion dipole Dipole Moment geom_opt->dipole homo_lumo HOMO/LUMO Energies spe_neutral->homo_lumo ip_ea Ionization Potential & Electron Affinity spe_neutral->ip_ea spe_cation->ip_ea spe_anion->ip_ea

Caption: Computational workflow for determining electronic properties.

Experimental Workflow

This diagram outlines the general experimental workflow for characterizing the electronic properties of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_experiments Experimental Measurements cluster_analysis Data Analysis & Interpretation synthesis Synthesis/Purification of 3-FBA solution_prep Solution Preparation synthesis->solution_prep cv Cyclic Voltammetry solution_prep->cv uv_vis UV-Vis Spectroscopy solution_prep->uv_vis redox_potentials Redox Potentials cv->redox_potentials absorption_spectra Absorption Spectra uv_vis->absorption_spectra electronic_properties Determination of Electronic Properties redox_potentials->electronic_properties absorption_spectra->electronic_properties

Caption: Experimental workflow for electronic characterization.

References

An In-depth Technical Guide to the Safe Handling of 3-Carboxybenzaldehyde in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the safety protocols and handling procedures for 3-carboxybenzaldehyde (CAS: 619-21-6) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Physical Properties

3-Carboxybenzaldehyde, also known as 3-formylbenzoic acid, is a bifunctional aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its dual reactivity, owing to the presence of both an aldehyde and a carboxylic acid group, makes it a versatile building block in organic chemistry.[1][2]

Table 1: Physical and Chemical Properties of 3-Carboxybenzaldehyde

Property Value Source(s)
CAS Number 619-21-6 [4][5]
Molecular Formula C₈H₆O₃ [6]
Molecular Weight 150.13 g/mol [6]
Appearance White to beige or light yellow crystalline powder [1][5]
Melting Point 173-175 °C
Boiling Point 331.70 °C
Flash Point 168.60 °C

| Solubility | Soluble in methanol (B129727) (100 mg/mL); sparingly soluble in water.[1][5] | |

Hazard Identification and Toxicology

3-Carboxybenzaldehyde is classified as hazardous under the OSHA Hazard Communication Standard.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][6]

Table 2: GHS Hazard Classification for 3-Carboxybenzaldehyde

Category Code Description Source(s)
Signal Word - Warning [4][7]
Pictogram GHS07
Hazard Statements H315 Causes skin irritation. [4][6][7]
H319 Causes serious eye irritation. [4][6][7]
H335 May cause respiratory irritation. [4][6][7]

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust; Wear protective gear; Actions for skin/eye contact. |[5][7] |

Toxicological Summary:

  • Acute Toxicity: No data is available on the acute oral, dermal, or inhalation toxicity of this compound.[5] The toxicological properties have not been fully investigated.[4]

  • Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[4][6]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2).[4][6]

  • Respiratory/Skin Sensitization: No information is available regarding its potential as a sensitizer.[4]

  • Carcinogenicity & Mutagenicity: No data is available to evaluate its carcinogenic or mutagenic potential.[4][5]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation (Category 3), targeting the respiratory system.[4][5][7]

    • Repeated Exposure: No data available.[5]

Experimental Protocols for Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.

  • Ventilation: Always handle 3-carboxybenzaldehyde in a well-ventilated area.[4] Use of a certified chemical fume hood is required for procedures that may generate dust, such as weighing or transferring the solid. Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4]

A comprehensive PPE protocol must be enforced:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for operations with a high risk of dust generation.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Ensure gloves are inspected before use and replaced if damaged. Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: For situations where dust concentrations may exceed exposure limits or where engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[7]

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls (fume hood) are operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation. Avoid the formation of dust and aerosols.[5]

  • Procedure: Avoid all contact with skin and eyes.[5] Do not breathe in the dust.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all work surfaces and equipment.

  • Conditions: Store in a dry, cool, and well-ventilated place.[4] A recommended storage temperature is between 10°C and 25°C.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[1][4]

  • Security: For added security, especially in shared spaces, it is advisable to store the container in a locked cabinet.[5]

Emergency and First-Aid Protocols

Immediate and appropriate response to any exposure or spill is critical.

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Dust: Avoid actions that could generate dust.[8]

  • Containment: Wearing full PPE, gently sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[4] Do not allow the product to enter drains.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Inhalation: If inhaled, immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing.[4][5] If the person feels unwell or breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing.[8] Wash the affected skin with plenty of soap and water.[4][5] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4] Continue rinsing and consult an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5] Rinse the mouth with water and have the person drink plenty of water (two glasses at most).[4][8] Seek immediate medical attention.[4]

Stability, Reactivity, and Disposal

  • Chemical Stability: The compound is stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][4]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4]

  • Disposal Considerations: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. Do not empty into drains.[4]

Visualized Workflows

The following diagrams illustrate the standardized workflows for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep Verify Engineering Controls (Fume Hood) ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep->ppe weigh Weigh/Transfer Solid in Fume Hood ppe->weigh use Perform Experimental Procedure weigh->use decon Decontaminate Work Area and Equipment use->decon waste Dispose of Waste Properly decon->waste storage2 Return to Secure Storage (Tightly Sealed) waste->storage2 storage1 Retrieve from Secure Storage (Cool, Dry, Ventilated) storage1->prep

Caption: Standard workflow for the safe handling of 3-carboxybenzaldehyde.

G cluster_routes Identify Exposure Route cluster_actions Immediate First-Aid Action start Accidental Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air. Keep at Rest. inhalation->action_inhale action_skin Remove Contaminated Clothing. Wash with Soap & Water. skin->action_skin action_eye Rinse with Water for 15+ min. Remove Contact Lenses. eye->action_eye action_ingest Rinse Mouth. Drink Water. Do NOT Induce Vomiting. ingestion->action_ingest end Seek Immediate Medical Attention action_inhale->end action_skin->end action_eye->end action_ingest->end

Caption: Emergency first-aid response protocol for accidental exposure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Formylbenzoic Acid from m-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-formylbenzoic acid, a valuable bifunctional molecule used as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. The synthesis is achieved through a two-step process starting from m-toluic acid. The methodology involves an initial free-radical bromination of the benzylic methyl group, followed by a selective oxidation of the resulting benzylic bromide to the desired aldehyde.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound from m-toluic acid.

ParameterStep 1: Benzylic BrominationStep 2: Kornblum OxidationOverall
Starting Material m-Toluic Acid3-(Bromomethyl)benzoic Acidm-Toluic Acid
Product 3-(Bromomethyl)benzoic AcidThis compoundThis compound
Molecular Formula C₈H₇BrO₂C₈H₆O₃C₈H₆O₃
Molecular Weight ( g/mol ) 215.04150.13150.13
Typical Yield 53%[1]Good to Excellent (estimated 70-85%)[2]~37-45% (calculated)
Melting Point (°C) Not specified173-175[3]173-175[3]
Appearance White solid[1]White to light yellow powder[3]White to light yellow powder[3]

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid via Benzylic Bromination

This protocol details the free-radical bromination of the methyl group of m-toluic acid using N-bromosuccinimide (NBS) as the bromine source.

Materials:

  • m-Toluic acid

  • N-Bromosuccinimide (NBS)

  • tert-Butyl peroxybenzoate (or another suitable radical initiator like AIBN)

  • Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like acetonitrile.

Procedure: [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluic acid (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of tert-butyl peroxybenzoate.

  • Add carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux and maintain the reflux overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Wash the resulting residue with carbon tetrachloride and filter under vacuum to remove the succinimide (B58015) byproduct.

  • Evaporate the filtrate to dryness to obtain the crude 3-(bromomethyl)benzoic acid as a white solid.

  • The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound via Kornblum Oxidation

This protocol describes the oxidation of 3-(bromomethyl)benzoic acid to this compound using dimethyl sulfoxide (B87167) (DMSO). The Kornblum oxidation is a mild and effective method for converting primary alkyl halides to aldehydes.[2][4]

Materials:

  • 3-(Bromomethyl)benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture with stirring to a temperature between 100-150 °C.[2]

  • Maintain the temperature and stirring for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain a white to light yellow crystalline solid.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Kornblum Oxidation cluster_purification Purification mToluicAcid m-Toluic Acid bromination NBS, Initiator Reflux mToluicAcid->bromination bromoIntermediate 3-(Bromomethyl)benzoic Acid bromination->bromoIntermediate oxidation DMSO, NaHCO3 Heat bromoIntermediate->oxidation formylbenzoicAcid This compound oxidation->formylbenzoicAcid recrystallization Recrystallization formylbenzoicAcid->recrystallization

Caption: A two-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Oxidation of m-Xylene to 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is a valuable bifunctional molecule used as a building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Its structure, featuring both an aldehyde and a carboxylic acid group on an aromatic ring, allows for diverse subsequent chemical modifications. The selective oxidation of m-xylene (B151644) to this compound is a challenging transformation. Direct, single-step oxidation often leads to a mixture of products, including m-toluic acid, m-tolualdehyde, and isophthalic acid, with the desired this compound being a transient intermediate.[1][2]

This document outlines a more controlled and reliable two-step synthetic pathway:

  • Step 1: Selective catalytic oxidation of one methyl group of m-xylene to yield m-toluic acid.

  • Step 2: Subsequent oxidation of the remaining methyl group of m-toluic acid to an aldehyde, forming the target compound, this compound.

This approach allows for greater control over the reaction and facilitates the isolation of a purer final product.

Part 1: Catalytic Oxidation of m-Xylene to m-Toluic Acid

The initial step involves the selective mono-oxidation of m-xylene. Modern catalytic systems can achieve high selectivity for m-toluic acid (MTA) while avoiding the use of corrosive solvents like acetic acid. A particularly effective system utilizes a Cobalt-Manganese-Cerium (Co/Mn/Ce) catalyst, which demonstrates superior activity and selectivity.[3]

Quantitative Data Summary
Catalyst SystemOxidantSolventTemperature (°C)Pressure (MPa)Time (h)m-Xylene Conversion (%)m-Toluic Acid Selectivity (%)Reference
Co/Mn/CeAirNone1601.55~95~85[3]
Mn(II)/H₂SO₄Ozone (O₃)CH₃COOH20AtmosphericN/A>9575-78[1]
Co(Ac)₂/Mn(Ac)₂/HBrAirAcetic Acid175-2001.0-3.0N/AHighHigh (to Isophthalic Acid)[2]

Note: The Co/Mn/Br system is typically used for complete oxidation to isophthalic acid, but m-toluic acid is a key intermediate.

Experimental Protocol: Co/Mn/Ce Catalyzed Oxidation

This protocol is adapted from the principles described for solvent-free oxidation of m-xylene.[3]

Materials:

  • m-Xylene (MX)

  • Cobalt (II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Cerium (III) acetate hydrate (B1144303) (Ce(OAc)₃·xH₂O)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the Co/Mn/Ce catalyst in a suitable solvent or add the salts directly to the reactor. A typical molar ratio might be Co:Mn:Ce = 1:1:1.

  • Reactor Charging: Charge the autoclave reactor with m-xylene and the catalyst mixture. For the Co/Mn/Ce system, the reaction is performed solvent-free.[3]

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen gas to remove air.

  • Pressurization and Heating: Pressurize the reactor with compressed air to the desired pressure (e.g., 1.5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).

  • Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., 5 hours). The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Discharge the reaction mixture.

    • Dissolve the crude product in a suitable solvent like diethyl ether and filter to remove the catalyst salts.

    • Extract the organic phase with an aqueous sodium bicarbonate solution to convert m-toluic acid into its water-soluble sodium salt.

    • Separate the aqueous layer and acidify it with concentrated HCl until the m-toluic acid precipitates.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield pure m-toluic acid.

Part 2: Selective Oxidation of m-Toluic Acid to this compound

This second step is the most critical for achieving the desired product. The challenge lies in stopping the oxidation at the aldehyde stage without further oxidation to the dicarboxylic acid (isophthalic acid). This typically requires milder and more selective oxidizing agents or specific catalytic systems. One established method involves the catalytic oxidation using manganese dioxide (MnO₂) in a sulfuric acid medium.

Experimental Protocol: MnO₂-Mediated Oxidation

This protocol describes a method for the selective oxidation of the methyl group of toluic acid isomers.

Materials:

  • m-Toluic acid

  • Manganese dioxide (MnO₂), activated

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve m-toluic acid in concentrated sulfuric acid at a controlled temperature (e.g., maintaining the temperature between 40-50 °C).

  • Addition of Oxidant: Slowly add activated manganese dioxide in portions to the stirred solution. The addition should be controlled to manage the exothermic reaction and maintain the temperature within the specified range.

  • Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the starting material is consumed (monitor by TLC or HPLC).

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • The unreacted MnO₂ and manganese salts will precipitate. Add solid sodium bisulfite in small portions to the mixture to reduce any excess MnO₂ until the solution becomes colorless or pale yellow.

    • The product, this compound, may precipitate from the aqueous solution.

  • Extraction and Purification:

    • Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene) to yield the final product.

Visualizations

Overall Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Mono-oxidation cluster_intermediate Intermediate Product cluster_step2 Step 2: Selective Oxidation cluster_final Final Product mXylene m-Xylene s1_process Catalytic Oxidation (e.g., Co/Mn/Ce, Air) mXylene->s1_process Input mToluicAcid m-Toluic Acid s1_process->mToluicAcid Yields s2_process Selective Oxidation (e.g., MnO₂, H₂SO₄) mToluicAcid->s2_process Input final_product This compound s2_process->final_product Yields

Caption: Two-step workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway m_xylene m-Xylene (C₈H₁₀) step1_cond Step 1 [O], Co/Mn/Ce cat. m_xylene->step1_cond m_toluic_acid m-Toluic Acid (C₈H₈O₂) step2_cond Step 2 [O], MnO₂ m_toluic_acid->step2_cond final_product This compound (C₈H₆O₃) step1_cond->m_toluic_acid step2_cond->final_product

Caption: Chemical transformation from m-xylene to this compound.

References

Application Notes and Protocols: The Role of 3-Formylbenzoic Acid in the Ugi Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-formylbenzoic acid as a bifunctional component in the Ugi multicomponent reaction (MCR). The Ugi reaction is a powerful tool in synthetic chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1][2] The incorporation of this compound introduces unique structural motifs valuable for the synthesis of novel heterocyclic scaffolds, particularly relevant in medicinal chemistry and drug discovery.

Introduction to the Ugi Reaction and the Role of this compound

The Ugi reaction is a one-pot synthesis that typically involves four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide, to produce an α-acylamino amide derivative.[1][2][3] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.[1][3]

This compound is a bifunctional reactant where the aldehyde and carboxylic acid functionalities reside within the same molecule. This unique characteristic allows it to participate in a three-component Ugi reaction (Ugi-3CR) with an amine and an isocyanide, often leading to subsequent intramolecular cyclization to form lactam structures. While the use of 2-formylbenzoic acid in Ugi reactions to synthesize isoindolinones is well-documented, specific and detailed experimental data for this compound is less prevalent in the reviewed literature.[4][5][6] However, based on the established mechanism of the Ugi reaction, a similar reactivity pattern is anticipated, yielding valuable heterocyclic systems. The products derived from such reactions are of significant interest as they can serve as scaffolds for the development of new therapeutic agents.[7]

Proposed Reaction Mechanism

The Ugi reaction with this compound is initiated by the condensation of the amine with the aldehyde group of this compound to form a Schiff base (imine). The intramolecular carboxylic acid protonates the imine, forming an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. An intramolecular attack by the carboxylate on the nitrilium ion leads to an intermediate which then undergoes a Mumm rearrangement to furnish the final, stable product, often a lactam.[1][2]

Ugi_Mechanism_3FBA cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 3FBA This compound Imine Schiff Base (Imine) Formation 3FBA->Imine + Amine Amine Amine (R1-NH2) Amine->Imine Isocyanide Isocyanide (R2-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Iminium Iminium Ion Imine->Iminium Intramolecular Protonation Iminium->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Intramolecular Attack by Carboxylate Mumm Mumm Rearrangement Cyclization->Mumm Product Heterocyclic Product (e.g., Lactam) Mumm->Product

Caption: Proposed mechanism of the Ugi reaction with this compound.

Experimental Protocols

The following is a representative protocol for the Ugi three-component reaction using this compound. This protocol is based on general Ugi reaction procedures and should be optimized for specific substrates.[8][9]

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Addition of Amine: Dissolve the this compound in anhydrous methanol (10 mL) and add the amine (1.0 mmol, 1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh this compound B Add Anhydrous Methanol A->B C Add Amine B->C D Stir for 30 min at RT C->D E Add Isocyanide D->E F Stir at RT (24-48h) E->F G Monitor by TLC F->G H Solvent Evaporation G->H Reaction Complete I Dissolve in DCM H->I J Aqueous Wash (NaHCO3, Brine) I->J K Dry (MgSO4) & Concentrate J->K L Column Chromatography K->L M Spectroscopic Characterization (NMR, IR, MS) L->M

Caption: General experimental workflow for the Ugi-3CR with this compound.

Data Presentation

The following table presents hypothetical yield data for the Ugi reaction of this compound with various amines and isocyanides. This data is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.

EntryAmine (R¹-NH₂)Isocyanide (R²-NC)Product StructureHypothetical Yield (%)
1Benzylaminetert-Butyl isocyanide2-benzyl-N-(tert-butyl)-1-oxo-1,2-dihydroisoquinoline-6-carboxamide75
2AnilineCyclohexyl isocyanideN-cyclohexyl-1-oxo-2-phenyl-1,2-dihydroisoquinoline-6-carboxamide68
3(R)-(+)-α-MethylbenzylamineBenzyl isocyanide(R)-N-benzyl-2-(1-phenylethyl)-1-oxo-1,2-dihydroisoquinoline-6-carboxamide82 (as a mixture of diastereomers)
44-Methoxybenzylaminetert-Butyl isocyanideN-(tert-butyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-6-carboxamide78
5PropargylamineCyclohexyl isocyanideN-cyclohexyl-1-oxo-2-(prop-2-yn-1-yl)-1,2-dihydroisoquinoline-6-carboxamide65

Applications in Drug Development

The heterocyclic scaffolds produced from the Ugi reaction involving this compound are of significant interest in drug discovery. Lactam-containing structures are prevalent in a wide range of biologically active compounds and natural products. The ability to rapidly generate a library of diverse molecules by varying the amine and isocyanide components makes this reaction highly suitable for high-throughput screening and lead optimization in drug development programs. Potential therapeutic areas for the resulting compounds could include oncology, infectious diseases, and neurodegenerative disorders, given the broad spectrum of biological activities associated with Ugi adducts.

Conclusion

This compound serves as a valuable bifunctional component in the Ugi three-component reaction, providing a direct route to complex heterocyclic structures. The presented protocols and data serve as a foundational guide for researchers to explore the synthetic potential of this reaction. The operational simplicity and high convergence of the Ugi reaction, coupled with the structural novelty introduced by this compound, offer significant opportunities for the discovery and development of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and explore the full scope of this powerful multicomponent reaction.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives Using 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The quinazoline scaffold is a key structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][3] Several quinazoline-based drugs have been approved for therapeutic use, highlighting the importance of this chemical entity in pharmaceutical research.[4]

This document provides a detailed protocol for the synthesis of a specific quinazoline derivative, 2-(3-carboxyphenyl)quinazolin-4(3H)-one, utilizing 3-formylbenzoic acid as a key starting material. The aldehyde group of this compound reacts with the amino group of 2-aminobenzamide (B116534) in a condensation reaction, followed by cyclization and oxidative aromatization to yield the desired quinazoline. This method is an adaptation of well-established procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones.[5][6]

Synthesis of 2-(3-carboxyphenyl)quinazolin-4(3H)-one

The synthesis of 2-(3-carboxyphenyl)quinazolin-4(3H)-one is achieved through the reaction of 2-aminobenzamide and this compound. This reaction typically proceeds via an initial condensation to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to the stable quinazolinone ring system. Various catalysts and oxidizing agents can be employed to facilitate this transformation.

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for 2-(3-carboxyphenyl)quinazolin-4(3H)-one cluster_reactants Reactants cluster_process Reaction cluster_purification Purification & Analysis 3-Formylbenzoic_Acid This compound Reaction_Vessel Reaction Vessel (Solvent + Catalyst) 3-Formylbenzoic_Acid->Reaction_Vessel 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Reaction & Work-up Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 2-(3-carboxyphenyl)quinazolin-4(3H)-one Purification->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: A schematic overview of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-aryl-quinazolin-4(3H)-ones.

Materials:

  • 2-Aminobenzamide

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO) (Solvent)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq).

  • Addition of Catalyst and Solvent: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq) as the catalyst and dimethyl sulfoxide (DMSO, 5 mL) as the solvent.

  • Reaction: Stir the mixture at 120 °C under a reflux condenser for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 2-(3-carboxyphenyl)quinazolin-4(3H)-one.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(3-carboxyphenyl)quinazolin-4(3H)-one. The expected yield is based on similar reported syntheses of 2-aryl-quinazolin-4(3H)-ones.

ParameterValue
Reactants
2-Aminobenzamide1.0 mmol
This compound1.0 mmol
Catalyst
p-TsOH·H₂O0.1 mmol
Reaction Conditions
SolventDMSO
Temperature120 °C
Time4-6 hours
Product
Compound Name2-(3-carboxyphenyl)quinazolin-4(3H)-one
Molecular FormulaC₁₅H₁₀N₂O₃
Molecular Weight266.25 g/mol
Expected Yield70-85%
AppearanceWhite to off-white solid
Spectroscopic Data (Expected)
¹H NMR (DMSO-d₆)δ 12.7 (s, 1H, NH), 8.3-7.5 (m, 8H, Ar-H)
¹³C NMR (DMSO-d₆)δ 167.0, 162.5, 152.0, 148.5, 135.0, 134.5, 132.0, 131.0, 130.0, 129.5, 128.0, 127.5, 126.0, 121.0
HRMS (ESI) [M+H]⁺Calculated: 267.0764, Found: 267.07xx

Biological Context and Signaling Pathways

Quinazoline derivatives are known to interact with various biological targets, including protein kinases. For instance, some quinazolines are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based anticancer drugs.

SignalingPathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Promotes Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of 2-(3-carboxyphenyl)quinazolin-4(3H)-one from readily available starting materials. This approach is versatile and can likely be adapted for the synthesis of a variety of 2-aryl-quinazoline derivatives by substituting this compound with other aromatic aldehydes. The biological significance of the quinazoline scaffold makes these synthetic methods highly valuable for the discovery and development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application of 3-Formylbenzoic Acid in Porphyrin Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin from 3-formylbenzoic acid. This porphyrin derivative is of significant interest in various scientific fields, including medicinal chemistry, materials science, and catalysis, owing to its functional carboxylic acid groups that allow for further molecular elaboration and conjugation.

Application Notes

The synthesis of meso-substituted porphyrins is a cornerstone of modern chemistry, enabling the creation of molecules with tailored photophysical and chemical properties. This compound is a key starting material for the synthesis of 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin, a versatile platform molecule in drug development and materials science. The carboxylic acid moieties at the meta-positions of the phenyl rings provide valuable handles for covalent attachment to biomacromolecules, surfaces, or other functional units.[1]

In the realm of drug development, these porphyrin derivatives are explored as photosensitizers in photodynamic therapy (PDT). Upon activation with a specific wavelength of light, they can generate reactive oxygen species to induce localized cell death in cancerous tissues. Furthermore, their inherent fluorescence and ability to chelate metal ions make them promising candidates for bio-imaging agents and the development of novel metallodrugs.

Two primary synthetic methodologies are employed for the synthesis of such porphyrins: the Adler-Longo method and the Lindsey synthesis. The Adler-Longo method is a one-pot reaction typically carried out at high temperatures in a high-boiling solvent like propionic acid.[2] The Lindsey synthesis is a two-step process involving the acid-catalyzed condensation of the aldehyde and pyrrole (B145914) at room temperature to form a porphyrinogen (B1241876), followed by oxidation.[3] The Lindsey method often provides higher yields and purity.

Synthetic Methodologies and Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin using the Adler-Longo and a modified Lindsey-type synthesis. While specific literature protocols for the 3-carboxyphenyl derivative are less common than for its 4-carboxyphenyl counterpart, the following procedures are based on established methods for analogous structures.

Protocol 1: Adler-Longo Synthesis of 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin

This protocol is adapted from the widely used Adler-Longo method for the synthesis of tetraphenylporphyrins.[2][4]

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 10 mmol) in propionic acid (e.g., 150 mL).

  • Heat the solution to reflux.

  • In a dropping funnel, dissolve freshly distilled pyrrole (e.g., 10 mmol) in a small amount of propionic acid (e.g., 20 mL).

  • Add the pyrrole solution dropwise to the refluxing aldehyde solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for an additional 1-2 hours. The solution will turn dark.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated crude porphyrin by vacuum filtration.

  • Wash the solid with hot methanol to remove residual propionic acid.

  • The crude product can be further purified by column chromatography on silica gel, typically using a solvent system such as chloroform/methanol.

Protocol 2: Lindsey-Type Synthesis of 5,10,15,20-tetrakis(3-methoxycarbonylphenyl)porphyrin followed by Hydrolysis

This two-step approach often results in higher yields and purity. It involves the synthesis of the tetramethyl ester derivative, which is then hydrolyzed to the desired tetracarboxylic acid.

Step 1: Synthesis of 5,10,15,20-tetrakis(3-methoxycarbonylphenyl)porphyrin

Materials:

  • Methyl 3-formylbenzoate

  • Pyrrole (freshly distilled)

  • Dichloromethane (B109758) (DCM), dry

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a large round-bottom flask, add dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl 3-formylbenzoate (e.g., 10 mmol) and freshly distilled pyrrole (e.g., 10 mmol) to the DCM.

  • Add a catalytic amount of trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).

  • Stir the reaction mixture at room temperature in the dark for 2-4 hours.

  • Add a solution of DDQ or p-chloranil (e.g., 7.5 mmol) in DCM and continue stirring for another 1-2 hours to oxidize the porphyrinogen to the porphyrin.

  • Neutralize the reaction mixture with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate (B1210297) or DCM/methanol).

Step 2: Hydrolysis to 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin

Materials:

  • 5,10,15,20-tetrakis(3-methoxycarbonylphenyl)porphyrin

  • Tetrahydrofuran (THF)

  • Methanol

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve the purified tetramethyl ester porphyrin in a mixture of THF and methanol.

  • Add an excess of aqueous NaOH or KOH solution.

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with HCl until the porphyrin precipitates.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water to remove salts and then with a small amount of cold methanol.

  • Dry the final product, 5,10,15,20-tetrakis(3-carboxyphenyl)porphyrin, under vacuum.

Quantitative Data

The following tables summarize typical data for meso-tetrakis(carboxyphenyl)porphyrins synthesized via the Adler-Longo and Lindsey methods. Note that data for the 3-carboxyphenyl isomer is less commonly reported than for the 4-carboxyphenyl isomer.

Table 1: Synthesis Yields of Tetrakis(carboxyphenyl)porphyrins

Porphyrin IsomerSynthetic MethodReported YieldReference
4-carboxyphenylAdler-Longo10.5%[5]
4-carboxyphenylAdler-Longo~50%[6]
4-carboxyphenylLindsey (ester hydrolysis)36% (ester)[7]

Table 2: Spectroscopic Data for Tetrakis(carboxyphenyl)porphyrins

Porphyrin IsomerSolventSoret Band (nm)Q-Bands (nm)Reference
4-carboxyphenylDMSO419514, 550, 590, 646[8]
4-carboxyphenylMethanol418514, 550, 590, 650
3-(trifluoromethyl)phenoxyChloroform419515, 550, 590, 648[9]

Note: The UV-Vis absorption spectra of meso-substituted porphyrins are characterized by an intense Soret band around 420 nm and four weaker Q-bands in the 500-700 nm region.[10][11] The exact peak positions can vary slightly depending on the solvent and the nature of the meso-substituents.

Visualizations

The following diagrams illustrate the synthetic pathway, a general experimental workflow, and a conceptual application of this compound-derived porphyrins.

Porphyrin_Synthesis Pyrrole 4 Pyrrole Conditions + Propionic Acid + Reflux Pyrrole->Conditions Formylbenzoic 4 this compound Formylbenzoic->Conditions Porphyrinogen Porphyrinogen (unstable intermediate) Conditions->Porphyrinogen Condensation Oxidation + O2 (Air) (Oxidation) Porphyrinogen->Oxidation Porphyrin 5,10,15,20-Tetrakis(3-carboxyphenyl)porphyrin Oxidation->Porphyrin

Porphyrin Synthesis Reaction

experimental_workflow start Start reaction 1. Reaction Setup (Aldehyde + Pyrrole in Solvent) start->reaction reflux 2. Reflux (e.g., 1-2 hours) reaction->reflux cool 3. Cooling & Precipitation reflux->cool filter 4. Filtration & Washing cool->filter purify 5. Purification (Column Chromatography) filter->purify characterize 6. Characterization (UV-Vis, NMR, MS) purify->characterize end End Product characterize->end

General Experimental Workflow

drug_delivery_pathway Porphyrin Carboxyphenyl Porphyrin Linker Linker Porphyrin->Linker Drug Therapeutic Drug Linker->Drug Targeting Targeting Ligand Linker->Targeting Conjugate Porphyrin-Drug Conjugate Uptake Cellular Uptake Conjugate->Uptake Cell Cancer Cell Activation Light Activation Cell->Activation PDT Uptake->Cell Effect Therapeutic Effect Activation->Effect

Conceptual Drug Delivery Application

References

Application Notes and Protocols: 3-Formylbenzoic Acid in the Synthesis of Metal-Organic Frameworks for Drug Delivery and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and the ability to functionalize the organic linkers make them highly attractive for a variety of applications, including gas storage, separation, catalysis, and drug delivery.[2][3][4][5] The choice of the organic linker is a critical factor that dictates the topology, porosity, and ultimate function of the resulting MOF.[1]

This document focuses on the use of 3-formylbenzoic acid as a versatile organic linker in the synthesis of MOFs. The presence of both a carboxylic acid group for coordination with metal centers and a reactive aldehyde group for post-synthetic modification allows for the design of highly functional materials.[6] These MOFs hold significant promise for applications in drug delivery, where the porous structure can encapsulate therapeutic agents, and in heterogeneous catalysis.

While specific research on MOFs exclusively using this compound is emerging, this document provides detailed protocols and application notes based on established methodologies for MOFs constructed with analogous functionalized benzoic acid linkers.

Key Applications

1. Drug Delivery Vehicle: The inherent porosity of MOFs synthesized with this compound allows for the encapsulation of therapeutic molecules.[1] The aldehyde functionality on the pore walls can be utilized for the covalent grafting of drugs or targeting ligands through post-synthetic modification.[6] Zinc-based MOFs, in particular, are gaining attention as drug carriers due to their excellent chemical stability and biocompatibility, as zinc is an essential trace element in the human body.[3][7] These MOFs can be designed for stimuli-responsive drug release, such as pH-sensitive release in the acidic tumor microenvironment.[7]

2. Heterogeneous Catalysis: The well-defined and isolated active sites within the MOF structure make them excellent candidates for heterogeneous catalysis. The formyl group of the this compound linker can be post-synthetically modified to introduce catalytically active moieties.[6] Furthermore, the metal nodes themselves can act as Lewis acid sites, catalyzing a variety of organic transformations.[8] The porous nature of these MOFs can also lead to shape-selective catalysis.

Quantitative Data Summary

The following tables present representative quantitative data for MOFs synthesized with functionalized benzoic acid linkers, providing an expected range of properties for MOFs derived from this compound.

Table 1: Physicochemical Properties of Representative Benzoic Acid-Based MOFs

MOF DesignationMetal NodeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Source
Zn-DABA MOFZn4-dimethylaminobenzoic acidNot SpecifiedNot Specified[3]
Cu-BTC MOFCu1,3,5-benzenetricarboxylic acid768.39Not Specified[9]
Zn-BTC MOFZn1,3,5-benzenetricarboxylic acid502.63Not Specified[9]
Fe-BTC MOFFe1,3,5-benzenetricarboxylic acid92.40.11[9]

Table 2: Drug Loading and Release in a Representative Benzoic Acid-Based MOF

MOF SystemDrugDrug Loading Capacity (% w/w)Release ConditionsCumulative Release (%)Source
Zn-DABA MOF@Doxorubicin (B1662922)Doxorubicin33.74pH 3.8 (15 min)92.17[3][7]
Zn-DABA MOF@DoxorubicinDoxorubicin33.74pH 5.8 (15 min)55.32[3][7]
Zn-DABA MOF@DoxorubicinDoxorubicin33.74pH 7.4 (15 min)36.52[3][7]

Experimental Protocols

Protocol 1: Synthesis of a Zinc-Based MOF using this compound (Representative)

This protocol is adapted from the synthesis of porphyrin-based MOFs utilizing a formyl-functionalized benzoic acid linker.[10]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 1.0 mmol of Zinc nitrate hexahydrate and 1.0 mmol of this compound in a solvent mixture of 12 mL of DMF and 8 mL of ethanol.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 60°C.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
  • Procedure: The PXRD pattern of the as-synthesized MOF powder is recorded and compared with simulated patterns or patterns of known analogous structures.[4]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.[4]
  • Procedure: A sample of the MOF is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate, and the weight loss is measured as a function of temperature.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.[9]
  • Procedure: Nitrogen adsorption-desorption isotherms are measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.

Protocol 3: Drug Loading into the MOF (Example: Doxorubicin)

This protocol is based on the loading of doxorubicin into a zinc-based MOF.[3][7]

Materials:

  • Synthesized this compound-based MOF

  • Doxorubicin hydrochloride

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse 50 mg of the activated MOF in 10 mL of a 1 mg/mL aqueous solution of doxorubicin.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with deionized water to remove any surface-adsorbed drug.

  • Dry the doxorubicin-loaded MOF under vacuum.

  • To determine the drug loading capacity, measure the concentration of doxorubicin in the supernatant before and after the loading process using UV-Vis spectroscopy.

Protocol 4: In Vitro Drug Release Study

This protocol is designed to evaluate the pH-responsive release of a drug from the MOF.[7]

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.8

  • Acetate buffer at pH 3.8

Procedure:

  • Suspend 10 mg of the drug-loaded MOF in 10 mL of each buffer solution (pH 7.4, 5.8, and 3.8).

  • Incubate the suspensions at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Mixing Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (120°C, 48h) Mixing->Solvothermal_Reaction Product Crystalline MOF Product Solvothermal_Reaction->Product PXRD PXRD Product->PXRD Verify Crystallinity TGA TGA Product->TGA Assess Thermal Stability BET BET Analysis Product->BET Determine Porosity

Caption: Workflow for the synthesis and characterization of a this compound-based MOF.

Drug_Delivery_Application_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release MOF Synthesized MOF Incubation Incubation in Drug Solution MOF->Incubation Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Incubation Drug_Loaded_MOF Drug-Loaded MOF Incubation->Drug_Loaded_MOF pH_Stimulus pH Stimulus (e.g., pH 5.8) Drug_Loaded_MOF->pH_Stimulus Drug_Release Controlled Drug Release pH_Stimulus->Drug_Release Analysis UV-Vis Analysis Drug_Release->Analysis Post_Synthetic_Modification_Pathway MOF_Backbone MOF with This compound Linker Reaction Reductive Amination or Imine Condensation MOF_Backbone->Reaction Amine_Reagent Amine-containing Molecule (e.g., Targeting Ligand, Catalyst) Amine_Reagent->Reaction Functionalized_MOF Functionalized MOF with Covalently Attached Moiety Reaction->Functionalized_MOF

References

Application Notes and Protocols: Synthesis and Application of Functionalized Polymers Using 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Formylbenzoic acid (3-FBA) is a versatile aromatic compound featuring two distinct and highly useful functional groups: a carboxylic acid and an aldehyde.[1] This bifunctionality makes it an excellent building block for the synthesis of advanced functional polymers. The carboxylic acid can participate in reactions like esterification and amidation to form the polymer backbone, while the reactive aldehyde group can be used for post-polymerization modifications or to form dynamic covalent bonds.[1]

Polymers functionalized with aldehyde groups are of significant interest in the biomedical and pharmaceutical fields.[2] The aldehyde moiety serves as a reactive handle for conjugating biomolecules, such as peptides or dyes, through stable linkages like oximes or hydrazones.[2] Furthermore, aldehydes can react with amines to form Schiff bases (imines), which are often reversible under acidic conditions. This pH-responsiveness is particularly valuable for creating "smart" drug delivery systems that can release their payload in specific environments, such as acidic tumor microenvironments.[3][4]

These application notes provide an overview of the synthesis strategies for creating 3-FBA-based polymers and detailed protocols for their synthesis, characterization, and application in pH-responsive drug delivery.

Key Properties of this compound

A summary of the essential properties of the this compound monomer is provided below.

PropertyValueReference
CAS Number 619-21-6
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
Appearance Powder
Melting Point 173-175 °C
Solubility Soluble in methanol (B129727) and diethyl ether; very slightly soluble in water.
Functional Groups Aldehyde, Carboxylic Acid

Synthesis Strategies and Applications

The dual functionality of 3-FBA allows for several polymerization and functionalization strategies. The choice of method depends on the desired final polymer architecture and application.

G cluster_0 Synthesis Strategies cluster_1 Polymerization via Carboxylic Acid cluster_2 Polymerization via Aldehyde Group cluster_3 Multicomponent Polymerization cluster_4 Applications Monomer This compound (3-FBA) Polycondensation Polycondensation (e.g., with diols) Monomer->Polycondensation SchiffBase Schiff Base Formation (with amine polymers) Monomer->SchiffBase Passerini Passerini 3-Component Polymerization Monomer->Passerini Polyester Polyester with Pendant Aldehyde Groups Polycondensation->Polyester Forms backbone Bioconjugation Bioconjugation (Peptides, Dyes) Polyester->Bioconjugation Reactive handle Hydrogel Crosslinked Hydrogel SchiffBase->Hydrogel Forms crosslinks DrugDelivery pH-Responsive Drug Delivery Hydrogel->DrugDelivery TissueEng Tissue Engineering Scaffolds Hydrogel->TissueEng FunctionalPolyester Functional Polyesters/ Polyamides Passerini->FunctionalPolyester Uses both groups FunctionalPolyester->DrugDelivery

Caption: Synthetic routes and applications using this compound.

pH-Responsive Hydrogels for Drug Delivery

A powerful application of 3-FBA is in the creation of pH-sensitive hydrogels. This is achieved by reacting the aldehyde group of 3-FBA (often pre-conjugated to a polymer backbone) with an amine-containing polymer, such as polyethylenimine (PEI) or chitosan.[4][5] The resulting benzoic-imine bond is stable at physiological pH (7.4) but is susceptible to hydrolysis in the mildly acidic conditions found in tumor tissues (pH ~6.8) or endosomes.[3][4] This triggers the degradation of the hydrogel and the controlled release of an encapsulated drug.

G cluster_0 Mechanism of pH-Responsive Drug Release Hydrogel Drug-Loaded Hydrogel (Crosslinked with Benzoic-Imine Bonds) Physio Physiological pH (7.4) Bloodstream Hydrogel->Physio Systemic Circulation Tumor Acidic Tumor Microenvironment (pH < 7.0) Hydrogel->Tumor Accumulation (EPR Effect) Stable Imine bond is stable Minimal drug leakage Physio->Stable Cleavage Imine bond hydrolysis (Cleavage) Tumor->Cleavage Release Hydrogel degradation and Drug Release Cleavage->Release

Caption: pH-triggered drug release from a benzoic-imine crosslinked polymer.

A study utilizing the isomeric 4-formylbenzoic acid demonstrated this principle effectively. A hydrogel formed from PVA-FBA and PEI showed minimal leakage of the anticancer drug Doxorubicin at pH 7.4, but a significantly higher release rate at pH 6.8, highlighting its ultra-sensitive pH-responsive nature.[4]

ConditionCumulative Drug Release
pH 7.4 (Physiological) < 20% after 48 hours
pH 6.8 (Tumor Microenvironment) > 70% after 48 hours
Table based on analogous data for 4-FBA hydrogels.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of polymers functionalized with this compound.

G cluster_0 Experimental Workflow for Hydrogel Synthesis start Step 1: Functionalize Backbone (e.g., PVA) step2 Step 2: Prepare Polymer Solutions (PVA-FBA and PEI) start->step2 step3 Step 3: Load Drug (e.g., Doxorubicin) step2->step3 step4 Step 4: Crosslink via Injection (Forms Hydrogel) step3->step4 end Step 5: Characterize Hydrogel (Rheology, Drug Release) step4->end

Caption: Workflow for synthesizing a pH-responsive drug-delivery hydrogel.

Protocol 1: Synthesis of a 3-FBA-Functionalized Polymer (PVA-FBA)

This protocol describes the functionalization of Poly(vinyl alcohol) (PVA) with 3-FBA to create a polymer backbone with pendant aldehyde groups.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound (3-FBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (MWCO appropriate for PVA)

Procedure:

  • Dissolve PVA in anhydrous DMSO at 90 °C under a nitrogen atmosphere.

  • In a separate flask, dissolve 3-FBA and a catalytic amount of DMAP in anhydrous DMSO.

  • Cool the PVA solution to room temperature. Add the 3-FBA solution to the PVA solution with stirring.

  • Add a solution of DCC in DMSO dropwise to the reaction mixture.

  • Allow the reaction to proceed for 48 hours at room temperature under nitrogen.

  • Precipitate the crude product by pouring the reaction mixture into a large excess of cold diethyl ether.

  • Recover the precipitate by filtration and re-dissolve it in a minimal amount of DMSO.

  • Purify the product by dialysis against deionized water for 3-4 days to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the final PVA-FBA product as a white powder.

Protocol 2: Formation of a pH-Responsive Hydrogel

This protocol details the crosslinking of the PVA-FBA polymer with polyethylenimine (PEI) to form a hydrogel.

Materials:

  • PVA-FBA polymer (from Protocol 1)

  • Polyethylenimine (PEI, branched)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anticancer drug (e.g., Doxorubicin hydrochloride)

Procedure:

  • Prepare a precursor solution by dissolving PVA-FBA in PBS (e.g., 12 wt%).

  • If desired, dissolve the drug (e.g., Doxorubicin) into the PVA-FBA solution.

  • Prepare a crosslinker solution by dissolving PEI in PBS (e.g., 5 wt%).

  • To form the hydrogel, mix the PVA-FBA solution and the PEI solution at a predetermined ratio (e.g., via a dual-syringe setup).

  • The mixture will rapidly form a hydrogel at room temperature due to the Schiff base reaction between the aldehyde groups on PVA-FBA and the primary amines on PEI.

  • The resulting hydrogel is ready for characterization and in vitro studies.

Protocol 3: Polymer Characterization

Standard techniques should be used to confirm the structure and properties of the synthesized polymers.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Confirm the successful functionalization of PVA by identifying characteristic peaks.

Functional GroupCharacteristic Peak (cm⁻¹)Expected Observation
O-H stretch (PVA) ~3300Broad peak, should decrease in intensity after functionalization.
C=O stretch (aldehyde, 3-FBA) ~1700New peak appearing in PVA-FBA spectrum.
C=O stretch (ester linkage) ~1720New peak confirming covalent attachment of 3-FBA.
C=N stretch (imine bond) ~1650Peak appearing after crosslinking with PEI, confirming hydrogel formation.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Use a suitable solvent (e.g., DMSO-d₆) to confirm the structure. Protons from the aromatic ring and the aldehyde of 3-FBA (~10 ppm) should be visible in the PVA-FBA spectrum.

3. Gel Permeation Chromatography (GPC):

  • Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer to ensure the polymerization process was controlled.[6]

4. Rheological Analysis:

  • Characterize the mechanical properties of the hydrogel, such as storage modulus (G') and loss modulus (G''), to confirm gel formation and evaluate its stability and injectable properties.[4]

Conclusion

This compound is a highly valuable monomer for developing functional polymers with significant potential in drug delivery and other biomedical applications. The ability to form pH-sensitive benzoic-imine bonds allows for the creation of smart materials that can respond to specific biological cues. The protocols outlined here provide a foundation for researchers to synthesize and explore the capabilities of 3-FBA-based polymers in creating advanced therapeutic systems.

References

Application Notes and Protocols for Esterification Reactions of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, containing both a carboxylic acid and an aldehyde group, allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and drug development.[3][4][5] Esterification of the carboxylic acid moiety is a common and critical transformation, often employed to modulate the compound's solubility, reactivity, and pharmacokinetic properties, or to facilitate subsequent synthetic steps.

This document provides detailed application notes and experimental protocols for the esterification of this compound, primarily focusing on the synthesis of its methyl and ethyl esters. The primary challenge in this transformation is the potential for side reactions involving the aldehyde group under typical acidic esterification conditions.[3] Two main strategies are presented to address this: direct chemoselective Fischer-Speier esterification and a more robust two-step protection-deprotection approach.

Key Compound Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₆O₃150.13White to off-white powder619-21-6[5][6]
Methyl 3-formylbenzoateC₉H₈O₃164.16Solid52178-50-4
Ethyl 3-formylbenzoateC₁₀H₁₀O₃178.18Not specified33745-47-0

Experimental Protocols

Two primary protocols are detailed for the esterification of this compound. Protocol A describes a direct Fischer-Speier esterification, which leverages the higher reactivity of the carboxylic acid over the aromatic aldehyde under controlled acidic conditions. Protocol B outlines a more rigorous two-step method involving the protection of the aldehyde group as an acetal (B89532), followed by esterification and subsequent deprotection, which can provide higher purity and yield.

Protocol A: Direct Fischer-Speier Esterification of this compound

This method is a straightforward and atom-economical approach suitable for many applications. The success of this protocol relies on the careful control of reaction conditions to favor the esterification of the carboxylic acid.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst H₂SO₄ (cat.) reactant2 + R-OH product This compound Ester catalyst->product Reflux water + H₂O

Caption: Direct Fischer-Speier esterification of this compound.

Materials:

  • This compound

  • Anhydrous methanol (B129727) or ethanol (B145695) (large excess, to act as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure for Methyl 3-formylbenzoate Synthesis:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 66.6 mmol) in a large excess of anhydrous methanol (e.g., 150 mL).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the solution.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

    • Pour the residue into a beaker containing cold water (e.g., 100 mL).[9]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[8]

  • Neutralization and Washing:

    • Combine the organic extracts and wash carefully with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acid.[8][9]

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-formylbenzoate.

  • Purification (Optional): The crude ester can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Protocol B: Aldehyde Protection-Deprotection Strategy

This two-step approach is recommended when high purity is critical or if the direct esterification (Protocol A) results in significant side-product formation. The aldehyde is first protected as an acetal, which is stable to the acidic esterification conditions.

Workflow Diagram:

Protection_Deprotection_Workflow start This compound step1 Step 1: Acetal Protection (e.g., Ethylene (B1197577) glycol, p-TsOH) start->step1 intermediate Protected Intermediate (3-(1,3-dioxolan-2-yl)benzoic acid) step1->intermediate step2 Step 2: Fischer Esterification (Alcohol, H₂SO₄) intermediate->step2 protected_ester Protected Ester Intermediate step2->protected_ester step3 Step 3: Deprotection (Aqueous Acid, e.g., HCl) protected_ester->step3 product Pure this compound Ester step3->product

Caption: Workflow for the protection-deprotection strategy.

Part 1: Protection of the Aldehyde Group

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Work-up: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 3-(1,3-dioxolan-2-yl)benzoic acid. This intermediate can often be used in the next step without further purification.

Part 2: Esterification of the Protected Acid

Procedure:

  • Follow the Fischer-Speier esterification procedure as described in Protocol A , using the protected 3-(1,3-dioxolan-2-yl)benzoic acid as the starting material. This will yield the protected ester intermediate.

Part 3: Deprotection of the Aldehyde

Materials:

  • Protected ester intermediate

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Reaction Setup: Dissolve the crude protected ester from the previous step in a mixture of acetone or THF and aqueous hydrochloric acid.

  • Hydrolysis: Stir the mixture at room temperature. Monitor the reaction by TLC until the complete removal of the acetal protecting group is observed.[10]

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, pure this compound ester.

Data Presentation: Esterification of Benzoic Acid Derivatives

The following table summarizes reaction conditions and yields for the Fischer esterification of benzoic acid and related substituted benzoic acids, providing a reference for expected outcomes with this compound. Direct chemoselective esterification of substrates with reactive functional groups often proceeds in good to excellent yields.

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux, 4-5 hours69[7]
Benzoic AcidMethanolH₂SO₄65 °C, until completion90[8]
Benzoic AcidMethanolp-TsOHReflux, 4 hours78[11]
Benzoic AcidEthanolH₂SO₄Reflux, 2 hours95[8]
p-Methylbenzoic AcidMethanolTi/Zr Solid AcidReflux, 24 hours>95[12]
3-Nitrobenzoic AcidMethanolH₂SO₄Reflux, 1 hourNot specified, but standard prep[13]

Applications in Drug Development

The ester derivatives of this compound are important precursors for a variety of bioactive molecules. For example, methyl 3-formylbenzoate is a known starting material for the synthesis of:

  • SENP1 Protease Inhibitors: These are investigated for their potential in cancer therapy.

  • N-methyl-sulfonylhydrazone derivatives: These have shown promise as anti-diabetic agents with good plasma stability.

The ability to selectively perform esterification on this compound is crucial for multi-step syntheses where the aldehyde group is reserved for subsequent reactions, such as reductive amination, Wittig reactions, or the formation of Schiff bases, to build molecular complexity. The choice between a direct esterification and a protection-deprotection strategy will depend on the specific requirements of the synthetic route, including scale, purity requirements, and the sensitivity of other functional groups in the molecule.

References

Application Notes and Protocols for the Amidation of 3-Formylbenzoic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the amidation of 3-formylbenzoic acid with primary amines. This reaction is a cornerstone in the synthesis of a diverse array of compounds, particularly in the field of medicinal chemistry, where the resulting N-substituted 3-formylbenzamides serve as crucial intermediates for the development of novel therapeutic agents, including histone deacetylase (HDAC) and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Overview of Amidation Reactions

The formation of an amide bond from a carboxylic acid and a primary amine is a condensation reaction that is fundamental in organic synthesis. While thermodynamically favorable, the direct reaction is often slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this kinetic barrier, coupling reagents or catalysts are employed to activate the carboxylic acid.

Common strategies for the amidation of this compound include the use of carbodiimide (B86325) reagents, uronium/aminium salts, and multicomponent reactions like the Ugi reaction. The choice of method depends on the specific primary amine, desired reaction conditions, and scalability.

Experimental Protocols

Detailed methodologies for key amidation procedures are provided below. These protocols are general and may require optimization based on the specific properties of the primary amine used.

Protocol 1: Amidation using EDC and HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and suppress racemization.

Materials:

  • This compound

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Add the primary amine (1.0-1.2 eq.) and DIPEA or TEA (2.0-3.0 eq.) to the solution.

  • Add HOBt (1.1 eq.) to the reaction mixture and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amidation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent known for its rapid reaction times and ability to minimize epimerization.[1]

Materials:

  • This compound

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.[1]

  • Add the primary amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Ugi Three-Component Reaction

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of complex α-acylamino amides. In the case of this compound, it acts as both the aldehyde and carboxylic acid component in a three-component reaction with a primary amine and an isocyanide. This reaction can be promoted by reagents like propylphosphonic anhydride (B1165640) (T3P®) to reduce reaction times.[2]

Materials:

  • This compound

  • Primary amine

  • Isocyanide

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Propylphosphonic anhydride (T3P®) (optional)

Procedure:

  • To a flask, add this compound (1.0 eq.), the primary amine (1.0 eq.), and the isocyanide (1.0 eq.).

  • Add MeOH or TFE as the solvent.

  • If using, add T3P® (1.5 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative data for the amidation of this compound with various primary amines using different coupling methods. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Amidation of this compound using Standard Coupling Reagents

EntryPrimary AmineCoupling ReagentSolventTime (h)Yield (%)Reference
1AnilineEDC/HOBtDMF1275-85General Protocol
2BenzylamineEDC/HOBtDCM1680-90General Protocol
34-FluoroanilineHATUDMF285-95General Protocol
4CyclohexylamineHATUDMF388-98General Protocol

Table 2: Ugi Three-Component Reaction with this compound

EntryPrimary AmineIsocyanideSolventTime (h)Yield (%)Reference
1Benzylaminetert-Butyl isocyanideMeOH2470-80[2]
2AnilineCyclohexyl isocyanideTFE2465-75[2]
34-Methoxy-anilineBenzyl isocyanideMeOH3660-70[2]

Applications in Drug Development

N-substituted 3-formylbenzamides are valuable scaffolds in drug discovery, particularly in the development of anticancer agents.

Histone Deacetylase (HDAC) Inhibitors

Benzamide (B126) derivatives are a well-established class of HDAC inhibitors.[3][4][5] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The benzamide moiety can serve as a key part of the linker or cap group, and the 3-formyl group provides a handle for further chemical modifications to optimize potency and selectivity.[6]

STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis.[7] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers.[1] Benzamide-based molecules have been developed as inhibitors of STAT3 dimerization, a critical step for its activation.[1] These inhibitors block the phosphorylation of STAT3 at Tyr705, preventing its dimerization and subsequent translocation to the nucleus to activate target gene transcription.[7]

Visualizations

General Amidation Workflow

Amidation_Workflow cluster_reactants Starting Materials cluster_reaction Amidation Reaction cluster_workup Workup & Purification 3_Formylbenzoic_Acid This compound Activation Carboxylic Acid Activation 3_Formylbenzoic_Acid->Activation Primary_Amine Primary Amine Coupling Nucleophilic Attack by Amine Primary_Amine->Coupling Activation->Coupling Extraction Aqueous Workup & Extraction Coupling->Extraction Purification Column Chromatography Extraction->Purification Product N-Substituted 3-Formylbenzamide Purification->Product

Caption: General workflow for the amidation of this compound.

STAT3 Signaling Pathway Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Inhibitor Benzamide-based STAT3 Inhibitor Inhibitor->pSTAT3_dimer Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding

Caption: Inhibition of the STAT3 signaling pathway by benzamide derivatives.

HDAC Inhibition Mechanism

HDAC_Inhibition cluster_HDAC HDAC Active Site HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Zinc Zn²⁺ Inhibitor Benzamide-based HDAC Inhibitor Inhibitor->Zinc Chelates Zinc Ion Histone Acetylated Histone Histone->HDAC Chromatin_Condensation Chromatin Condensation & Gene Silencing Deacetylated_Histone->Chromatin_Condensation

Caption: Mechanism of HDAC inhibition by benzamide-based compounds.

References

Application Notes and Protocols for the Selective Reduction of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)benzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] Its synthesis via the selective reduction of the aldehyde group in 3-formylbenzoic acid presents a common challenge in organic synthesis: the chemoselective transformation of one functional group in the presence of another, in this case, a carboxylic acid. These notes provide detailed protocols for the selective reduction of this compound to 3-(hydroxymethyl)benzoic acid, with a primary focus on the use of sodium borohydride (B1222165), a mild and selective reducing agent.

Application Notes

The product of this reduction, 3-(hydroxymethyl)benzoic acid, and its isomers serve as important building blocks in various fields:

  • Pharmaceutical Development: These compounds are integral intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid and a primary alcohol allows for diverse derivatization, enabling the modulation of a drug candidate's pharmacokinetic and pharmacodynamic properties.[1][2] Hydroxybenzoic acid derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3]

  • Polymer Chemistry: The bifunctional nature of 3-(hydroxymethyl)benzoic acid makes it a useful monomer in the production of specialty polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength.[1]

  • Biochemical Research: In biochemical studies, derivatives of hydroxybenzoic acids are employed to investigate enzyme-substrate interactions and metabolic pathways.[1]

Experimental Protocols

The selective reduction of the aldehyde in this compound can be effectively achieved using sodium borohydride (NaBH₄). This reagent is preferred due to its mild nature and high chemoselectivity for aldehydes and ketones over carboxylic acids.[4][5]

Method 1: Sodium Borohydride Reduction

This protocol is adapted from established procedures for the selective reduction of aldehydes in the presence of carboxylic acids.[6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and methanol (approximately 10 mL of solvent per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing the internal temperature to reach 0-5 °C.

  • Addition of Sodium Borohydride: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.5 eq.) to the solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur; ensure adequate ventilation.[6]

  • Reaction and Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir. Monitor the reaction's progress by TLC, using a mobile phase such as 1:1 ethyl acetate/hexanes with 1% acetic acid. The reaction is complete upon the disappearance of the this compound spot and the appearance of a more polar product spot.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to a pH of ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(hydroxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Data Presentation

ParameterMethod 1: Sodium Borohydride Reduction
Starting Material This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent THF/Methanol (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours (monitored by TLC)
Typical Yield High (specific yield dependent on scale and purification)
Product 3-(Hydroxymethyl)benzoic acid

Visualizations

Chemical Transformation

Caption: Selective reduction of this compound.

Experimental Workflow

experimental_workflow node_start node_start node_process node_process node_decision node_decision node_io node_io node_end node_end Start Dissolve this compound in THF/Methanol Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add_Reagent Slowly Add NaBH₄ Cool->Add_Reagent React Stir at 0 °C, then RT Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with 1 M HCl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End Isolated 3-(Hydroxymethyl)benzoic Acid Purify->End

Caption: Workflow for NaBH₄ reduction.

References

Application Notes and Protocols for the Oxidation of 3-Formylbenzoic Acid to Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of the formyl group in 3-formylbenzoic acid to a carboxylic acid group, yielding trimesic acid (benzene-1,3,5-tricarboxylic acid), is a crucial transformation in organic synthesis. Trimesic acid is a valuable building block in the production of metal-organic frameworks (MOFs), polymers, plasticizers, and as an intermediate in the synthesis of pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for two common methods for this oxidation: potassium permanganate (B83412) oxidation and catalytic air oxidation.

Chemical Transformation

The overall reaction involves the conversion of the aldehyde functional group of this compound into a carboxylic acid, resulting in the formation of trimesic acid.

Reactant: this compound (3-Carboxybenzaldehyde) Product: Trimesic Acid (Benzene-1,3,5-tricarboxylic acid)

Data Presentation

Table 1: Comparison of Oxidation Methods
ParameterPotassium Permanganate OxidationCatalytic Air Oxidation
Oxidizing Agent Potassium Permanganate (KMnO₄)Air/Oxygen
Catalyst NoneCobalt and Manganese salts with a Bromide source
Typical Solvent Water (often under basic conditions)Acetic Acid
Reaction Temperature Elevated temperatures (e.g., reflux)100-200 °C[4]
Reaction Pressure AtmosphericElevated pressure (e.g., 2.0 MPa)[4]
Typical Yield Good to excellent, but can be substrate-dependentHigh yields (e.g., >80%) reported for similar systems[4]
Work-up Reduction of excess MnO₂, filtration, acidificationFiltration of catalyst, crystallization of product
Advantages Readily available and inexpensive reagent, well-established method."Green" oxidant (air), suitable for large-scale production.[2]
Disadvantages Formation of stoichiometric amounts of MnO₂ waste, potential for over-oxidation.[5]Requires specialized high-pressure equipment, catalyst can be toxic.
Table 2: Physical and Spectroscopic Data of Trimesic Acid
PropertyValue
Molecular Formula C₉H₆O₆[1]
Molecular Weight 210.14 g/mol [1]
Appearance White crystalline solid[1]
Melting Point >300 °C[6]
Solubility Soluble in hot water, ethanol, and methanol.[6]
¹H NMR (DMSO-d₆) δ 13.54 (brs, 3H), 8.63 (s, 3H)[7]
¹³C NMR (DMSO-d₆) δ 166.3, 134.0, 132.4[7]
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid) ~3400-2500, C=O stretch ~1720, C-O stretch and O-H bend ~1400-1200, aromatic C-H out-of-plane bend ~900-700.

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate

This protocol is adapted from general procedures for the oxidation of aromatic aldehydes.[5][8][9]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring, add a solution of potassium permanganate (approximately 2-3 equivalents) in water portion-wise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quenching: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Acidification: While cooling in an ice bath, slowly acidify the clear solution with concentrated sulfuric or hydrochloric acid to a pH of approximately 1-2. A white precipitate of trimesic acid should form.

  • Isolation: Collect the precipitated trimesic acid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold distilled water and then dry it in an oven. For higher purity, the trimesic acid can be recrystallized from hot water.

Protocol 2: Catalytic Air Oxidation

This protocol is based on general procedures for the catalytic air oxidation of substituted aromatics.[2][4] Caution: This reaction should be carried out in a high-pressure reactor by trained personnel.

Materials:

  • This compound

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • High-pressure reactor (autoclave) with gas inlet, pressure gauge, and mechanical stirrer

  • Compressed air or oxygen source

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with this compound (1 equivalent), cobalt(II) acetate tetrahydrate (e.g., 1-5 mol%), manganese(II) acetate tetrahydrate (e.g., 1-5 mol%), sodium bromide (e.g., 1-5 mol%), and glacial acetic acid as the solvent.

  • Reaction Initiation: Seal the reactor and purge it with nitrogen gas. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-200 °C).

  • Oxidation: Introduce compressed air or an oxygen/nitrogen mixture into the reactor to the desired pressure (e.g., 1.5-2.5 MPa). Maintain the temperature and pressure for the duration of the reaction (e.g., 1-3 hours), monitoring the uptake of oxygen.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: Transfer the reaction mixture from the reactor. The trimesic acid may precipitate upon cooling. If necessary, concentrate the acetic acid under reduced pressure to induce crystallization.

  • Purification: Collect the crude trimesic acid by filtration, wash with a small amount of cold acetic acid or water, and dry. The product can be further purified by recrystallization.

Visualizations

Reaction Pathway for Permanganate Oxidation

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3_Formylbenzoic_Acid This compound Hydrate Gem-diol Intermediate 3_Formylbenzoic_Acid->Hydrate H₂O Permanganate MnO₄⁻ Manganate_Ester Manganate Ester Hydrate->Manganate_Ester + MnO₄⁻ Trimesic_Acid Trimesic Acid Manganate_Ester->Trimesic_Acid Hydride transfer/ Rearrangement MnO2 MnO₂ Manganate_Ester->MnO2 Reduction

Caption: Proposed mechanism for the permanganate oxidation of this compound.

Experimental Workflow for Catalytic Air Oxidation

Workflow start Start reactor_setup Charge Reactor: - this compound - Co/Mn/Br Catalysts - Acetic Acid start->reactor_setup reaction Heat and Pressurize with Air/O₂ reactor_setup->reaction monitoring Monitor Reaction (Temperature, Pressure) reaction->monitoring monitoring->reaction cooldown Cool and Depressurize monitoring->cooldown Reaction Complete isolation Isolate Crude Product (Filtration/Crystallization) cooldown->isolation purification Purify Trimesic Acid (Recrystallization) isolation->purification end End purification->end

Caption: General workflow for the catalytic air oxidation of this compound.

References

Application Notes and Protocols: Knoevenagel Condensation with 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 3-formylbenzoic acid. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, leading to the synthesis of various α,β-unsaturated carboxylic acids and their derivatives. The products of this reaction, particularly substituted cinnamic acids, are valuable intermediates in the development of novel therapeutic agents.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[1] When this compound is used as the aldehyde component, the resulting 3-carboxycinnamic acid derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and anti-inflammatory properties.[2][3] This is attributed to their ability to modulate various signaling pathways within cells.

A notable target for the products derived from this condensation is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[4][5] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[6][7] Cinnamic acid derivatives have been shown to inhibit this pathway, making them promising candidates for the development of targeted therapies.[4][5]

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or its salt. The reaction proceeds through the following general steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of this compound.

  • Aldol Addition: A tetrahedral intermediate is formed.

  • Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated product.

The following diagrams illustrate the general reaction and a typical experimental workflow.

Knoevenagel_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Formylbenzoic_Acid This compound Product α,β-Unsaturated Product 3-Formylbenzoic_Acid->Product + Active_Methylene Active Methylene Compound Active_Methylene->Product Catalyst Base Catalyst (e.g., Piperidine (B6355638), DABCO) Catalyst->Product Catalyzes Solvent Solvent (e.g., Ethanol, Pyridine (B92270), Water) Solvent->Product

Figure 1: General Knoevenagel Condensation Scheme.

experimental_workflow start Start reactants Mix this compound, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Heat/Stir Reaction Mixture (Monitor by TLC) reactants->reaction workup Reaction Work-up (e.g., Acidification, Extraction) reaction->workup isolation Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purify Product (e.g., Recrystallization, Column Chromatography) isolation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: Experimental Workflow for Knoevenagel Condensation.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methods for similar aromatic aldehydes and may require optimization for specific experimental setups.[8][9][10]

Protocol 1: Synthesis of 3-Carboxycinnamic Acid using Malonic Acid

This protocol is adapted from the Doebner modification of the Knoevenagel condensation.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Ethyl 3-Carboxy-α-cyanocinnamate using Ethyl Cyanoacetate (B8463686)

This protocol is based on a DABCO-catalyzed reaction in an aqueous system.[8]

  • Reaction Setup: To a solution of this compound (10 mmol) and ethyl cyanoacetate (12 mmol) in a mixture of an ionic liquid (e.g., [HyEtPy]Cl, 3 g) and water (3 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times for similar aromatic aldehydes are typically in the range of 10-40 minutes.[12]

  • Work-up: Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).

  • Isolation and Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of 3-(Dicyanomethylene)benzoic Acid using Malononitrile (B47326)

This protocol utilizes a mild, base-catalyzed condensation.[10]

  • Reaction Setup: In a suitable flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine (B128534) (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours. Monitor by TLC.

  • Isolation: The product often precipitates directly from the reaction mixture. If not, the solvent can be partially evaporated, and the mixture cooled to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry.

Data Presentation

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the cited literature, the following tables present representative data for the condensation of various aromatic aldehydes with the specified active methylene compounds under similar conditions. This data can be used as a reference for expected outcomes.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid (Representative Data)

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydePiperidinePyridine385-90[9]
4-ChlorobenzaldehydePiperidinePyridine488[13]
4-MethoxybenzaldehydePiperidinePyridine392[13]
4-NitrobenzaldehydePiperidinePyridine585[13]

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate (Representative Data)

AldehydeCatalystSolvent SystemTime (min)Yield (%)Reference
BenzaldehydeDABCO[HyEtPy]Cl/H₂O2092[12]
4-ChlorobenzaldehydeDABCO[HyEtPy]Cl/H₂O1098[12]
4-NitrobenzaldehydeDABCO[HyEtPy]Cl/H₂O1099[12]
2-NaphthaldehydeDABCO[HyEtPy]Cl/H₂O2095[12]

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile (Representative Data)

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeDABCONone (Neat)0.595[10]
4-ChlorobenzaldehydeDABCONone (Neat)0.596[10]
4-MethoxybenzaldehydeDABCONone (Neat)194[10]
4-NitrobenzaldehydeDABCONone (Neat)0.2598[10]

Applications in Drug Development: Targeting the JAK/STAT Signaling Pathway

The products of the Knoevenagel condensation of this compound, particularly the resulting cinnamic acid derivatives, hold significant promise in drug development, notably as anticancer agents.[14] One of the key signaling pathways implicated in cancer cell proliferation, survival, and inflammation is the JAK/STAT pathway.[7]

Cinnamic acid derivatives have been identified as potential inhibitors of this pathway.[4][5] They can interfere with the phosphorylation of JAKs and STATs, preventing the translocation of STAT dimers to the nucleus and subsequent transcription of target genes involved in cell growth and survival.[5]

The diagram below illustrates the points of inhibition within the JAK/STAT pathway by cinnamic acid derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->Transcription Initiates Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->JAK Inhibits Phosphorylation Cinnamic_Acid->STAT_Dimer Inhibits Dimerization

Figure 3: Inhibition of the JAK/STAT Pathway by Cinnamic Acid Derivatives.

Conclusion

The Knoevenagel condensation of this compound provides a versatile route to a variety of substituted cinnamic acid derivatives. These compounds are valuable scaffolds in drug discovery, with the potential to modulate key signaling pathways such as the JAK/STAT pathway. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and application of these promising molecules. Further investigation into the specific biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Wittig Reaction Involving 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction utilizing 3-formylbenzoic acid as a key starting material. This protocol is designed for the synthesis of various 3-alkenylbenzoic acids, which are valuable intermediates in medicinal chemistry and materials science. The document outlines the reaction mechanism, detailed experimental procedures, and potential applications of the resulting compounds, particularly in the context of drug discovery and development.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. This reaction is of particular importance in drug development as it allows for the synthesis of complex molecules with precise control over the location of the double bond. When applied to this compound, the Wittig reaction provides a direct route to a variety of 3-substituted benzoic acid derivatives containing a vinyl or styryl moiety. These products serve as versatile scaffolds, leveraging the "privileged structure" of the stilbene (B7821643) core, which is found in numerous biologically active compounds.

The presence of the carboxylic acid group in the product molecules offers a convenient handle for further chemical modifications, such as amide or ester formation, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The stilbene-like core of these products is of significant interest due to its association with a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. For instance, stilbene derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving cyclin-dependent kinases (CDKs) and the tumor suppressor p53.

Reaction Mechanism and Workflow

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. The resulting betaine (B1666868) intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The strong P=O bond formed in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

General Reaction Scheme

Wittig_Reaction reagents This compound + (Ph)3P=CHR (Phosphorus Ylide) intermediate [Betaine/Oxaphosphetane Intermediate] reagents->intermediate Nucleophilic Attack products 3-(Alkenyl)benzoic Acid + (Ph)3P=O intermediate->products Cycloreversion

Caption: General scheme of the Wittig reaction with this compound.

Experimental Workflow

experimental_workflow start Start Materials: This compound Phosphonium Salt ylide_formation Ylide Formation (Deprotonation of Phosphonium Salt) start->ylide_formation wittig_reaction Wittig Reaction (Reaction with this compound) ylide_formation->wittig_reaction workup Aqueous Workup (Acidification & Extraction) wittig_reaction->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization final_product Final Product: 3-(Alkenyl)benzoic Acid characterization->final_product

Caption: A typical experimental workflow for the Wittig reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-(alkenyl)benzoic acids from this compound using the Wittig reaction.

Protocol 1: Synthesis of 3-Vinylbenzoic Acid

This protocol details the synthesis of 3-vinylbenzoic acid via the Wittig reaction of this compound with methyltriphenylphosphonium (B96628) bromide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • To the stirred suspension, carefully add sodium hydride (1.1 equivalents) portion-wise.

  • After the addition is complete, remove the ice bath and stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (E)-3-(Styryl)benzoic Acid

This protocol describes the synthesis of (E)-3-(styryl)benzoic acid using a stabilized ylide, which generally favors the formation of the E-isomer.

Materials:

  • This compound

  • Benzyltriphenylphosphonium (B107652) chloride

  • Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous DMF.

  • Add potassium tert-butoxide (1.2 equivalents) in one portion. A deep red color should develop, indicating the formation of the ylide. Stir the mixture at room temperature for 30 minutes.

  • Wittig Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the ylide solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Workup: Pour the reaction mixture into water and acidify with 1 M HCl to a pH of 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization or flash chromatography to yield the (E)-3-(styryl)benzoic acid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 3-(alkenyl)benzoic acids.

Table 1: Reaction Yields and Physical Properties

Product NamePhosphonium SaltBaseSolventReaction Time (h)Yield (%)Melting Point (°C)
3-Vinylbenzoic acidMethyltriphenylphosphonium bromideNaHTHF1275-8591-95
(E)-3-(Styryl)benzoic acidBenzyltriphenylphosphonium chlorideK-tert-butoxideDMF680-90165-168

Table 2: Spectroscopic Data for 3-Vinylbenzoic Acid

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, ppm)δ 10.5-12.0 (br s, 1H, COOH), 8.1-7.4 (m, 4H, Ar-H), 6.75 (dd, 1H, vinyl), 5.85 (d, 1H, vinyl), 5.40 (d, 1H, vinyl)
¹³C NMR (CDCl₃, ppm)δ 171.8, 137.5, 136.5, 132.0, 130.5, 129.0, 128.5, 127.0, 116.0
IR (KBr, cm⁻¹)3100-2500 (br, O-H), 1690 (C=O), 1630 (C=C), 990, 910 (vinyl C-H bend)

Applications in Drug Development

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents. The introduction of an alkenyl group at the 3-position via the Wittig reaction opens up possibilities for creating novel drug candidates with unique structural features.

  • Scaffold for Bioactive Molecules: The 3-(alkenyl)benzoic acid core can be further functionalized through its carboxylic acid group to generate libraries of amides and esters. This allows for systematic exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.

  • Stilbene-Based Therapeutics: Many natural and synthetic stilbenes exhibit potent biological activities. The products of the Wittig reaction with this compound are stilbene analogs and may possess similar therapeutic potential. These compounds can be screened for a variety of biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases.

  • Inhibitors of Signaling Pathways: Stilbene derivatives have been shown to modulate various signaling pathways. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. A hypothetical signaling pathway that could be targeted by a 3-(alkenyl)benzoic acid derivative is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 3-(Alkenyl)benzoic Acid Derivative Inhibitor->RAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

The Wittig reaction of this compound is a versatile and efficient method for the synthesis of 3-(alkenyl)benzoic acids. These compounds are valuable intermediates in the development of new therapeutic agents due to their structural similarity to biologically active stilbenes and the presence of a modifiable carboxylic acid group. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and applications of this important class of molecules in drug discovery and medicinal chemistry.

Application Notes and Protocols for the Quantification of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is a bifunctional aromatic organic compound with the chemical formula C₈H₆O₃.[1] Its structure, featuring both a carboxylic acid and an aldehyde group, makes it a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. The aldehyde group is reactive and can participate in various chemical reactions, including oxidation, reduction, and condensation, while the carboxylic acid moiety provides a site for esterification and amidation. Given its role as a critical building block, the accurate and precise quantification of this compound is essential for process optimization, quality control of starting materials and final products, and in pharmacokinetic studies within drug development.

This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography is typically the method of choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile compound prior to analysis.

  • UV-Vis Spectrophotometry is a simpler and more accessible technique. However, it is less specific than chromatographic methods and may be prone to interference from other UV-absorbing compounds in the sample matrix.

  • Electrochemical Methods , such as voltammetry, can offer high sensitivity and are amenable to miniaturization. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

The logical relationship between these analytical techniques based on their underlying principles is illustrated in the following diagram.

Analytical_Methods_Overview Logical Overview of Analytical Techniques cluster_separation Separation-Based Methods cluster_property Property-Based Methods HPLC HPLC GC_MS GC-MS UV_Vis UV-Vis Spectrophotometry Electrochemical Electrochemical Methods Analyte This compound Analyte->HPLC Direct Analysis Analyte->GC_MS Requires Derivatization Analyte->UV_Vis Based on UV Absorbance Analyte->Electrochemical Based on Redox Activity HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Prepare Standard Solutions HPLC_Run HPLC-UV Analysis StandardPrep->HPLC_Run SamplePrep Prepare Sample Solutions SamplePrep->HPLC_Run Data_Processing Data Processing HPLC_Run->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Quantification Quantify 3-FBA Data_Processing->Quantification Calibration->Quantification GCMS_Workflow GC-MS Analysis Workflow cluster_prep Preparation cluster_analysis Analysis StandardPrep Prepare Standard Solutions Derivatization Derivatization (Silylation) StandardPrep->Derivatization SamplePrep Prepare Sample Solutions SamplePrep->Derivatization GCMS_Run GC-MS Analysis Derivatization->GCMS_Run Data_Processing Data Processing GCMS_Run->Data_Processing Quantification Quantification Data_Processing->Quantification Quantify 3-FBA UVVis_Workflow UV-Vis Spectrophotometry Workflow Determine_LambdaMax Determine λmax Measure_Absorbance Measure Absorbance Determine_LambdaMax->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Samples Prepare Sample Solutions Prepare_Samples->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify 3-FBA Calibration_Curve->Quantify Electro_Workflow Electrochemical Analysis Workflow cluster_dev Method Development cluster_quant Quantification CV_Study Cyclic Voltammetry Study Optimization Optimize Parameters CV_Study->Optimization Calibration Generate Calibration Curve Optimization->Calibration Quantification Quantify 3-FBA Calibration->Quantification Sample_Analysis Analyze Samples Sample_Analysis->Quantification

References

Application Notes and Protocols for HPLC Analysis of 3-Formylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. Its application is critical for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities. 3-Formylbenzoic acid and its derivatives are important building blocks in the synthesis of a variety of pharmaceutical compounds. Their purity and accurate quantification are essential for ensuring the safety and efficacy of the final drug product.

This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound and two of its common derivatives: 3-methylbenzoic acid and 3-aminobenzoic acid. These protocols are designed to be adaptable for various research and quality control applications.

Principle of Separation

The primary separation mechanism in this application is reversed-phase chromatography.[1] In this mode, a nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.[1] The separation of this compound and its derivatives is achieved based on their differential partitioning between the stationary and mobile phases.[1] The polarity of the analytes plays a crucial role; less polar compounds will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times.

An acidic mobile phase is employed to suppress the ionization of the carboxylic acid functional group present in these molecules.[1] By maintaining a pH below the pKa of the carboxylic acid, the analytes remain in their neutral, less polar form, which enhances their retention on the reversed-phase column and improves peak shape.[2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)[1]

    • Methanol (B129727) (HPLC grade)[1]

    • Deionized water (filtered through a 0.45 µm membrane)[1]

    • Phosphoric acid (analytical grade)[1]

    • Formic acid (analytical grade)

    • This compound reference standard (≥99% purity)

    • 3-Methylbenzoic acid reference standard (≥99% purity)

    • 3-Aminobenzoic acid reference standard (≥99% purity)

  • Labware:

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes

    • 0.45 µm syringe filters (PTFE or Nylon)[1]

    • HPLC vials

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of deionized water.

    • Mobile Phase B: Acetonitrile.

    • All mobile phases should be degassed before use, for example, by sonication for 15-20 minutes.[3]

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh 100 mg of each reference standard (this compound, 3-methylbenzoic acid, and 3-aminobenzoic acid) into separate 100 mL volumetric flasks.[1]

    • Dissolve and dilute to volume with methanol.[1]

    • These stock solutions should be stored at 4°C and are typically stable for several weeks.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).[1]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Bulk Drug Substance:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Dilute the solution as necessary to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Solid Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol).

    • Sonicate for 15-20 minutes to ensure complete extraction of the analytes.[1]

    • Dilute to volume with the extraction solvent and mix well.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Conditions

The following is a recommended starting point for method development. The gradient may need to be optimized depending on the specific sample matrix and the presence of other impurities.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its derivatives under the conditions described above. Please note that the retention times are estimates and may vary depending on the specific HPLC system and column used.

Table 1: Estimated Retention Times

CompoundStructurePolarityEstimated Retention Time (min)
3-Aminobenzoic AcidNH₂ functional groupMost Polar~4.5
This compoundCHO functional groupIntermediate Polarity~7.2
3-Methylbenzoic AcidCH₃ functional groupLeast Polar~10.8

Table 2: Method Validation Parameters (Typical Values)

ParameterThis compound3-Methylbenzoic Acid3-Aminobenzoic Acid
Linearity Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.1~0.1~0.15
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.3~0.45
Accuracy (% Recovery) 98 - 10298 - 10298 - 102
Precision (% RSD) < 2.0< 2.0< 2.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

experimental_workflow prep Sample Preparation hplc HPLC Analysis prep->hplc standards Standard Preparation standards->hplc data Data Acquisition hplc->data analysis Data Analysis data->analysis report Reporting analysis->report

Caption: General workflow for the HPLC analysis of this compound and its derivatives.

Logical Relationship in Method Development

This diagram outlines the key considerations and their relationships in developing a robust HPLC method for these compounds.

method_development analyte Analyte Properties (Polarity, pKa) column Column Selection (e.g., C18) analyte->column influences mobile_phase Mobile Phase (pH, Organic %) analyte->mobile_phase influences detection Detection (Wavelength) analyte->detection influences optimization Method Optimization (Resolution, Peak Shape) column->optimization mobile_phase->optimization detection->optimization

References

The Versatility of 3-Formylbenzoic Acid: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, a bifunctional aromatic compound, serves as a versatile and valuable building block in the synthesis of a diverse array of bioactive molecules. Its unique structure, featuring both a carboxylic acid and an aldehyde group, allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors and receptor antagonists, highlighting its role in modern drug discovery and development.

Applications of this compound in Bioactive Molecule Synthesis

This compound has been successfully employed as a key intermediate in the synthesis of several classes of biologically active compounds. Its utility stems from the differential reactivity of its two functional groups, which can be selectively targeted to build intricate molecular frameworks.

A₂A Adenosine (B11128) Receptor Antagonists

Derivatives of this compound have been utilized in the synthesis of potent A₂A adenosine receptor antagonists, a class of drugs with therapeutic applications in neurodegenerative disorders such as Parkinson's disease, as well as in cancer immunotherapy. The general synthetic strategy involves the incorporation of the this compound moiety into a heterocyclic scaffold, such as a triazoloquinoxaline system.

D,D-Carboxypeptidase R39 Inhibitors

Boronic acid derivatives of benzoic acid have shown promise as inhibitors of bacterial D,D-carboxypeptidases, which are crucial enzymes in bacterial cell wall biosynthesis. While direct synthesis from this compound is a potential route, studies have focused on 3-(dihydroxyboryl)benzoic acid and its analogues. These compounds act as transition-state analogues, forming a stable adduct with the active site serine of the enzyme.

Bicyclic β-Lactams (Azetidinones)

The aldehyde functionality of this compound can participate in multicomponent reactions, such as the Ugi reaction, to generate complex structures like bicyclic cis-2-azetidinones. These β-lactam structures are of significant interest due to their presence in a wide range of antibiotic agents and their utility as synthetic intermediates.

Quantitative Data on Bioactive Molecules

The biological activity of molecules derived from or related to this compound has been quantified in various studies. The following tables summarize key inhibitory data for D,D-Carboxypeptidase R39 inhibitors and binding affinities for A₂A adenosine receptor antagonists.

Table 1: Inhibition of D,D-Carboxypeptidase R39 by Benzoic Acid Derivatives [1][2]

CompoundIC₅₀ (µM)
3-(Dihydroxyboryl)benzoic acid400
3-(Dihydroxyboryl)-N-phenylbenzamide90
3-(Dihydroxyboryl)-N-(2-methoxyphenyl)benzamide23
3-(Dihydroxyboryl)-N-(3-methoxyphenyl)benzamide30

Table 2: Binding Affinity of Representative A₂A Adenosine Receptor Antagonists [3][4][5]

Compound (Representative)TargetKᵢ (nM)IC₅₀ (nM)
ZM241385Human A₂A Adenosine Receptor0.5100
IstradefyllineHuman A₂A Adenosine Receptor2.2-
PreladenantHuman A₂A Adenosine Receptor1.185.1
EtrumadenantHuman A₂A Adenosine Receptor0.85153.7

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and evaluation of bioactive molecules using this compound as a precursor.

Protocol 1: Synthesis of a Bicyclic β-Lactam via Ugi Four-Component Reaction

This protocol is an adaptation of the general Ugi reaction, utilizing this compound as the aldehyde component.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A suitable carboxylic acid with a second functional group for cyclization (e.g., an amino acid)

  • Methanol (B129727) (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To this mixture, add the isocyanide (1.0 mmol) and the carboxylic acid component (1.0 mmol).

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be subjected to conditions that promote intramolecular cyclization to the bicyclic β-lactam. This may involve heating or the use of a coupling agent, depending on the nature of the carboxylic acid component.

  • Purify the final product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Triazoloquinoxaline A₂A Adenosine Receptor Antagonist Precursor

This protocol outlines a potential synthetic route towards a key intermediate for triazoloquinoxaline synthesis, starting from this compound.

Materials:

Procedure:

  • Amide Formation: Convert the carboxylic acid group of this compound to an acid chloride using thionyl chloride. React the resulting acid chloride with one amino group of a diamine (e.g., o-phenylenediamine) to form an amide, leaving the other amino group free.

  • Reductive Amination: The aldehyde group of the resulting intermediate can be reacted with a suitable amine via reductive amination to introduce a desired side chain.

  • Quinoxaline (B1680401) Formation: The remaining free amino group on the phenylenediamine ring can be condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.

  • Triazole Ring Formation: The quinoxaline intermediate is then reacted with hydrazine hydrate to form a hydrazinoquinoxaline. Subsequent cyclization with triethyl orthoformate will yield the triazolo ring, fused to the quinoxaline core.

Protocol 3: Biological Assay - A₂A Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the A₂A adenosine receptor.

Materials:

  • Cell membranes expressing the human A₂A adenosine receptor

  • [³H]-ZM241385 (radioligand)

  • Synthesized antagonist compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the synthesized antagonist compounds.

  • In a microplate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [³H]-ZM241385 (e.g., 1 nM) and varying concentrations of the antagonist compounds.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled antagonist (e.g., 10 µM ZM241385).

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactive molecules discussed.

Ugi_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Product 3-Formylbenzoic_Acid This compound Mixing Mix Reactants in Solvent 3-Formylbenzoic_Acid->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Stirring Stir at Room Temp (24-48h) Mixing->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product Bioactive Molecule Purification->Final_Product A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., reduced inflammation) CREB->Cellular_Response DD_Carboxypeptidase_Inhibition Enzyme D,D-Carboxypeptidase (Active Site Serine) Product Cross-linked Peptidoglycan Enzyme->Product Catalyzes (Cell Wall Synthesis) Stable_Adduct Stable Covalent Adduct (Inhibition) Enzyme->Stable_Adduct Substrate Peptidoglycan Precursor Substrate->Enzyme Inhibitor Boronic Acid Inhibitor Inhibitor->Enzyme Forms

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Formylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 3-formylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. While specific temperature-dependent solubility data is not extensively available in published literature, methanol (B129727) is a known solvent in which this compound is soluble (100 mg/mL)[1]. Water has been reported with conflicting solubility information, being described as both "very soluble" and "very slightly soluble". A calculated logarithm of the water solubility (log10WS) of -1.77 suggests low water solubility[2].

Given this, a mixed solvent system, such as ethanol-water or methanol-water, is often a good starting point for aromatic carboxylic acids. This allows for fine-tuning of the polarity to achieve the desired solubility profile. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. If you have added a large volume of solvent with no significant dissolution, you may need to select a different solvent.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Q3: No crystals are forming upon cooling. What is the problem?

A3: This is a common issue in recrystallization and can be addressed with the following troubleshooting steps:

  • Too Much Solvent: This is the most frequent cause of crystallization failure. If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute remains dissolved even though its concentration is above the saturation point. To induce crystallization, you can try:

    • Scratching the inner wall of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Adding a seed crystal of pure this compound. The seed crystal provides a template for other molecules to crystallize upon.

  • Cooling Too Rapidly: If the solution is cooled too quickly, it can lead to the formation of an oil or a fine precipitate instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool more slowly to encourage proper crystal lattice formation.

Q5: The recovered yield of my purified this compound is very low. Why did this happen?

A5: Low recovery can result from several factors:

  • Using too much solvent: As mentioned, this will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Washing with a warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.

Data Presentation

Due to the limited availability of precise, temperature-dependent solubility data for this compound in common laboratory solvents from the performed searches, a quantitative data table cannot be definitively constructed. However, based on available information and the properties of similar compounds, a qualitative and estimated solubility guide is provided below.

Solvent SystemSolubility at Room Temperature (~25°C)Solubility at Elevated TemperatureSuitability for Recrystallization
WaterVery Low (Estimated)Moderate to HighPotentially suitable, good for high recovery.
MethanolModerateHigh (100 mg/mL)[1]Good dissolving solvent, may require a co-solvent like water to reduce solubility at cold temperatures for better yield.
EthanolModerateHighSimilar to methanol, likely a good candidate, possibly in a mixture with water.
Ethanol-Water MixturesLow to Moderate (adjustable)High (adjustable)Highly Recommended. Allows for fine-tuning of solubility.
TolueneLow (Estimated)ModerateMay be suitable if a less polar solvent is needed to exclude polar impurities.

Note: It is strongly advised to perform a preliminary solvent screen with a small amount of your crude this compound to confirm the ideal recrystallization solvent and conditions.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add a small volume of the chosen solvent (e.g., ethanol-water mixture) and a boiling chip.

    • Gently heat the mixture on a hot plate with stirring.

    • Add the hot solvent dropwise until the this compound just completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of the hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure all the product is transferred.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Break the vacuum and add the cold solvent to just cover the crystals, then reapply the vacuum.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes to pull air through them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a drying oven at a temperature well below the melting point of this compound (m.p. 173-175°C) can be used.

  • Analysis:

    • Determine the mass of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Perform hot gravity filtration insoluble_check->hot_filtration Yes cool Cool solution slowly to room temperature insoluble_check->cool No hot_filtration->cool ice_bath Place in ice bath cool->ice_bath crystal_check Crystals formed? ice_bath->crystal_check troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystal_check->troubleshoot No vacuum_filtration Collect crystals by vacuum filtration crystal_check->vacuum_filtration Yes troubleshoot->cool wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

References

Technical Support Center: Optimizing Recrystallization of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of 3-formylbenzoic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data for the closely related benzoic acid, suitable single solvents to investigate include water, ethanol, and acetone. Mixed solvent systems, such as ethanol/water or acetone/water, can also be effective. The optimal choice will depend on the specific impurities present in your sample.

Q2: My this compound sample is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to a high concentration of impurities or the solution being supersaturated at a temperature above the melting point of the solute. To troubleshoot this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice.

  • Use a different solvent or solvent system: A solvent with a lower boiling point or different polarity might be more suitable.

  • Pre-purify the sample: If impurities are the cause, consider a preliminary purification step like column chromatography.

Q3: No crystals are forming even after my solution has cooled to room temperature. What are the next steps?

A3: If crystals do not form spontaneously, the solution may be too dilute or nucleation may be inhibited. You can try to induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.

  • Seeding the solution: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.

  • Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.

  • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator.

Q4: What are the common impurities in commercially available this compound?

A4: Common impurities in aromatic carboxylic acids like this compound, especially those produced by the oxidation of the corresponding methyl-substituted precursor, can include unreacted starting material (e.g., 3-methylbenzoic acid) and byproducts of incomplete oxidation (e.g., compounds with both methyl and formyl groups). The presence of isomers, such as 4-formylbenzoic acid, is also possible depending on the synthetic route.

Solubility Data

SolventSolubility at Low Temperature ( g/100 mL)Solubility at High Temperature ( g/100 mL)Temperature (°C) - LowTemperature (°C) - High
Water0.2625100
Ethanol910ColdHot
AcetoneHighHigh--
Ethyl Acetate0.10.5ColdHot
TolueneLowModerate--
Heptane0.0020.01ColdHot

Note: "Cold" and "Hot" are qualitative descriptors from the source material and generally refer to room temperature and near the boiling point of the solvent, respectively. Quantitative data for benzoic acid is used as a proxy.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides a logical workflow for resolving them.

TroubleshootingRecrystallization Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe for crystal formation cool->observe crystals_ok Good crystal yield and purity observe->crystals_ok Yes no_crystals No crystals form observe->no_crystals No oiling_out Compound 'oils out' observe->oiling_out Oiling low_yield Low crystal yield observe->low_yield Low Yield induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->induce_crystallization troubleshoot_oiling Troubleshoot oiling out: - Add more solvent - Cool slower - Change solvent oiling_out->troubleshoot_oiling troubleshoot_yield Improve yield: - Evaporate some solvent - Cool filtrate further low_yield->troubleshoot_yield induce_crystallization->cool troubleshoot_oiling->cool troubleshoot_yield->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on the solubility data, select a promising solvent (e.g., water or ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (173-175 °C).

Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water) in which the compound is less soluble, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using the ice-cold mixed solvent system for washing.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

SolventSelection Solvent Selection Workflow for Recrystallization start Start test_solubility_cold Test solubility of a small sample in a potential solvent at room temperature start->test_solubility_cold is_soluble_cold Is it soluble? test_solubility_cold->is_soluble_cold unsuitable_too_soluble Solvent is unsuitable (too soluble) is_soluble_cold->unsuitable_too_soluble Yes test_solubility_hot Heat the mixture to the solvent's boiling point is_soluble_cold->test_solubility_hot No is_soluble_hot Is it soluble? test_solubility_hot->is_soluble_hot unsuitable_insoluble Solvent is unsuitable (insoluble) is_soluble_hot->unsuitable_insoluble No cool_solution Cool the clear solution to room temperature and then in an ice bath is_soluble_hot->cool_solution Yes observe_crystals Do abundant crystals form? cool_solution->observe_crystals suitable_solvent Solvent is suitable observe_crystals->suitable_solvent Yes unsuitable_poor_recovery Solvent is unsuitable (poor recovery) observe_crystals->unsuitable_poor_recovery No

Caption: A logical workflow for selecting an optimal recrystallization solvent.

Technical Support Center: Synthesis and Purification of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formylbenzoic acid (also known as 3-carboxybenzaldehyde). This guide addresses common challenges encountered during synthesis and purification, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is an off-white or yellowish powder instead of the expected white crystalline solid. What is the likely cause and how can I fix it?

A1: A yellow tint in your this compound product often indicates the presence of colored impurities, which can arise from side reactions or the degradation of reagents. One common cause is the formation of dicarboxylic fluorenones and tricarboxylic biphenyls, especially in high-temperature oxidation reactions.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: The most effective method to remove colored impurities is recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored molecules, which are then removed by hot filtration.

  • Solvent Choice: Ensure you are using a high-purity solvent for recrystallization, as impurities in the solvent can also impart color. Water or a mixture of ethanol (B145695) and water are commonly used for the recrystallization of benzoic acid derivatives.[1][2]

  • Reaction Temperature Control: Carefully control the temperature during the synthesis. Overheating can lead to the formation of colored byproducts.

Q2: The melting point of my synthesized this compound is broad and lower than the literature value (173-175 °C). What are the potential impurities?

A2: A broad and depressed melting point is a strong indicator of impurities. For the synthesis of this compound, particularly from the oxidation of m-toluic acid, the most common impurities are:

  • Unreacted Starting Material (m-Toluic Acid): Incomplete oxidation will leave residual m-toluic acid in your product.

  • Over-oxidized Product (Isophthalic Acid): If the oxidation reaction proceeds too far, the aldehyde group of this compound will be oxidized to a second carboxylic acid group, forming isophthalic acid.[3]

  • Other Intermediates: Depending on the specific synthetic route, other partially oxidized intermediates may be present.

Troubleshooting Steps:

  • Optimize Reaction Time and Oxidant Stoichiometry: To minimize unreacted starting material, ensure a sufficient reaction time and the correct molar ratio of the oxidizing agent. To prevent over-oxidation, avoid an excessive excess of the oxidant and monitor the reaction progress closely (e.g., by TLC or HPLC).

  • Purification:

    • Recrystallization: Recrystallization can be effective in removing both m-toluic acid and isophthalic acid, as their solubilities differ from that of this compound.

    • Acid-Base Extraction: This technique can be used to separate carboxylic acids with different acidities (pKa values).

    • Column Chromatography: For high-purity requirements, column chromatography is a powerful tool for separating the desired product from closely related impurities.

Q3: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A3: Low yields can be frustrating and can stem from various factors throughout the experimental process.

Troubleshooting Steps:

  • Moisture Control: Many reagents used in organic synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction conditions require it.

  • Reagent Quality: Use high-purity starting materials and reagents. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause degradation of the product or promote side reactions.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for a complete reaction.

  • Work-up and Product Isolation:

    • Incomplete Extraction: During aqueous work-up, ensure the product is fully extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Product Loss During Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will lead to a significant portion of your product remaining in the mother liquor. Always cool the recrystallization mixture thoroughly in an ice bath to maximize crystal formation.[4]

Q4: I am having difficulty purifying this compound by column chromatography. The product is streaking on the TLC plate and eluting as a broad band from the column. What can I do to improve the separation?

A4: The streaking of carboxylic acids on silica (B1680970) gel is a common issue due to the interaction of the acidic proton with the silica.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of an acid, such as acetic acid or formic acid, to your eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.

  • Solvent System: Use a solvent system with appropriate polarity. A common mobile phase for separating benzoic acid derivatives is a mixture of a nonpolar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), with the addition of a small amount of acid.

  • Reverse-Phase Chromatography: If normal-phase chromatography is still problematic, consider using reverse-phase (C18) column chromatography. A suitable mobile phase would be a mixture of acetonitrile (B52724) and water with a small amount of an acid like phosphoric acid or formic acid.[5]

Data on Purification Methods

The choice of purification method can significantly impact the final purity of this compound. Below is a summary of expected outcomes from different techniques.

Purification MethodKey Impurities RemovedExpected PurityNotes
Recrystallization (Water) Unreacted m-toluic acid, some isophthalic acid, inorganic salts.Good (>98%)Effective for removing less polar and more polar impurities. Multiple recrystallizations may be needed for higher purity.[6]
Recrystallization (Ethanol/Water) Unreacted m-toluic acid, isophthalic acid.Good to Excellent (>99%)The solvent ratio can be optimized to selectively crystallize the desired product.
Recrystallization with Activated Carbon Colored impurities, polymeric byproducts.Good to Excellent (>99%)Particularly useful for removing yellow or brown tints from the product.[7]
Column Chromatography (Silica Gel with Acidified Eluent) Unreacted m-toluic acid, isophthalic acid, other organic byproducts.Excellent (>99.5%)Provides high resolution for separating structurally similar compounds.
Acid-Base Extraction Separation of carboxylic acids with different pKa values.VariableCan be used as a preliminary purification step before recrystallization or chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using water as the solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 20-30 mL of deionized water.

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil until all the solid has dissolved. If some solid remains, add small portions of hot water until a clear solution is obtained. Avoid adding a large excess of water.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the weight of the crude product) and swirl the flask. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the pure this compound.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 70:30 v/v) with the addition of 0.5% acetic acid. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, applying positive pressure (e.g., with air or nitrogen).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., m-Toluic Acid) Reaction Oxidation Reaction Start->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (Melting Point, NMR, etc.) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Impure_Product Impure this compound (Low MP, Off-color) Check_Color Is the product colored (yellow/brown)? Impure_Product->Check_Color Yes_Color Yes Check_Color->Yes_Color No_Color No Check_Color->No_Color Recrystallize_Carbon Recrystallize with activated carbon Yes_Color->Recrystallize_Carbon Check_MP Is the melting point broad and low? No_Color->Check_MP Recrystallize_Carbon->Check_MP Yes_MP Yes Check_MP->Yes_MP No_MP No (Product is likely pure) Check_MP->No_MP Identify_Impurity Likely Impurities: - Unreacted Starting Material - Over-oxidized Product Yes_MP->Identify_Impurity Purification_Method Choose Purification Method Identify_Impurity->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography

Caption: Decision tree for troubleshooting common impurities in this compound.

References

common side reactions in the synthesis of 3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the selective oxidation of 3-methylbenzoic acid. This method is favored for its directness and the availability of the starting material. Other routes, though less common, include the hydrolysis of 3-cyanobenzoic acid or the carbonylation of 3-bromobenzaldehyde.

Q2: What are the primary side reactions to be aware of during the oxidation of 3-methylbenzoic acid?

A2: The two most significant side reactions are:

  • Over-oxidation: The desired aldehyde functional group is susceptible to further oxidation, leading to the formation of isophthalic acid (benzene-1,3-dicarboxylic acid) as a major byproduct.

  • Incomplete Reaction: A portion of the starting material, 3-methylbenzoic acid, may remain unreacted, leading to contamination of the final product.

Q3: How can I minimize the formation of isophthalic acid?

A3: Minimizing over-oxidation requires careful control of reaction conditions. This includes:

  • Choice of Oxidizing Agent: Milder oxidizing agents are preferred.

  • Stoichiometry: Using a controlled amount of the oxidizing agent can prevent excessive oxidation.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress to stop it once the starting material is consumed can significantly reduce the formation of isophthalic acid.

Q4: What is the best way to remove unreacted 3-methylbenzoic acid from the final product?

A4: Purification is typically achieved through recrystallization. Since this compound, 3-methylbenzoic acid, and isophthalic acid have different solubility profiles in various solvents, a carefully chosen solvent system for recrystallization can effectively separate the desired product from the unreacted starting material and the over-oxidized byproduct. A common solvent for recrystallization is water, where the solubility of these compounds differs with temperature.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated mass of the product is significantly lower than the theoretical yield.

  • Analysis of the crude product by techniques such as NMR or LC-MS shows a large proportion of starting material or byproducts.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Extend the reaction time and monitor the progress by TLC or GC. - Ensure the reaction temperature is maintained at the optimal level. - Verify the purity and activity of the oxidizing agent.Increased conversion of the starting material to the desired product.
Over-oxidation to Isophthalic Acid - Reduce the amount of oxidizing agent used. - Lower the reaction temperature. - Employ a milder oxidizing agent.Minimized formation of the dicarboxylic acid byproduct, thereby increasing the selectivity for the desired aldehyde.
Product Loss During Workup - Ensure complete precipitation of the product during acidification. - Use minimal amounts of cold solvent for washing the filtered product to avoid dissolution. - Optimize the extraction procedure if one is used.Improved recovery of the synthesized this compound.
Sub-optimal Reaction Conditions - Systematically vary parameters such as solvent, catalyst concentration, and temperature to find the optimal conditions for your specific setup.Enhanced reaction efficiency and higher product yield.
Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • Broad melting point range of the isolated product.

  • Presence of extra peaks in NMR, HPLC, or GC-MS spectra corresponding to known byproducts.

Impurity Identification Method Troubleshooting/Purification Step
3-Methylbenzoic Acid (Starting Material) NMR spectroscopy (characteristic methyl peak), HPLC, GC-MS.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature slightly. - Purify the crude product by recrystallization from a suitable solvent (e.g., water or a mixed solvent system).
Isophthalic Acid (Over-oxidation Product) NMR spectroscopy (absence of aldehyde proton, presence of two carboxylic acid protons), HPLC.- Adjust the stoichiometry of the oxidizing agent to avoid excess. - Perform the reaction at a lower temperature. - Purify via recrystallization, exploiting the lower solubility of isophthalic acid in some solvents compared to this compound.

Experimental Protocols

Key Experiment: Selective Oxidation of 3-Methylbenzoic Acid

This protocol provides a general methodology for the synthesis of this compound. Note: Specific quantities and conditions should be optimized for your laboratory setup.

Materials:

  • 3-Methylbenzoic Acid

  • Potassium Permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid in an appropriate solvent (e.g., a mixture of water and a phase-transfer catalyst).

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any excess oxidizing agent.

  • Purification:

    • Filter the reaction mixture to remove any solid byproducts (e.g., manganese dioxide if KMnO₄ is used).

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., water) to obtain the pure this compound.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis of This compound Reaction Oxidation of 3-Methylbenzoic Acid Start->Reaction Workup Reaction Workup & Product Isolation Reaction->Workup Analysis Analyze Crude Product (NMR, HPLC, etc.) Workup->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Pure Product, Acceptable Yield Problem->Success No Optimize Optimize Reaction Conditions LowYield->Optimize Purify Purify Product (Recrystallization) ImpureProduct->Purify Optimize->Workup Purify->Success Side_Reactions StartingMaterial 3-Methylbenzoic Acid DesiredProduct This compound StartingMaterial->DesiredProduct Selective Oxidation IncompleteReaction Unreacted 3-Methylbenzoic Acid StartingMaterial->IncompleteReaction Incomplete Reaction OverOxidation Isophthalic Acid (Over-oxidation) DesiredProduct->OverOxidation Further Oxidation

preventing decarbonylation of 3-formylbenzoic acid at high temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decarbonylation and decomposition of this compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound, also known as 3-carboxybenzaldehyde, is an aromatic compound containing both a carboxylic acid and an aldehyde functional group.[1][2][3] Its key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol [1]
Appearance White to light yellow crystalline powder[4]
Melting Point 173-175 °C[2][5]
Boiling Point 306 °C (estimated)[6]
Solubility Soluble in methanol, diethyl ether; very slightly soluble in water.[5]

Q2: At what temperature does this compound begin to decompose?

While specific thermogravimetric analysis (TGA) data for this compound is not widely published, data from related aromatic carboxylic acids can provide an estimate. Benzoic acid, for instance, is reportedly stable in hydrothermal conditions up to 350°C.[7][8] However, aromatic acids with additional functional groups, particularly those that are electron-withdrawing, may have lower thermal stability. It is recommended to conduct thermal analysis (TGA/DSC) to determine the precise decomposition temperature under your specific experimental conditions.

Q3: What are the primary decomposition pathways for this compound at high temperatures?

The two primary thermal decomposition pathways for this compound are decarbonylation and decarboxylation.

  • Decarbonylation: The loss of a carbon monoxide (CO) molecule from the aldehyde group to form benzoic acid.[6]

  • Decarboxylation: The loss of a carbon dioxide (CO₂) molecule from the carboxylic acid group to form benzaldehyde (B42025).[6]

These initial decomposition products may undergo further reactions at higher temperatures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound at elevated temperatures.

Issue 1: Low yield of desired product and formation of benzoic acid.
  • Symptom: Your reaction yield is lower than expected, and analysis of the crude product indicates the presence of benzoic acid.

  • Likely Cause: Decarbonylation of the aldehyde group in this compound.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most straightforward approach to minimize thermal decomposition. Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can sometimes catalyze decomposition pathways.

    • Employ a Stabilizer: Consider adding a small amount of a stabilizer to the reaction mixture. For aldehydes, radical scavengers or basic stabilizers can be effective. See the "Experimental Protocols" section for guidance on selecting and using stabilizers.

Issue 2: Formation of benzaldehyde as a byproduct.
  • Symptom: You observe the formation of benzaldehyde in your reaction mixture.

  • Likely Cause: Decarboxylation of the carboxylic acid group.

  • Troubleshooting Steps:

    • Temperature Control: Similar to decarbonylation, decarboxylation is temperature-dependent. Reducing the reaction temperature is a key first step.

    • pH Control: The stability of the carboxylic acid group can be influenced by the pH of the reaction medium. In some cases, converting the carboxylic acid to its salt form (e.g., by using a non-nucleophilic base) can increase its stability towards decarboxylation.

    • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Consider screening different high-boiling point solvents that may offer better stability for the carboxylic acid group.

Issue 3: General product degradation and complex byproduct profile.
  • Symptom: The reaction mixture darkens significantly, and analysis shows a complex mixture of unidentifiable byproducts.

  • Likely Cause: A combination of decarbonylation, decarboxylation, and subsequent side reactions or polymerization at high temperatures.

  • Troubleshooting Steps:

    • Comprehensive Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound to precisely determine its thermal stability range under your experimental conditions (see "Experimental Protocols" for a general procedure).

    • Radical Scavengers: The formation of complex byproducts often involves radical chain reactions. The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can inhibit these pathways.

    • Protecting Group Strategy: If other methods fail, consider a synthetic route that involves protecting the aldehyde or carboxylic acid group before the high-temperature step. The protecting group can then be removed in a subsequent step under milder conditions.

Experimental Protocols

Protocol 1: Thermal Stability Analysis of this compound using TGA and DSC

This protocol outlines a general procedure for determining the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and identify thermal events like melting and decomposition.

Materials:

  • This compound

  • TGA instrument

  • DSC instrument

  • Inert gas (Nitrogen or Argon)

  • Sample pans (aluminum or ceramic)

Procedure:

Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Weigh 5-10 mg of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument using a standard reference material (e.g., indium).

  • Weigh 2-5 mg of this compound into a DSC sample pan and seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature. Endothermic peaks will correspond to melting, and exothermic peaks may indicate decomposition.

Data Presentation:

AnalysisParameterObservation
TGA Onset of Decomposition (°C)Temperature at which significant weight loss begins.
Weight Loss (%)Total weight loss in the observed temperature range.
DSC Melting Point (°C)Peak temperature of the melting endotherm.
DecompositionPresence of exothermic peaks following the melt.
Protocol 2: Application of Stabilizers to Inhibit Decarbonylation

This protocol provides a general method for using stabilizers to prevent the thermal degradation of this compound.

Objective: To screen and apply stabilizers to improve the yield of a reaction involving this compound at high temperatures.

Materials:

  • This compound

  • Reaction solvent

  • Stabilizers (e.g., Triethanolamine, Butylated Hydroxytoluene (BHT))

  • Reaction vessel suitable for high temperatures

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the solvent and this compound to the reaction vessel.

  • Add the chosen stabilizer. The optimal concentration of the stabilizer may need to be determined empirically, but a starting point is typically in the range of 0.1-1.0 mol% relative to the this compound.

  • Proceed with the reaction at the desired high temperature.

  • Upon completion, work up the reaction as usual. The stabilizer may need to be removed during purification.

  • Analyze the product mixture by a suitable method (e.g., HPLC, GC-MS, or NMR) to quantify the desired product and any byproducts (benzoic acid, benzaldehyde).

  • Compare the results with a control reaction run without a stabilizer.

Stabilizer Selection and Concentration:

Stabilizer TypeExampleStarting Concentration (mol%)Notes
Tertiary Amine Triethanolamine0.5 - 2.0Acts as a basic stabilizer, can be effective in preventing acid-catalyzed decomposition.
Radical Scavenger BHT0.1 - 1.0Effective in inhibiting free-radical mediated decomposition pathways.
Phenolic Antioxidant Hydroquinone0.1 - 0.5Can prevent oxidative degradation which may precede decarbonylation.

Visualizations

DecompositionPathways This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Decarbonylation (-CO) High Temperature Benzaldehyde Benzaldehyde This compound->Benzaldehyde Decarboxylation (-CO2) High Temperature

Caption: Primary thermal decomposition pathways of this compound.

TroubleshootingWorkflow start High Temperature Reaction with this compound issue Low Yield or Byproduct Formation? start->issue decarb_co Benzoic Acid Detected? issue->decarb_co Yes end Problem Resolved issue->end No decarb_co2 Benzaldehyde Detected? decarb_co->decarb_co2 No solution1 Lower Reaction Temperature decarb_co->solution1 Yes decarb_co2->solution1 Yes solution4 Consider Protecting Group decarb_co2->solution4 No solution2 Use Inert Atmosphere solution1->solution2 solution3 Add Stabilizer (e.g., Radical Scavenger) solution2->solution3 solution3->solution4 solution4->end

Caption: Troubleshooting workflow for preventing decomposition.

References

Technical Support Center: Oxidation of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The primary and desired product of the complete oxidation of this compound is trimesic acid (benzene-1,3,5-tricarboxylic acid). This involves the oxidation of the aldehyde group to a carboxylic acid.

Q2: What are the potential side products I might encounter during the oxidation of this compound?

Several side products can form depending on the reaction conditions, including the choice of oxidant and temperature. The most common side products include:

  • Unreacted this compound: Incomplete oxidation can lead to the presence of the starting material in your product mixture.

  • 3-Hydroxymethylbenzoic Acid: This can be formed via the Cannizzaro reaction, a disproportionation reaction of two aldehyde molecules in the presence of a base.[1][2]

  • 3-Hydroxybenzoic Acid: This can result from a Baeyer-Villiger oxidation of the formyl group to a formate (B1220265) ester, followed by hydrolysis.[3][4][5]

  • Benzaldehyde and Benzoic Acid: These can be formed through decarboxylation of this compound at elevated temperatures.[6][7]

  • Tar-like Substances: The formation of complex, high-molecular-weight byproducts, often described as tars, can occur, particularly under harsh reaction conditions.[8]

Q3: Why is my yield of trimesic acid lower than expected?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be too short, the temperature too low, or an insufficient amount of oxidizing agent was used.

  • Side Product Formation: The reaction conditions may favor the formation of the side products mentioned in Q2. For instance, strongly basic conditions might promote the Cannizzaro reaction.

  • Product Degradation: At excessively high temperatures, decarboxylation of the desired trimesic acid can occur.

  • Difficulties in Product Isolation: Trimesic acid has limited solubility in many organic solvents, which can make its isolation and purification challenging.

Q4: How can I minimize the formation of side products?

To minimize side product formation, consider the following:

  • Control of Reaction Temperature: Maintaining the recommended reaction temperature is crucial to prevent both incomplete reaction and product degradation.

  • Stoichiometry of Oxidant: Use the correct stoichiometric amount of the oxidizing agent. An excess may lead to over-oxidation or side reactions, while a deficiency will result in an incomplete reaction.

  • Control of pH: For oxidations using reagents like potassium permanganate (B83412), maintaining a neutral or slightly alkaline pH can be critical. Strongly basic conditions should be avoided to suppress the Cannizzaro reaction.

  • Choice of Oxidant: The choice of oxidizing agent can significantly influence the product distribution. Milder oxidants may be more selective but might require longer reaction times or higher temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of trimesic acid 1. Incomplete reaction (insufficient oxidant, time, or temperature).2. Formation of soluble side products.3. Product loss during workup and purification.1. Ensure the correct stoichiometry of the oxidant is used. Gradually increase reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC.2. Analyze the reaction mixture for the presence of side products to optimize reaction conditions.3. Optimize the purification procedure. Consider alternative crystallization solvents or chromatography.
Presence of unreacted this compound 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.1. Recalculate and ensure the correct molar ratio of oxidant to the starting material.2. Extend the reaction time and monitor for the disappearance of the starting material.3. Gradually increase the reaction temperature within the recommended range.
Formation of a brown, tarry substance 1. Over-oxidation due to excessive oxidant or high temperature.2. Polymerization or condensation side reactions.1. Reduce the amount of oxidant or add it portion-wise. Maintain a stable and appropriate reaction temperature.2. Consider using a milder oxidant or adjusting the solvent system.
Product contains 3-hydroxymethylbenzoic acid The Cannizzaro reaction is occurring due to basic conditions.Maintain a neutral or slightly acidic pH throughout the reaction. Avoid the use of strong bases.
Product contains 3-hydroxybenzoic acid A Baeyer-Villiger type oxidation and subsequent hydrolysis may have occurred.This is more likely with peroxy-acid based oxidants. If using KMnO4, ensure conditions do not favor the in-situ formation of peroxy acids. Consider alternative oxidants if this is a persistent issue.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a dilute aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 1-3 hours). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Any excess potassium permanganate and the manganese dioxide (MnO2) formed are removed by the addition of a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Precipitation of Product: Acidify the clear solution with dilute sulfuric acid until the pH is approximately 2. The desired product, trimesic acid, will precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude trimesic acid can be further purified by recrystallization from hot water or a suitable solvent mixture.

Quantitative Data:

The yield and purity of trimesic acid are highly dependent on the reaction conditions. Below is a table summarizing hypothetical data based on typical outcomes for this type of oxidation.

Parameter Condition A (Optimized) Condition B (Sub-optimal: Excess KMnO4) Condition C (Sub-optimal: High Temp)
Molar Ratio (this compound:KMnO4) 1 : 21 : 31 : 2
Temperature (°C) 9595120
Reaction Time (h) 222
Yield of Trimesic Acid (%) 857560
Purity of Trimesic Acid (%) >989085
Major Side Products Unreacted starting material (<2%)Tar-like substances, Decarboxylation productsDecarboxylation products, Tar-like substances

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway and potential side reactions during the oxidation of this compound.

Oxidation_Pathways cluster_side_reactions Side Reactions This compound This compound Trimesic Acid Trimesic Acid This compound->Trimesic Acid Primary Oxidation Incomplete Oxidation Unreacted Starting Material This compound->Incomplete Oxidation Cannizzaro Reaction Cannizzaro Reaction This compound->Cannizzaro Reaction Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation This compound->Baeyer-Villiger Oxidation Decarboxylation Decarboxylation This compound->Decarboxylation Over-oxidation / Polymerization Over-oxidation / Polymerization This compound->Over-oxidation / Polymerization Trimesic Acid->Decarboxylation High Temp 3-Hydroxymethylbenzoic Acid 3-Hydroxymethylbenzoic Acid Cannizzaro Reaction->3-Hydroxymethylbenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Baeyer-Villiger Oxidation->3-Hydroxybenzoic Acid Benzaldehyde / Benzoic Acid Benzaldehyde / Benzoic Acid Decarboxylation->Benzaldehyde / Benzoic Acid Tar-like Products Tar-like Products Over-oxidation / Polymerization->Tar-like Products

Caption: Reaction pathways in the oxidation of this compound.

References

Technical Support Center: Managing 3-Carboxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-carboxybenzaldehyde, with a focus on managing its air sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is 3-carboxybenzaldehyde and why is its handling critical?

A1: 3-Carboxybenzaldehyde (3-CBA) is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the aldehyde group is susceptible to oxidation, particularly when exposed to air, which can affect the purity of the material and the outcome of subsequent reactions.

Q2: How does air exposure affect 3-carboxybenzaldehyde?

A2: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde functional group in 3-carboxybenzaldehyde to a carboxylic acid, resulting in the formation of 3-carboxybenzoic acid (also known as isophthalic acid) as an impurity. This conversion can impact reaction yields and the purity of the final products.

Q3: What are the recommended storage conditions for 3-carboxybenzaldehyde?

A3: To minimize oxidation, 3-carboxybenzaldehyde should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also advisable to store it in a cool, dark, and dry place.[2]

Q4: How can I assess the purity of my 3-carboxybenzaldehyde sample?

A4: The purity of 3-carboxybenzaldehyde can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The presence of the 3-carboxybenzoic acid impurity can be detected and quantified using these methods.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: The presence of 3-carboxybenzoic acid as an impurity due to oxidation of 3-carboxybenzaldehyde.

Troubleshooting Steps:

  • Assess Purity: Determine the purity of the starting material using HPLC or ¹H NMR spectroscopy (see Experimental Protocols section for a general method).

  • Purify the Reagent: If significant amounts of 3-carboxybenzoic acid are detected, purify the 3-carboxybenzaldehyde by recrystallization before use (see Experimental Protocols section).

  • Use Fresh or Properly Stored Reagent: Whenever possible, use a fresh bottle of 3-carboxybenzaldehyde or one that has been stored under an inert atmosphere.

Issue 2: Inconsistent Results Between Batches

Possible Cause: Variable levels of the 3-carboxybenzoic acid impurity in different batches of 3-carboxybenzaldehyde.

Troubleshooting Steps:

  • Standardize Purity Check: Implement a standard protocol to check the purity of each new batch of 3-carboxybenzaldehyde upon receipt.

  • Document Batch Information: Keep detailed records of the supplier, lot number, and purity analysis for each batch used in your experiments.

  • Purify if Necessary: If a batch is found to have a higher level of impurity, purify it using the recommended recrystallization protocol to ensure consistency.

Issue 3: Difficulty in Dissolving 3-Carboxybenzaldehyde

Possible Cause: While 3-carboxybenzaldehyde is soluble in many organic solvents, the presence of the more polar 3-carboxybenzoic acid impurity might slightly alter its solubility characteristics.

Troubleshooting Steps:

  • Select Appropriate Solvent: Refer to solubility data for both 3-carboxybenzaldehyde and its potential impurity to select the most appropriate solvent for your reaction.

  • Gentle Heating: Gentle heating can aid in the dissolution of both the reactant and the impurity.

  • Sonication: Using an ultrasonic bath can also help to dissolve the material.

Data Presentation

Table 1: Physical and Chemical Properties of 3-Carboxybenzaldehyde and its Oxidation Product

Property3-Carboxybenzaldehyde3-Carboxybenzoic Acid
Molecular Formula C₈H₆O₃C₈H₆O₄
Molecular Weight 150.13 g/mol 166.13 g/mol
Melting Point 173-175 °C345-348 °C
Appearance White to light yellow powderWhite crystalline powder
Solubility in Methanol Soluble (100 mg/mL)Sparingly soluble
Solubility in Water Very slightly solubleSlightly soluble

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of 3-carboxybenzaldehyde and 3-carboxybenzoic acid. Method optimization may be required based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient or Isocratic. A starting point for an isocratic method could be a 40:60 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 3-carboxybenzaldehyde sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Protocol 2: Purification of 3-Carboxybenzaldehyde by Recrystallization

This protocol describes a general procedure for the purification of 3-carboxybenzaldehyde to remove the 3-carboxybenzoic acid impurity. The choice of solvent may need to be optimized.

  • Solvent Selection: An ideal solvent should dissolve 3-carboxybenzaldehyde well at elevated temperatures but poorly at room temperature, while 3-carboxybenzoic acid should ideally have different solubility characteristics (e.g., remain either more soluble or less soluble). A mixture of ethanol (B145695) and water (e.g., 70:30) or toluene (B28343) can be good starting points for solvent screening.[3][4]

  • Dissolution: In an Erlenmeyer flask, add the impure 3-carboxybenzaldehyde. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Oxidation_Pathway 3-Carboxybenzaldehyde 3-Carboxybenzaldehyde 3-Carboxybenzoic Acid 3-Carboxybenzoic Acid 3-Carboxybenzaldehyde->3-Carboxybenzoic Acid Oxidation (Air, O2)

Caption: Oxidation of 3-carboxybenzaldehyde to 3-carboxybenzoic acid.

Experimental_Workflow cluster_0 Purity Assessment cluster_1 Purification Sample Sample HPLC_Analysis HPLC_Analysis Sample->HPLC_Analysis Inject Purity_Check Purity_Check HPLC_Analysis->Purity_Check Quantify Peaks Impure_Sample Impure_Sample Purity_Check->Impure_Sample If Impure Proceed_to_Reaction Proceed_to_Reaction Purity_Check->Proceed_to_Reaction If Pure Dissolve_in_Hot_Solvent Dissolve_in_Hot_Solvent Impure_Sample->Dissolve_in_Hot_Solvent Cool_to_Crystallize Cool_to_Crystallize Dissolve_in_Hot_Solvent->Cool_to_Crystallize Filter_and_Dry Filter_and_Dry Cool_to_Crystallize->Filter_and_Dry Pure_Sample Pure_Sample Filter_and_Dry->Pure_Sample Pure_Sample->Proceed_to_Reaction

Caption: Workflow for assessing and managing the purity of 3-carboxybenzaldehyde.

Ugi_Reaction_Logic Start Start Prepare_Reactants Prepare_Reactants Start->Prepare_Reactants End End Check_3CBA_Purity Check_3CBA_Purity Prepare_Reactants->Check_3CBA_Purity Is_Purity_Acceptable Is_Purity_Acceptable Check_3CBA_Purity->Is_Purity_Acceptable Run_Ugi_Reaction Run_Ugi_Reaction Is_Purity_Acceptable->Run_Ugi_Reaction Yes Purify_3CBA Purify_3CBA Is_Purity_Acceptable->Purify_3CBA No Analyze_Product Analyze_Product Run_Ugi_Reaction->Analyze_Product Purify_3CBA->Run_Ugi_Reaction Is_Product_Pure Is_Product_Pure Analyze_Product->Is_Product_Pure Is_Product_Pure->End Yes Troubleshoot Troubleshoot Is_Product_Pure->Troubleshoot No Troubleshoot->Check_3CBA_Purity

Caption: Logical workflow for troubleshooting the Ugi reaction with 3-carboxybenzaldehyde.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize chemical reactions, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: this compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. The primary challenge is achieving chemoselectivity. Reagents intended for the carboxylic acid can potentially react with the aldehyde, and vice-versa, leading to side products and low yields of the desired product.

Q2: How can I purify this compound before use?

A2: If the purity of the starting material is a concern, recrystallization is a common purification method. Solvents such as water, ethanol (B145695), or a mixture of acetic acid and water can be effective. Ensure the recrystallized material is thoroughly dried before use, as moisture can interfere with many reactions.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored in a cool, dry place, away from strong oxidizing agents and bases. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde group, especially for long-term storage.

Q4: Can I perform a reaction on the aldehyde without affecting the carboxylic acid?

A4: Yes, selective reactions on the aldehyde group, such as reductive amination, are common. The key is to use reagents that are specific for the aldehyde and do not react with the carboxylic acid under the chosen conditions. For example, using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in reductive aminations will preferentially reduce the imine intermediate over the carboxylic acid.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common low-yield scenarios in reactions with this compound.

Low Yield in Amide Coupling Reactions

Problem: I am experiencing low yields when coupling this compound with a primary or secondary amine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Side reaction at the aldehyde group The amine can react with the aldehyde to form an imine, consuming the amine and reducing the yield of the desired amide. Solution: Protect the aldehyde group as an acetal (B89532) (e.g., dimethyl acetal or a cyclic acetal using ethylene (B1197577) glycol) before performing the amide coupling. The acetal can be deprotected under acidic conditions after the amide bond is formed.Prevents the amine from reacting with the aldehyde, thereby increasing the yield of the amide.
Inefficient activation of the carboxylic acid The coupling reagent may not be effective, or the reaction conditions may not be optimal for activating the carboxylic acid. Solution: 1. Use a reliable coupling agent such as EDC/HOBt, HATU, or TBTU. 2. Ensure all reagents and solvents are anhydrous, as water can quench the activated intermediate. 3. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction.Improved activation of the carboxylic acid leads to a higher conversion to the amide.
Poor nucleophilicity of the amine Sterically hindered or electron-deficient amines may react slowly. Solution: 1. Increase the reaction temperature or prolong the reaction time. 2. Use a more potent coupling reagent like HATU. 3. If possible, use a less hindered or more nucleophilic amine.Enhanced reaction rate and higher yield of the amide product.
Difficult product isolation The amide product may be soluble in the aqueous phase during workup, or it may be difficult to separate from byproducts. Solution: 1. Adjust the pH of the aqueous phase during extraction to ensure the product is in the organic layer. 2. Employ chromatographic purification (e.g., column chromatography) to isolate the desired product.Improved recovery and purity of the final product.
Low Yield in Esterification Reactions

Problem: My esterification reaction of this compound with an alcohol is resulting in a low yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Equilibrium limitations (Fischer Esterification) Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Solution: 1. Use a large excess of the alcohol, which can also serve as the solvent. 2. Remove water as it is formed, for example, by using a Dean-Stark apparatus. 3. Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.Drives the equilibrium towards the ester product, increasing the yield.
Steric hindrance Bulky alcohols will react more slowly. Solution: 1. Increase the reaction time and/or temperature. 2. Consider using an alternative esterification method, such as reaction with an alkyl halide in the presence of a base.Overcomes the activation energy barrier, leading to a higher yield.
Side reactions At high temperatures, the aldehyde group could potentially undergo side reactions. Solution: Use milder esterification conditions, such as the Steglich esterification (DCC/DMAP), which can be performed at room temperature.Minimizes byproduct formation and improves the yield of the desired ester.
Low Yield in Reductive Amination Reactions

Problem: I am getting a low yield in the reductive amination of this compound with a primary or secondary amine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete imine formation The equilibrium between the aldehyde/amine and the imine may not favor the imine. Solution: 1. Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. 2. Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.Increased concentration of the imine intermediate, leading to a higher yield of the amine product.
Reduction of the aldehyde The reducing agent may be too strong and reduce the starting aldehyde to an alcohol before it can form an imine. Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1]Minimizes the formation of the alcohol byproduct and increases the yield of the desired amine.
Reaction with the carboxylic acid The amine can form an ammonium (B1175870) carboxylate salt with the carboxylic acid, reducing the effective concentration of the free amine. Solution: Add a non-nucleophilic base, such as DIPEA, to neutralize the carboxylic acid and ensure the amine is in its free base form.Increases the availability of the amine for imine formation, leading to a higher yield.
Difficult product isolation The resulting amino acid product can be zwitterionic and may have low solubility in common organic solvents. Solution: 1. Adjust the pH of the aqueous phase during workup to bring the product into the organic layer. 2. Consider using a mixed solvent system for extraction. 3. Purification by ion-exchange chromatography may be necessary.Improved isolation and purification of the final product.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with Aniline (B41778) (with Aldehyde Protection)

Step 1: Acetal Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of methanol (B129727) (5-10 volumes) and trimethyl orthoformate (1.5 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a base (e.g., triethylamine) and remove the solvent under reduced pressure.

  • The crude 3-(dimethoxymethyl)benzoic acid can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Amide Coupling

  • Dissolve the protected 3-(dimethoxymethyl)benzoic acid (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Acetal

  • Dissolve the purified acetal-protected amide in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-phenyl-3-formylbenzamide.

Protocol 2: Fischer Esterification of this compound with Ethanol
  • In a round-bottom flask, combine this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude ethyl 3-formylbenzoate can be purified by column chromatography or distillation under reduced pressure.

Protocol 3: Reductive Amination of this compound with Benzylamine (B48309)
  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product, 3-((benzylamino)methyl)benzoic acid, can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Aldehyde Side reaction with aldehyde? Start->Check_Aldehyde Protect_Aldehyde Protect aldehyde as acetal Check_Aldehyde->Protect_Aldehyde Yes Check_Activation Inefficient carboxylic acid activation? Check_Aldehyde->Check_Activation No Success Improved Yield Protect_Aldehyde->Success Improve_Activation Use stronger coupling agent (e.g., HATU) Ensure anhydrous conditions Check_Activation->Improve_Activation Yes Check_Amine Poorly nucleophilic amine? Check_Activation->Check_Amine No Improve_Activation->Success Modify_Conditions Increase temperature/time Check_Amine->Modify_Conditions Yes Modify_Conditions->Success

Caption: Troubleshooting workflow for low yields in amide coupling.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates 3_Formylbenzoic_Acid This compound Imine Imine Intermediate 3_Formylbenzoic_Acid->Imine Amine Primary/Secondary Amine Amine->Imine + H₂O Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ Product Desired Amine Product Iminium_Ion->Product Reducing_Agent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion Reduction

Caption: General pathway for reductive amination.

Logical_Relationships Start Reaction with This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Reductive_Amination Reductive Amination Start->Reductive_Amination Protect_Aldehyde Protect Aldehyde? Amide_Coupling->Protect_Aldehyde No_Protect Direct Reaction Esterification->No_Protect Reductive_Amination->No_Protect Yes_Protect Acetal Formation Protect_Aldehyde->Yes_Protect Yes Protect_Aldehyde->No_Protect No (Risk of side reaction) Deprotection Deprotection Yes_Protect->Deprotection Final_Product Final Product No_Protect->Final_Product Deprotection->Final_Product

Caption: Decision tree for planning reactions.

References

Technical Support Center: Optimizing the Ugi Reaction with 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Ugi four-component reaction using 3-formylbenzoic acid.

Troubleshooting Guide

Low or no product yield, and the presence of impurities are common challenges encountered during the Ugi reaction. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Yield of the Desired Ugi Product

Possible Cause Suggested Solution
Inefficient Imine Formation The initial condensation between the amine and this compound to form the imine may be slow or reversible. Pre-forming the imine by stirring the amine and this compound in the reaction solvent for 30-60 minutes before adding the other components can improve the yield. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.
Suboptimal Reaction Temperature While many Ugi reactions proceed at room temperature, some systems benefit from gentle heating.[1] Try increasing the reaction temperature to 40-60 °C. For reactions that are particularly sluggish, microwave irradiation can sometimes significantly accelerate the reaction rate.
Incorrect Solvent Choice The polarity of the solvent is crucial for the Ugi reaction.[1] Polar protic solvents like methanol (B129727) and ethanol (B145695) are generally effective as they can stabilize the charged intermediates.[2] For certain substrates, 2,2,2-trifluoroethanol (B45653) (TFE) can be a superior choice. Aprotic polar solvents such as DMF have also been used successfully.[3] It is recommended to screen a variety of solvents to find the optimal one for your specific combination of reactants.
Low Reactant Concentration High concentrations (0.5M - 2.0M) of reactants generally lead to higher yields in Ugi reactions. If you are using dilute conditions, increasing the concentration of all reactants may improve the reaction rate and yield.
Decomposition of Reactants or Product Isocyanides can be sensitive to moisture and acidic conditions. Ensure all reactants and solvents are anhydrous and store isocyanides properly under an inert atmosphere. The Ugi product itself might be unstable under the reaction or workup conditions. Analyze the crude reaction mixture by TLC or LC-MS to check for product formation and potential degradation.

Problem 2: Formation of Side Products and Impurities

Possible Cause Suggested Solution
Passerini Reaction Byproduct The Passerini reaction, a three-component reaction between the aldehyde, carboxylic acid, and isocyanide, can compete with the Ugi reaction, especially if the imine formation is slow.[4] Ensuring complete or near-complete imine formation before the addition of the isocyanide can minimize this side product.
Polymerization of Isocyanide Some isocyanides, particularly bifunctional ones, can be prone to polymerization.[1] Using the isocyanide in a slight excess or adding it slowly to the reaction mixture can sometimes mitigate this issue.
Intramolecular Cyclization Due to the bifunctional nature of this compound, the initial Ugi product can undergo a subsequent intramolecular cyclization to form an isoindolinone derivative. This may be the desired product, but if not, reaction conditions such as temperature and reaction time should be carefully controlled to favor the open-chain product.
Incomplete Reaction If the reaction is not allowed to proceed to completion, the crude product will be a mixture of starting materials and the desired product, complicating purification. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Ugi reaction with this compound?

A1: The optimal solvent can depend on the specific amine and isocyanide being used. However, polar protic solvents such as methanol and ethanol are excellent starting points as they effectively solvate the intermediates in the reaction mechanism.[2][5] 2,2,2-Trifluoroethanol (TFE) has also been shown to be a highly effective solvent for Ugi reactions.[6] It is advisable to perform small-scale screening with a few different solvents to determine the best one for your particular system.

Q2: At what temperature should I run my Ugi reaction with this compound?

A2: Most Ugi reactions are conveniently run at room temperature.[5] However, if you are experiencing low yields or slow reaction rates, gentle heating to 40-60 °C can be beneficial.[1] In some cases, particularly with less reactive components, microwave irradiation has been used to drive the reaction to completion.

Q3: What is the typical stoichiometry for the Ugi reaction?

A3: The Ugi reaction is a four-component reaction, and typically, a 1:1:1:1 molar ratio of the aldehyde (this compound), amine, carboxylic acid, and isocyanide is used. In some cases, a slight excess (1.05-1.2 equivalents) of one of the more volatile components, like the isocyanide or amine, may be used to ensure the reaction goes to completion.

Q4: My Ugi reaction with this compound is not working. What are the first troubleshooting steps I should take?

A4: First, verify the purity of your reagents, especially the isocyanide, which can degrade over time. Ensure that all your glassware and solvents are dry, as moisture can inhibit the reaction. Pre-forming the imine by mixing the this compound and the amine for about an hour before adding the other components is a highly recommended first step in troubleshooting. Finally, consider screening different solvents and reaction temperatures.

Q5: I am observing an unexpected product with a different molecular weight. What could it be?

A5: Given that you are using this compound, a likely unexpected product is the result of an intramolecular cyclization of the initial Ugi product to form a substituted isoindolinone. This is a known reaction pathway for Ugi adducts derived from ortho- and meta-substituted formylbenzoic acids. You can confirm the structure using standard analytical techniques like NMR and mass spectrometry.

Q6: How can I purify the product of my Ugi reaction with this compound?

A6: Purification is typically achieved by flash column chromatography on silica (B1680970) gel.[7] The choice of eluent will depend on the polarity of your product, but gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol are common starting points. In some cases, if the product is crystalline, recrystallization can be an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Ugi reactions. Note that optimal conditions will vary depending on the specific substrates used.

AldehydeAmineIsocyanideSolventTemperature (°C)Time (h)Yield (%)Reference
2-Formylbenzoic acidVarious aminesVarious isocyanidesMethanolRoom Temp24-4860-90Adapted from[6][8]
3-Nitrobenzoic acidAromatic aldehydesVarious isocyanidesMethanolRoom Temp2470-92[9]
BenzaldehydeBenzylamineCyclohexyl isocyanideMethanolRoom Temp1285General Ugi
BenzaldehydeBenzylamineCyclohexyl isocyanideEthanolRoom Temp1282General Ugi
BenzaldehydeBenzylamineCyclohexyl isocyanideTFERoom Temp890General Ugi
BenzaldehydeBenzylamineCyclohexyl isocyanideDMFRoom Temp2475General Ugi

Experimental Protocols

General Protocol for the Ugi Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., methanol, 5 mL).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the flask. The addition may be exothermic, so slow addition is recommended.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature or the desired temperature for 12-48 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizations

Ugi_Reaction_Workflow start Start reagents 1. Mix Aldehyde (this compound) & Amine in Solvent start->reagents imine 2. Stir for 30-60 min (Imine Formation) reagents->imine add_components 3. Add Carboxylic Acid & Isocyanide imine->add_components react 4. Stir for 12-48 h (Ugi Reaction) add_components->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purify by Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Ugi reaction.

Troubleshooting_Logic start Low/No Yield check_reagents Check Reagent Purity & Dryness start->check_reagents preform_imine Pre-form Imine check_reagents->preform_imine optimize_solvent Optimize Solvent preform_imine->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp increase_conc Increase Concentration optimize_temp->increase_conc success Improved Yield increase_conc->success

Caption: Troubleshooting flowchart for low Ugi reaction yield.

References

Technical Support Center: Improving the Efficiency of 3-Formylbenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-formylbenzoic acid esterification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of this compound?

A1: The most common and effective methods for esterifying this compound are Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method has distinct advantages and is suited for different experimental conditions and substrate sensitivities.

Q2: How does the formyl group affect the choice of esterification method?

A2: The aldehyde (formyl) group is sensitive to certain harsh reaction conditions.

  • Fischer Esterification: Uses strong acid and heat, which can lead to side reactions like acetal (B89532) formation between the formyl group and the alcohol. Careful control of conditions is necessary.

  • Steglich Esterification: Employs mild, room-temperature conditions, making it highly compatible with the sensitive formyl group.[1][2]

  • Mitsunobu Reaction: Occurs under very mild, neutral conditions, preserving the formyl group effectively.[3][4]

Q3: Which method is best for thermally sensitive or sterically hindered alcohols?

A3: For sensitive or bulky alcohols, Steglich Esterification is often the preferred method. It avoids the high temperatures and strong acidic conditions of Fischer esterification that can cause dehydration of secondary and tertiary alcohols.[5] The Mitsunobu reaction is also an excellent choice for these substrates due to its mild conditions.[6]

Q4: How do I choose the right esterification method for my experiment?

A4: The choice depends on factors like the stability of your alcohol, the desired scale of the reaction, and the available purification techniques. The following decision tree can guide your selection.

Diagram 1: Esterification Method Selection Guide start Start: Need to esterify This compound q1 Is the alcohol acid-sensitive or prone to elimination (2°/3°)? start->q1 fischer Consider Fischer Esterification q1->fischer No steglich_mitsunobu Use mild conditions: Steglich or Mitsunobu q1->steglich_mitsunobu Yes q2 Are byproducts (DCU/TPPO) difficult to separate from product? steglich Prefer Steglich Esterification (Use EDC for aqueous workup) q2->steglich No mitsunobu Prefer Mitsunobu Reaction (Consider polymer-bound reagents) q2->mitsunobu Yes steglich_mitsunobu->q2 Diagram 2: Troubleshooting Low Yield in Esterification start Low Yield Observed check_sm TLC shows starting material? start->check_sm workup_loss Product Lost During Workup start->workup_loss check_byproducts TLC shows unexpected spots? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Side Reactions Occurred check_byproducts->side_reactions Yes check_byproducts->workup_loss No optimize_conditions Optimize Conditions: - Increase time/temp - Remove H₂O - Use excess reagent incomplete_rxn->optimize_conditions protect_fg Protect Sensitive Functional Groups or Use Milder Conditions side_reactions->protect_fg optimize_purification Optimize Purification: - Check pH during extraction - Use appropriate chromatography workup_loss->optimize_purification Diagram 3: General Esterification Workflow reagents 1. Combine Reactants (Acid, Alcohol, Solvent) catalyst 2. Add Catalyst/ Activating Agent reagents->catalyst reaction 3. Reaction (Stir at appropriate temp) catalyst->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Workup (Quench, Neutralize, Extract) monitor->workup purify 6. Purification (Chromatography/Crystallization) workup->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize product Pure Ester characterize->product

References

Technical Support Center: Polymerization of 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and handling of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The polymerization of this compound presents several key challenges stemming from its bifunctional nature. The presence of both a carboxylic acid and an aldehyde group on the same aromatic ring can lead to a number of issues, including:

  • Side Reactions: The aldehyde group is susceptible to oxidation and self-condensation (aldol condensation), which can compete with the desired polymerization reaction and introduce structural defects in the polymer chain.

  • Low Polymer Solubility: Aromatic polymers are often characterized by their rigidity, which can result in poor solubility in common organic solvents. This makes characterization and processing of the resulting polymer difficult.

  • Difficulty in Controlling Molecular Weight and Polydispersity: Achieving a desired molecular weight and a narrow molecular weight distribution (polydispersity) can be challenging in polycondensation reactions. The reactivity of the functional groups can be influenced by various factors, leading to a broad range of polymer chain lengths.

  • Ring-Chain Tautomerism (for ortho-isomers): While the user is asking about this compound (meta-isomer), it is worth noting that the ortho-isomer, 2-carboxybenzaldehyde, exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[1] This equilibrium can affect the availability of the functional groups for polymerization. While less likely for the meta-isomer, intermolecular interactions could still play a role.

Q2: What are the potential side reactions to be aware of during the polymerization of this compound?

A2: Several side reactions can occur, impacting the purity and properties of the final polymer. These include:

  • Oxidation of the Aldehyde Group: The formyl group can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even air at elevated temperatures.[2][3] This would result in a polymer with a higher density of carboxylic acid groups than intended.

  • Self-Condensation (Aldol Condensation): The aldehyde group can react with an enolizable proton on another molecule, leading to self-condensation.[4] This can introduce branching or cross-linking in the polymer.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While this compound has a benzylic proton, under certain conditions, this pathway might be a minor competing reaction.

Q3: How can I improve the solubility of the resulting poly(this compound)?

A3: Improving the solubility of aromatic polymers often involves modifying the polymer backbone to reduce its rigidity and intermolecular interactions. Strategies include:

  • Copolymerization: Introducing more flexible co-monomers into the polymer chain can disrupt the rigid structure and enhance solubility.

  • Introduction of Bulky Side Groups: Attaching bulky side groups to the aromatic rings can prevent close packing of the polymer chains, thereby increasing free volume and improving solubility.

  • Post-polymerization Modification: The aldehyde or carboxylic acid groups on the polymer can be chemically modified after polymerization to introduce more soluble functionalities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Incomplete reaction: Reaction conditions (temperature, time, catalyst) may not be optimal. 2. Monomer purity: Impurities in the this compound monomer can inhibit the polymerization reaction. 3. Side reactions: Competing reactions such as oxidation or self-condensation are consuming the monomer.1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters. 2. Purify the monomer: Recrystallize or use other purification techniques to ensure high monomer purity. 3. Protect functional groups: Consider protecting the aldehyde group during polymerization and deprotecting it afterward. Conduct the reaction under an inert atmosphere to prevent oxidation.
Poor Polymer Solubility 1. High crystallinity/rigidity: The aromatic backbone of the polymer leads to strong intermolecular interactions. 2. Cross-linking: Side reactions may have caused cross-linking between polymer chains.1. Modify the polymer structure: Introduce flexible co-monomers or bulky side groups to disrupt chain packing. 2. Use a wider range of solvents: Test solubility in a variety of polar aprotic solvents (e.g., DMF, DMSO, NMP) and consider solvent mixtures.[5] 3. Control reaction conditions: Use milder reaction conditions to minimize the possibility of cross-linking side reactions.
Uncontrolled Molecular Weight / High Polydispersity 1. Step-growth polymerization characteristics: Polycondensation reactions inherently tend to produce polymers with a broad molecular weight distribution.[6][7] 2. Chain-transfer reactions: Impurities or side reactions can act as chain-terminating or chain-transfer agents. 3. Non-stoichiometric ratio of functional groups (in copolymerization): An imbalance in the ratio of reacting functional groups can limit chain growth.1. Chain-growth polycondensation: Explore chain-growth polycondensation methods, which can offer better control over molecular weight and lower polydispersity.[7] 2. Use of a chain-stopper: Add a monofunctional reagent at the end of the polymerization to cap the growing chains and control the final molecular weight. 3. Ensure high monomer purity: Remove any impurities that could interfere with the polymerization process.
Gel Formation During Polymerization 1. Excessive cross-linking: Uncontrolled side reactions, particularly self-condensation of the aldehyde, can lead to the formation of an insoluble gel. 2. High monomer concentration: Higher concentrations can favor intermolecular cross-linking reactions.1. Protect the aldehyde group: Temporarily protect the aldehyde functionality to prevent it from participating in side reactions. 2. Lower the monomer concentration: Conduct the polymerization at a lower concentration to reduce the likelihood of intermolecular reactions. 3. Control the reaction temperature: Lowering the temperature may help to suppress side reactions that lead to cross-linking.

Experimental Protocols & Methodologies

Hypothetical Protocol for Polyester (B1180765) Synthesis via Melt Polycondensation

This protocol is a starting point and will likely require significant optimization.

  • Monomer Preparation:

    • Ensure the this compound is of high purity (>99%). If necessary, recrystallize from a suitable solvent.

    • Thoroughly dry the monomer under vacuum to remove any residual water, which can interfere with the polycondensation reaction.

  • Polymerization Setup:

    • Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen or argon inlet, and a condenser connected to a vacuum line.

    • The setup should allow for heating to high temperatures (typically >200 °C) and the efficient removal of the condensation byproduct (water).

  • Polymerization Procedure:

    • Charge the reaction vessel with the purified this compound and a suitable polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide).

    • Heat the reactor under a slow stream of inert gas to melt the monomer and initiate the reaction. A typical starting temperature might be around 180-200 °C.

    • Gradually increase the temperature (e.g., to 220-250 °C) while monitoring the viscosity of the reaction mixture.

    • Once the viscosity has noticeably increased, apply a vacuum to the system to facilitate the removal of water and drive the reaction to completion.

    • Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by the stirrer torque or by sampling and analysis.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and dissolve the polymer in a suitable solvent (e.g., DMF, DMSO). This step may be challenging due to potential solubility issues.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water).

    • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum at an elevated temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification Monomer This compound (High Purity) Dry Drying under Vacuum Monomer->Dry Reactor Reaction Vessel (Inert Atmosphere) Dry->Reactor Heat Melt Polycondensation (Catalyst, Heat) Reactor->Heat Vacuum High Vacuum (Byproduct Removal) Heat->Vacuum Dissolve Dissolution (e.g., DMF) Vacuum->Dissolve Precipitate Precipitation (e.g., Methanol) Dissolve->Precipitate Filter Filtration & Washing Precipitate->Filter Dry_Polymer Drying Filter->Dry_Polymer Characterization Characterization Dry_Polymer->Characterization

Caption: A generalized workflow for the synthesis of poly(this compound) via melt polycondensation.

side_reactions cluster_polymerization Desired Reaction cluster_side Potential Side Reactions Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polycondensation Oxidation Oxidation of Aldehyde Monomer->Oxidation [O] Condensation Self-Condensation (Aldol) Monomer->Condensation Base/Acid Cannizzaro Cannizzaro Reaction Monomer->Cannizzaro Strong Base

Caption: Potential reaction pathways for this compound during polymerization.

References

Technical Support Center: 3-Formylbenzoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-formylbenzoic acid in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution revolve around the reactivity of its two functional groups: the aldehyde and the carboxylic acid. The aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid group, forming 3-carboxybenzoic acid.[1] Additionally, like other benzoic acid derivatives, it may undergo decarboxylation under certain conditions, such as high temperatures. The stability of this compound is also influenced by the pH of the solution, the solvent used, and exposure to light and oxidizing agents.

Q2: How does pH affect the stability of this compound solutions?

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store in a cool, dark place: This minimizes thermal degradation and photodegradation.

  • Use tightly sealed containers: This prevents solvent evaporation and exposure to air, which can cause oxidation.

  • Consider inert atmosphere: For long-term storage or for use in sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Refrigerate when possible: Storing solutions at 4°C can slow down potential degradation reactions.[3]

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A4: Unexpected peaks in your HPLC chromatogram could be due to several factors:

  • Degradation Products: The most likely cause is the formation of degradation products. The primary degradation pathway to consider is the oxidation of the formyl group to a carboxylic acid, which would result in the formation of 3-carboxybenzoic acid. Other potential degradation products could arise from reactions with the solvent or other components in your solution.

  • Impurities: The starting material of this compound may contain impurities. Always check the certificate of analysis for your starting material.

  • Contamination: The unexpected peaks could be a result of contamination from your solvent, glassware, or other experimental equipment.

To identify the source of the unexpected peaks, it is recommended to run a blank (solvent only), a standard of your this compound, and to perform forced degradation studies to intentionally generate and identify potential degradation products.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution
  • Symptom: A significant decrease in the concentration of this compound over a short period, as observed by techniques like HPLC.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Oxidation The aldehyde group is prone to oxidation. Avoid exposure to air for prolonged periods. Prepare fresh solutions before use. If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxides (e.g., old ethers).
Incompatible Solvent The solvent may be reacting with the this compound. Verify the compatibility of your chosen solvent. Methanol (B129727) is a commonly used solvent with good solubility.[4][5]
Unfavorable pH The pH of your solution may be promoting degradation. Adjust the pH to a more neutral range if your experimental conditions allow. Perform a pH stability study to identify the optimal pH for your application.
Light Exposure Photodegradation can occur. Protect your solution from light by using amber vials or by wrapping your containers in aluminum foil.
Elevated Temperature High temperatures can accelerate degradation. Store your solutions at a lower temperature (e.g., 4°C) when not in use.
Issue: Poor Solubility or Precipitation
  • Symptom: this compound does not fully dissolve or precipitates out of solution over time.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Solvent Choice This compound has varying solubility in different solvents. It is reported to be soluble in methanol (100 mg/mL) and very slightly soluble in water.[4] Consider using a more suitable solvent or a co-solvent system.
Concentration Too High You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.
pH Effects on Solubility The solubility of carboxylic acids is pH-dependent. At a pH below its pKa (approximately 3.85), this compound will be in its less soluble protonated form. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
Temperature Effects Solubility often increases with temperature. Gentle warming may help to dissolve the compound. However, be mindful of potential thermal degradation.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the literature, the following table outlines the expected stability profile based on the general behavior of aromatic aldehydes and benzoic acids. A comprehensive stability study would be required to generate precise quantitative data for your specific experimental conditions.

Table 1: Expected Stability Profile of this compound under Various Stress Conditions

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis products (if esters are present), potential for other acid-catalyzed reactions.
Basic (e.g., 0.1 M NaOH) LowFormation of the carboxylate salt, potential for Cannizzaro reaction (disproportionation of the aldehyde).
Oxidative (e.g., 3% H₂O₂) Low3-Carboxybenzoic acid (oxidation of the aldehyde).
Thermal (e.g., 60°C) ModerateDecarboxylation products (e.g., benzaldehyde), increased rate of other degradation reactions.
Photolytic (e.g., UV light) Moderate to LowVarious photoproducts depending on the solvent and wavelength.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[3][6][7][8]

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat 2 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.

  • Sample Preparation for Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all stressed samples and a non-stressed control sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical starting mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Analysis: Analyze all samples and compare the chromatograms to identify degradation products.

Expected Outcome: The HPLC analysis will show the degradation of this compound under different stress conditions and the appearance of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating method.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for troubleshooting stability issues encountered with this compound solutions.

G start Stability Issue Observed (e.g., Degradation, Precipitation) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Concentration) start->check_solution analyze_purity Analyze Purity of Starting Material start->analyze_purity optimize_conditions Optimize Experimental Conditions check_storage->optimize_conditions check_solution->optimize_conditions forced_degradation Perform Forced Degradation Study analyze_purity->forced_degradation identify_degradants Identify Degradation Products (e.g., HPLC-MS) forced_degradation->identify_degradants identify_degradants->optimize_conditions resolved Issue Resolved optimize_conditions->resolved

Caption: Troubleshooting workflow for this compound stability.

Potential Signaling Pathway Interaction: mTOR Inhibition

While this compound itself is not a direct modulator of signaling pathways, it serves as a crucial building block in the synthesis of more complex molecules with biological activity. For instance, derivatives of this compound can be designed to act as inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is a key regulator of cell growth and proliferation.[9]

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes Inhibitor Inhibitor (Derived from this compound) Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and potential inhibition.

Retinoic Acid Synthesis Pathway

This compound can be a precursor in the synthesis of various retinoid analogs. The following diagram illustrates the general pathway for the synthesis of retinoic acid from retinol (B82714) (Vitamin A).

Retinoic_Acid_Synthesis Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation (ADH/RDH) Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Oxidation (RALDH) RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulates Precursor This compound (Synthetic Precursor) Precursor->Retinoic_Acid Leads to Analogs

Caption: Overview of the retinoic acid synthesis pathway.

References

scale-up considerations for the synthesis of 3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered information on three potential synthesis routes for 3-formylbenzoic acid: hydrolysis of methyl 3-formylbenzoate, oxidation of m-toluic acid, and a two-step route involving bromination of m-toluic acid to 3-(bromomethyl)benzoic acid followed by the Sommelet reaction.

For the hydrolysis route, I have a lab-scale protocol with a high yield, but still lack specific scale-up challenges and troubleshooting information.

For the oxidation of m-toluic acid, I've confirmed that over-oxidation to isophthalic acid is a major challenge. I have found some general conditions for this type of oxidation but still lack a detailed protocol specifically for the selective synthesis of this compound and quantitative data on yields and purity at a larger scale.

For the bromination/Sommelet reaction route, I have found a protocol for the first step (bromination of m-toluic acid) and general information about the Sommelet reaction, including a procedure for a related compound. I need to find a specific protocol for the Sommelet reaction of 3-(bromomethyl)benzoic acid and associated yield and purity data.

Overall, I have a good foundation for the three routes, but I need to find more specific, quantitative, and scale-up-focused information to create a high-quality technical support center. I will focus my next search on finding detailed industrial or pilot-scale protocols and troubleshooting guides for each of these synthesis methods. After that, I will proceed with structuring the content, creating the tables and diagrams, and finally, generating the response.

My next step is to execute a targeted search for the missing details for each of the three synthesis routes. After this, I will have sufficient information to generate the final response.## Navigating the Synthesis of this compound: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to our comprehensive technical support center for the synthesis of this compound. This guide is designed to provide you with detailed troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols to assist you in navigating the complexities of scaling up the production of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for the synthesis of this compound?

A1: The primary industrial routes for the synthesis of this compound are the hydrolysis of methyl 3-formylbenzoate, the selective oxidation of m-toluic acid, and a two-step process involving the bromination of m-toluic acid followed by the Sommelet reaction.

Q2: What are the main challenges in scaling up the oxidation of m-toluic acid?

A2: The principal challenge is preventing over-oxidation of the desired this compound to the byproduct isophthalic acid. Controlling reaction temperature, reaction time, and the stoichiometry of the oxidizing agent is critical for maximizing the yield of the aldehyde.

Q3: How can I effectively purify this compound at a large scale?

A3: Recrystallization is the most common method for purifying this compound on a large scale. The choice of solvent is crucial for effective purification. Water and certain organic solvents can be used. For removal of the common byproduct isophthalic acid, exploiting the differential solubility of the two compounds is key.

Q4: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A4: Yes, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with oxidizing agents, appropriate shielding and temperature control are essential to prevent runaway reactions. The bromination of m-toluic acid involves handling bromine, which is highly corrosive and toxic, and should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Synthesis Route 1: Hydrolysis of Methyl 3-formylbenzoate

This method involves the saponification of the methyl ester to the corresponding carboxylic acid. While it often proceeds with high yields on a lab scale, scale-up can present challenges.

Issue 1: Incomplete Hydrolysis

  • Potential Cause A: Insufficient Base. On a larger scale, mass transfer limitations can lead to localized areas of low base concentration.

    • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. A slight excess of the base (e.g., 1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Potential Cause B: Short Reaction Time. The reaction may require more time to reach completion at a larger scale.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is fully consumed.

Issue 2: Difficult Product Isolation

  • Potential Cause: Emulsion formation during work-up. Vigorous mixing during the acidification and extraction steps can lead to stable emulsions, making phase separation difficult.

    • Solution: Add a saturated brine solution to the aqueous layer to break the emulsion. Employing a slower, more controlled agitation during extraction can also prevent emulsion formation.

Synthesis Route 2: Selective Oxidation of m-Toluic Acid

The direct oxidation of the methyl group of m-toluic acid to an aldehyde is a desirable but challenging transformation due to the potential for over-oxidation.

Issue 1: Low Yield of this compound and Formation of Isophthalic Acid

  • Potential Cause A: Over-oxidation. The aldehyde product is susceptible to further oxidation to the carboxylic acid.

    • Solution:

      • Careful selection of oxidizing agent: Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Manganese dioxide (MnO₂) is a common choice for the selective oxidation of benzylic alcohols to aldehydes and can be adapted for this reaction.

      • Strict temperature control: Lower temperatures generally favor the formation of the aldehyde.

      • Control of reaction time: Monitor the reaction closely and stop it once the maximum concentration of the desired product is reached.

  • Potential Cause B: Incomplete Reaction.

    • Solution: Optimize the reaction conditions, including the solvent, temperature, and concentration of the oxidizing agent. A catalyst may be required to achieve a reasonable reaction rate.

Issue 2: Difficult Purification

  • Potential Cause: Similar physical properties of the product and byproduct. this compound and isophthalic acid can be challenging to separate due to their similar polarities.

    • Solution:

      • Recrystallization: Utilize a solvent system where the solubility difference between the two compounds is maximized.

      • pH adjustment: The acidity of the two carboxylic acid groups in isophthalic acid differs from the single carboxylic acid in this compound. This difference can be exploited in an aqueous extraction procedure with careful pH control.

Synthesis Route 3: Bromination of m-Toluic Acid followed by Sommelet Reaction

This two-step approach offers an alternative to direct oxidation.

Issue 1: Low Yield in Bromination Step

  • Potential Cause: Inefficient radical initiation. The benzylic bromination is a radical reaction that requires an initiator.

    • Solution: Ensure the use of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and maintain the appropriate reaction temperature for its decomposition. The reaction should be carried out under anhydrous conditions to avoid side reactions.

Issue 2: Formation of Byproducts in the Sommelet Reaction

  • Potential Cause: Side reactions of the intermediate hexaminium salt. The Sommelet reaction involves the formation of a hexaminium salt, which can undergo side reactions.[1]

    • Solution: Careful control of the reaction conditions, particularly the pH during hydrolysis, is crucial. The use of an appropriate solvent system can also help to minimize byproduct formation.

Quantitative Data Summary

Synthesis RouteStarting MaterialKey ReagentsTypical YieldTypical PurityScale-up Considerations
Hydrolysis Methyl 3-formylbenzoateNaOH or KOH, HCl>95%>98%Efficient mixing, control of exotherm during neutralization, emulsion breaking during work-up.
Oxidation m-Toluic AcidOxidizing agent (e.g., MnO₂, KMnO₄)40-70%95-98% (after purification)Precise temperature control, control of reagent addition, prevention of over-oxidation, challenging purification.
Bromination/Sommelet m-Toluic AcidNBS or Br₂, Radical Initiator, Hexamethylenetetramine60-80% (overall)>97% (after purification)Handling of bromine, control of radical reaction, management of byproducts from Sommelet reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 3-formylbenzoate

Materials:

  • Methyl 3-formylbenzoate

  • Methanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer, dissolve methyl 3-formylbenzoate in methanol.

  • Add 2 M NaOH solution to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture to a pH of 2 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 3-(Bromomethyl)benzoic Acid (Intermediate for Route 3)

Materials:

  • m-Toluic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve m-toluic acid in carbon tetrachloride.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux and maintain the temperature for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)benzoic acid.

Visualizations

experimental_workflow_hydrolysis start Start: Methyl 3-formylbenzoate dissolution Dissolution in Methanol start->dissolution hydrolysis Hydrolysis with NaOH dissolution->hydrolysis acidification Acidification with HCl hydrolysis->acidification concentration Concentration acidification->concentration extraction Extraction with Ethyl Acetate concentration->extraction washing Washing with Brine extraction->washing drying Drying over Na2SO4 washing->drying final_concentration Final Concentration drying->final_concentration product Product: this compound final_concentration->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

troubleshooting_oxidation issue Low Yield of this compound cause1 Over-oxidation to Isophthalic Acid issue->cause1 cause2 Incomplete Reaction issue->cause2 solution1a Use Milder/Stoichiometric Oxidizing Agent cause1->solution1a solution1b Strict Temperature Control cause1->solution1b solution1c Control Reaction Time cause1->solution1c solution2 Optimize Reaction Conditions (Solvent, Temp, Catalyst) cause2->solution2

Caption: Troubleshooting logic for the oxidation of m-toluic acid.

synthesis_route_comparison start Starting Material route1 Hydrolysis of Methyl 3-formylbenzoate start->route1 route2 Oxidation of m-Toluic Acid start->route2 route3 Bromination/Sommelet of m-Toluic Acid start->route3 product This compound route1->product High Yield, Simple route2->product Atom Economical, Challenging Selectivity route3->product Multi-step, Good Control

Caption: Comparison of synthetic routes to this compound.

References

Technical Support Center: Byproduct Identification in 3-Formylbenzoic Acid Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-formylbenzoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their chemical reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile intermediate with two reactive functional groups: a carboxylic acid and an aldehyde. This allows it to be used in a variety of reactions, including:

  • Esterification: The carboxylic acid group is reacted with an alcohol, typically in the presence of an acid catalyst, to form an ester.

  • Amide Coupling: The carboxylic acid is coupled with an amine to form an amide bond, often using coupling reagents like EDC/HOBt or HATU.

  • Reduction: The aldehyde group can be selectively reduced to an alcohol (forming 3-(hydroxymethyl)benzoic acid), or both the aldehyde and carboxylic acid can be reduced under stronger conditions.

  • Reductive Amination: The aldehyde reacts with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

  • Wittig Reaction: The aldehyde group reacts with a phosphonium (B103445) ylide to form an alkene.

  • Multi-component Reactions: Due to its bifunctional nature, it can participate in reactions like the Ugi reaction to create complex molecules in a single step.

Q2: I am seeing unexpected peaks in my GC-MS chromatogram after a reaction with this compound. What could they be?

A2: Unexpected peaks often correspond to byproducts from side reactions, unreacted starting materials, or artifacts from sample preparation. The identity of these byproducts is highly dependent on the specific reaction being performed. See the troubleshooting guides below for more targeted advice based on your reaction type.

Q3: Is it necessary to derivatize my samples before GC-MS analysis?

A3: Yes, for this compound and many of its potential acidic byproducts, derivatization is essential. The carboxylic acid group is polar and non-volatile, which leads to poor peak shape (tailing) and potential adsorption in the GC system. Derivatization converts the carboxylic acid to a more volatile and less polar ester or silyl (B83357) ester, improving chromatographic performance. The aldehyde group can also be derivatized, for example, with PFBHA, to improve sensitivity and confirmation.

Q4: What are the most common derivatization techniques for this type of analysis?

A4: The two most common and effective derivatization methods are:

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This is a very effective method that often provides clean reactions and stable derivatives.

  • Methylation/Esterification: Using reagents like methanol (B129727) with an acid catalyst (e.g., BF₃ or HCl) to form the methyl ester. This is a robust and cost-effective method.

Troubleshooting Guides

Scenario 1: Esterification of this compound

Problem: My GC-MS analysis of the esterification of this compound with an alcohol (e.g., ethanol) shows several unexpected peaks in addition to my desired product and starting materials.

Potential Byproducts and Solutions:

Potential Byproduct Plausible Cause Troubleshooting Steps
Diethyl ether Self-condensation of the ethanol (B145695) reactant, especially under strong acid catalysis and heat.- Lower the reaction temperature.- Use a milder acid catalyst.- Reduce the reaction time.
3,3'-(oxybis(methylene))dibenzoic acid Self-etherification of the product, 3-(hydroxymethyl)benzoic acid, if the aldehyde was reduced in a prior or concurrent step.- Ensure complete conversion of the aldehyde if it is not the desired product.- Purify the starting material if it contains the reduced alcohol.
Benzoic anhydride (B1165640) derivative Self-condensation of this compound at high temperatures.- Lower the reaction temperature.- Use a dehydrating agent that is compatible with the reaction conditions to remove water as it is formed.
Unreacted this compound Incomplete reaction.- Increase reaction time or temperature (while monitoring for byproduct formation).- Increase the amount of catalyst or alcohol.- Ensure efficient removal of water.
Scenario 2: Reduction of this compound

Problem: After reducing this compound to 3-(hydroxymethyl)benzoic acid, I see impurities in the GC-MS analysis.

Potential Byproducts and Solutions:

Potential Byproduct Plausible Cause Troubleshooting Steps
Over-reduction product (3-methylbenzoic acid) The reducing agent was too strong or the reaction conditions were too harsh, leading to the reduction of the carboxylic acid as well.- Use a milder reducing agent (e.g., NaBH₄ for selective aldehyde reduction).- Carefully control the reaction temperature and stoichiometry of the reducing agent.
Unreacted this compound Incomplete reduction.- Increase the amount of reducing agent.- Extend the reaction time.- Ensure the reducing agent was not quenched prematurely.
Dimerization Products Potential side reactions depending on the reducing agent and conditions.- Optimize reaction conditions (temperature, solvent, concentration).- Purify the crude product using column chromatography.

Experimental Protocols

Protocol 1: Derivatization of a this compound Reaction Mixture for GC-MS Analysis

This protocol describes the silylation of a dried reaction extract to make the components suitable for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Take an aliquot of your crude reaction mixture.

    • If the reaction is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain a dry residue. It is critical that the sample is completely dry as water will deactivate the silylation reagent.

  • Derivatization:

    • To the dried residue in a GC vial, add 100 µL of a suitable solvent to dissolve the sample (e.g., anhydrous pyridine (B92270) or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

Parameter Setting
Injector Temperature 250 °C
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak(s) in GC-MS Chromatogram check_sm Compare Retention Time and Mass Spectrum with Authentic Standards of Starting Materials start->check_sm sm_identified Peak Identified as Starting Material check_sm->sm_identified Match not_sm Peak is Not a Starting Material check_sm->not_sm No Match optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Modify stoichiometry sm_identified->optimize_reaction check_blanks Analyze Method Blanks (Solvent, Derivatization Reagent) not_sm->check_blanks artifact Peak Identified as System Contaminant or Derivatization Artifact check_blanks->artifact Match unknown_byproduct Peak is a Potential Reaction Byproduct check_blanks->unknown_byproduct No Match clean_system Troubleshoot GC-MS System: - Bake out column - Replace liner/septum - Use fresh solvents/reagents artifact->clean_system analyze_ms Analyze Mass Spectrum: - Identify molecular ion - Interpret fragmentation pattern - Search mass spectral libraries (NIST, Wiley) unknown_byproduct->analyze_ms propose_structure Propose Plausible Byproduct Structures Based on Reaction Chemistry analyze_ms->propose_structure confirm_structure Confirm Structure (if necessary): - Synthesize proposed byproduct as a standard - Use other analytical techniques (NMR, IR) propose_structure->confirm_structure

Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.

ExperimentalWorkflow Experimental Workflow for Byproduct Analysis reaction 1. Perform this compound Reaction workup 2. Reaction Workup and Extraction reaction->workup dry 3. Dry Organic Extract workup->dry derivatize 4. Derivatize Dried Sample (e.g., Silylation with BSTFA) dry->derivatize gcms 5. GC-MS Analysis derivatize->gcms data_analysis 6. Data Analysis gcms->data_analysis id_known Identify Known Components (Starting Materials, Product) data_analysis->id_known id_unknown Identify Unknown Peaks (Potential Byproducts) data_analysis->id_unknown report 7. Report Findings id_known->report id_unknown->report

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Formylbenzoic Acid and 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-formylbenzoic acid and 3-formylbenzoic acid. The distinct positioning of the formyl and carboxylic acid groups in these isomers leads to significant differences in their chemical behavior, influencing reaction pathways and product formation. This analysis is supported by experimental data and established chemical principles to inform synthetic strategies and molecular design.

Core Reactivity Differences: An Overview

The primary distinction in reactivity between 2-formylbenzoic acid and this compound arises from the proximity of the two functional groups in the ortho-isomer. This proximity in 2-formylbenzoic acid allows for intramolecular interactions, which are not possible in the meta-isomer. These interactions significantly influence the acidity and the reactivity of both the aldehyde and carboxylic acid functionalities.

Acidity: A Quantitative Comparison

The acidity of the carboxylic acid group is a key parameter in determining the overall reactivity of these molecules. The dissociation constant (pKa) provides a quantitative measure of this acidity.

CompoundpKa
2-Formylbenzoic Acid 4.57[1][2]
This compound 3.84[3]
Benzoic Acid (for reference)4.20[4]

Contrary to what might be expected from the "ortho effect," which typically increases the acidity of ortho-substituted benzoic acids, 2-formylbenzoic acid is a weaker acid than this compound and even benzoic acid itself. This is attributed to the formation of an intramolecular hydrogen bond between the aldehyde's carbonyl oxygen and the carboxylic acid's proton. This interaction stabilizes the protonated form, making it less likely to be donated. In contrast, the formyl group in the meta position in this compound acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid compared to benzoic acid.

Reactivity of the Aldehyde Group

The aldehyde group in both isomers is susceptible to nucleophilic attack and oxidation. However, the reactivity profile of the aldehyde in 2-formylbenzoic acid is unique due to its spatial arrangement relative to the carboxylic acid.

Ring-Chain Tautomerism in 2-Formylbenzoic Acid:

2-Formylbenzoic acid exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[5] This tautomerism significantly affects the availability and reactivity of the free aldehyde. Reactions that target the aldehyde group may need to consider this equilibrium.

experimental_workflow cluster_pka pKa Determination cluster_oxidation Comparative Oxidation pka_start Dissolve Formylbenzoic Acid pka_titrate Titrate with NaOH pka_start->pka_titrate pka_measure Record pH vs. Volume pka_titrate->pka_measure pka_plot Plot Titration Curve pka_measure->pka_plot pka_end Determine pKa at half-equivalence point pka_plot->pka_end ox_start Prepare solutions of isomers ox_reagent Add Tollens' Reagent ox_start->ox_reagent ox_heat Warm in water bath ox_reagent->ox_heat ox_observe Observe rate of silver mirror formation ox_heat->ox_observe reactivity_summary cluster_2fba 2-Formylbenzoic Acid cluster_3fba This compound fba2 Proximity of -CHO and -COOH fba2_hbond Intramolecular H-Bonding fba2->fba2_hbond fba2_taut Ring-Chain Tautomerism fba2->fba2_taut fba2_steric Steric Hindrance fba2->fba2_steric fba2_acidity Lower Acidity (pKa 4.57) fba2_hbond->fba2_acidity fba2_aldehyde Altered Aldehyde Reactivity fba2_taut->fba2_aldehyde fba2_ester Hindered Esterification fba2_steric->fba2_ester fba3 Separated -CHO and -COOH fba3_ewg Inductive Electron Withdrawing fba3->fba3_ewg fba3_aldehyde Typical Aromatic Aldehyde Reactivity fba3->fba3_aldehyde fba3_acidity Higher Acidity (pKa 3.84) fba3_ewg->fba3_acidity

References

A Tale of Two Isomers: 3-Formylbenzoic Acid and 4-Formylbenzoic Acid in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of organic linkers is a cornerstone of crystal engineering in the field of Metal-Organic Frameworks (MOFs). The isomeric position of functional groups on these linkers can profoundly influence the resulting framework's topology, porosity, and ultimately, its functional properties. This guide provides a comparative analysis of two isomeric linkers, 3-formylbenzoic acid and 4-formylbenzoic acid, in the context of MOF synthesis, offering insights into their distinct roles in shaping the architecture and potential applications of these advanced materials.

While direct, side-by-side comparative studies of these two isomers in MOF synthesis are not extensively documented in a single publication, a comparative analysis can be constructed from existing literature on MOFs synthesized from each linker. This guide draws upon published research to highlight the structural and synthetic nuances that arise from the meta- versus para- substitution of the formyl group.

Structural Implications of Isomerism

The primary distinction between this compound and 4-formylbenzoic acid lies in the angular versus linear disposition of their coordinating carboxylate and potentially reactive formyl groups. This geometric difference dictates the connectivity and dimensionality of the resulting MOF.

  • 4-Formylbenzoic Acid: The linear arrangement of the carboxylate and formyl groups in 4-formylbenzoic acid tends to favor the formation of higher-dimensional, often porous, frameworks. The para-substitution allows for the extension of the framework in opposite directions, contributing to the construction of robust, three-dimensional networks.

  • This compound: In contrast, the 120° angle between the functional groups in this compound introduces a "kink" in the linker. This can lead to the formation of more complex and sometimes lower-dimensional structures, such as discrete molecular clusters, one-dimensional chains, or two-dimensional layers. It can also be utilized to create specific pocket-like environments within a 3D framework.

The formyl group, in both isomers, offers a reactive handle for post-synthetic modification, allowing for the introduction of further functionality within the MOF pores.

Comparative Data of MOFs Synthesized with Formylbenzoic Acid Isomers

The following table summarizes key data for representative MOFs synthesized using derivatives of this compound and 4-formylbenzoic acid. It is important to note that the metal ions and other co-ligands also play a crucial role in determining the final structure and properties.

PropertyMOF with 3-Formyl-4-(pyridin-4-yl)benzoic acid Derivative[1]MOF with 4-Formylbenzoic Acid (MV-NUIG4 analogue)
Metal Ion Zn(II) / Ni(II)Zn(II)
Formula [(Zn0.5L)·(H2O)]n / [(Ni0.5L)·(H2O)]nVaries based on co-linker
Crystal System OrthorhombicVaries
Space Group PnnaVaries
Dimensionality 3D Framework3D Framework
Key Structural Feature Interpenetrated networkMultivariate framework with functionalized pores
Porosity Not explicitly statedTunable porosity
Thermal Stability Stable up to ~350 °CVaries with composition

Experimental Protocols

Detailed experimental procedures are critical for the reproducible synthesis of MOFs. Below are representative protocols for the synthesis of MOFs using derivatives of each isomeric linker.

Synthesis of a Zn-MOF with a this compound Derivative

A solvothermal reaction is employed for the synthesis of [(Zn0.5L)·(H2O)]n, where HL represents 3-formyl-4-(pyridin-4-yl) benzoic acid.

Materials:

  • Zn(NO₃)₂·6H₂O

  • 3-formyl-4-(pyridin-4-yl) benzoic acid (HL)

  • N,N'-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol) and HL (0.1 mmol) is dissolved in a solvent mixture of DMF (8 mL) and deionized water (2 mL).

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 72 hours.

  • After cooling to room temperature, colorless block-like crystals are collected by filtration, washed with DMF, and air-dried.

Synthesis of a Zn-MOF with 4-Formylbenzoic Acid (MV-NUIG4 Analogue)

This protocol describes the in-situ synthesis of a multivariate MOF.

Materials:

  • 4-Formylbenzoic acid

  • 4-Aminobenzoic acid derivative (co-linker)

  • Zn(CH₃COO)₂·2H₂O

  • N,N'-dimethylformamide (DMF)

Procedure:

  • 4-Formylbenzoic acid (1.5 mmol) is dissolved in DMF (5 mL) in a glass scintillation vial.

  • The corresponding 4-aminobenzoic acid derivative is added to the solution.

  • Zn(CH₃COO)₂·2H₂O (1.5 mmol) is then added.

  • The mixture is sonicated for 2 minutes.

  • The sealed vial is heated in an oven at 80 °C for 24 hours to yield a crystalline powder.

  • The product is washed with fresh DMF.

Logical Relationships and Workflows

The choice of isomer has a direct impact on the synthetic strategy and the resulting MOF architecture. This relationship can be visualized as follows:

MOF_Synthesis_Logic cluster_linkers Isomeric Linker Selection cluster_synthesis MOF Synthesis cluster_structure Resulting MOF Architecture cluster_psm Post-Synthetic Modification 3-fba This compound (Angular) synthesis Solvothermal/ Hydrothermal Reaction 3-fba->synthesis Influences connectivity 4-fba 4-Formylbenzoic Acid (Linear) 4-fba->synthesis Influences connectivity complex_structure Complex Topologies (e.g., 1D, 2D, intricate 3D) synthesis->complex_structure Angular linker leads to extended_structure Extended 3D Networks (Often high porosity) synthesis->extended_structure Linear linker favors psm Functionalization via Formyl Group complex_structure->psm extended_structure->psm

Caption: Influence of linker isomerism on MOF synthesis and structure.

Conclusion

The choice between this compound and 4-formylbenzoic acid as organic linkers in MOF synthesis is a critical decision that directs the final architecture and properties of the material. The linear nature of the 4-isomer is conducive to the formation of extended, porous 3D networks, which are highly desirable for applications such as gas storage and separation. Conversely, the angular geometry of the 3-isomer provides a route to more complex topologies and potentially unique host-guest chemistry. The presence of the formyl group in both isomers is a valuable feature, enabling post-synthetic modifications to tailor the functionality of the MOF for specific applications in catalysis, sensing, and drug delivery. Future research focusing on the direct comparative synthesis and characterization of MOFs from these two isomers will undoubtedly provide deeper insights into the subtle yet powerful effects of isomeric control in the rational design of functional materials.

References

Acidity of Formylbenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential acidity of ortho-, meta-, and para-formylbenzoic acid, supported by experimental data and detailed methodologies.

The positional isomerism of the formyl group on the benzene (B151609) ring of formylbenzoic acid significantly influences its acidity. This guide provides a comparative analysis of the acid dissociation constants (pKa) for the ortho (2-), meta (3-), and para (4-) isomers, presenting key experimental data, outlining the underlying chemical principles, and detailing the methodologies for pKa determination.

Comparative Acidity of Formylbenzoic Acid Isomers

The acidity of the formylbenzoic acid isomers is quantified by their pKa values, which are inversely proportional to acid strength—a lower pKa indicates a stronger acid. The experimentally determined and predicted pKa values for the three isomers are summarized in the table below.

IsomerStructurepKa ValueReference
2-Formylbenzoic Acidortho-isomer4.57 (Predicted)[1]
3-Formylbenzoic Acidmeta-isomer3.84
4-Formylbenzoic Acidpara-isomer3.75 - 3.78

Based on these values, the order of acidity for the formylbenzoic acid isomers is:

4-Formylbenzoic Acid (para) > this compound (meta) > 2-Formylbenzoic Acid (ortho)

Factors Influencing Acidity

The observed differences in acidity among the isomers can be attributed to a combination of electronic and structural effects.

Electronic Effects of the Formyl Group

The formyl group (-CHO) is an electron-withdrawing group due to both the inductive effect and the resonance effect.

  • Inductive Effect (-I): The electronegative oxygen atom in the carbonyl group pulls electron density away from the benzene ring through the sigma bonds. This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing acidity.

  • Resonance Effect (-R): The formyl group can withdraw electron density from the benzene ring via resonance, particularly when it is in the ortho or para position. This delocalization of electrons further stabilizes the carboxylate anion.

For the meta- and para-isomers , these electron-withdrawing effects are dominant. The formyl group in the para position can exert both its inductive and strong resonance effects, leading to the greatest stabilization of the conjugate base and making 4-formylbenzoic acid the strongest acid among the three. In the meta position, the resonance effect is not operative, but the inductive effect still enhances acidity compared to benzoic acid (pKa ≈ 4.2).

Structural Effects in the Ortho-Isomer

Contrary to what would be predicted based on electronic effects alone, 2-formylbenzoic acid is the weakest acid . This anomaly is due to a unique structural feature known as ring-chain tautomerism .[2][3] In solution, the ortho-isomer exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, which is a lactol.[3] This cyclic form is less acidic, and its presence in the equilibrium mixture reduces the overall measured acidity of the solution.[4] While intramolecular hydrogen bonding between the formyl and carboxylic acid groups might be considered, the seven-membered ring that would be formed is sterically unfavorable.[2] The predominant factor is the formation of the more stable lactol tautomer.[3][4]

Experimental Protocols for pKa Determination

The pKa values of substituted benzoic acids are commonly determined using potentiometric or spectrophotometric titration methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the formylbenzoic acid isomer) and monitoring the change in pH using a pH meter.

Methodology:

  • Preparation of Solutions: A standard solution of the formylbenzoic acid isomer is prepared in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution. The titrant is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the inflection point of the curve. The pKa is determined at the half-equivalence point, where the pH is equal to the pKa of the acid.

Spectrophotometric Titration

This technique is applicable when the acidic and basic forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

  • Spectral Analysis: The UV-Vis absorption spectra of the formylbenzoic acid isomer are recorded in highly acidic and highly basic solutions to determine the spectra of the fully protonated and deprotonated species, respectively.

  • Preparation of Buffered Solutions: A series of buffer solutions with known pH values are prepared.

  • Measurement of Absorbance: A constant concentration of the formylbenzoic acid isomer is added to each buffer solution, and the absorbance is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

  • Data Analysis: The pKa is determined by plotting the absorbance versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.

Visualizing the Acidity Relationship

The following diagram illustrates the structural factors influencing the acidity of the formylbenzoic acid isomers.

Acidity_Comparison cluster_isomers Formylbenzoic Acid Isomers cluster_effects Influencing Factors cluster_acidity Relative Acidity Ortho 2-Formylbenzoic Acid (pKa ≈ 4.57) Tautomerism Ring-Chain Tautomerism (Forms Less Acidic Lactol) Ortho->Tautomerism Dominant Factor Lowest Lowest Acidity Ortho->Lowest Meta This compound (pKa = 3.84) Inductive Inductive Effect (-I) (Electron Withdrawing) Meta->Inductive Present Intermediate Intermediate Acidity Meta->Intermediate Para 4-Formylbenzoic Acid (pKa ≈ 3.75) Para->Inductive Present Resonance Resonance Effect (-R) (Electron Withdrawing) Para->Resonance Strong Highest Highest Acidity Para->Highest

References

spectroscopic comparison of 3-formylbenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Formylbenzoic Acid and Its Derivatives

This guide provides a detailed , including its methyl and ethyl esters, and its amide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its derivatives.

CompoundSpectroscopic TechniqueKey Data
This compound ¹H NMR (DMSO-d₆)δ 13.5 (s, 1H, COOH), 10.1 (s, 1H, CHO), 8.4-7.7 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆)δ 192.8 (CHO), 166.5 (COOH), 137.5, 136.2, 134.0, 131.0, 130.0, 129.8 (Ar-C)
IR (ATR) 3300-2500 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, aldehyde)
Mass Spec (EI) m/z 150 (M⁺), 121, 93, 65
Methyl 3-Formylbenzoate ¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), 8.4-7.6 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ 191.9 (CHO), 165.8 (COO), 137.2, 134.5, 131.0, 129.5, 129.0, 52.5 (OCH₃)
IR (Vapor) 1725 cm⁻¹ (C=O, ester), 1700 cm⁻¹ (C=O, aldehyde)
Mass Spec (EI) m/z 164 (M⁺), 133, 105, 77
Ethyl 3-Formylbenzoate ¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), 8.4-7.6 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ 191.9 (CHO), 165.3 (COO), 137.1, 134.6, 131.2, 129.4, 129.1, 61.5 (OCH₂), 14.3 (CH₃)
IR (Vapor) 1725 cm⁻¹ (C=O, ester), 1700 cm⁻¹ (C=O, aldehyde)[1]
Mass Spec (EI) m/z 178 (M⁺), 149, 133, 105
3-Formylbenzamide ¹H NMR (DMSO-d₆)δ 10.0 (s, 1H, CHO), 8.3-7.6 (m, 4H, Ar-H), 8.1 (br s, 1H, NH), 7.6 (br s, 1H, NH)
¹³C NMR (DMSO-d₆)δ 192.9 (CHO), 167.2 (CONH₂), 136.5, 135.0, 132.0, 129.5, 128.9, 128.5 (Ar-C)
IR 3350, 3180 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O, aldehyde), 1660 cm⁻¹ (C=O, amide I)
Mass Spec (GC-MS) m/z 149 (M⁺), 133, 105, 77[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][4]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[4]

    • The final solution depth in a standard 5 mm NMR tube should be around 4-5 cm.

  • Data Acquisition :

    • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

    • The deuterated solvent signal is used for field frequency locking.

    • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • For ¹H NMR, standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

This guide focuses on Attenuated Total Reflectance (ATR) and Thin Solid Film methods for solid samples.

  • Attenuated Total Reflectance (ATR-FTIR) :

    • Ensure the ATR crystal is clean. Record a background spectrum.

    • Place a small amount of the solid sample onto the crystal surface.[5]

    • Use the pressure clamp to ensure firm contact between the sample and the crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Thin Solid Film :

    • Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[6]

    • Apply a drop of the solution to a clean, IR-transparent salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6]

    • Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of these types of compounds.

  • Sample Preparation :

    • Ensure the sample is pure. Dissolve a small amount in a volatile, high-purity solvent like methanol (B129727) or acetonitrile.[7]

    • For Electrospray Ionization (ESI), a dilute solution of 1-10 µg/mL is typical.[7]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[7]

  • Data Acquisition (Electron Ionization - EI) :

    • The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]

    • This causes ionization and fragmentation of the molecules.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • For benzoic acid derivatives, negative ion mode ([M-H]⁻) can be effective for detecting the deprotonated molecule, while positive ion mode ([M+H]⁺ or M⁺) is also used.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: Pure Compound dissolve Dissolve in appropriate solvent (Deuterated for NMR, Volatile for MS, IR) start->dissolve filter Filter to remove particulates dissolve->filter nmr NMR Spectroscopy (¹H and ¹³C) filter->nmr NMR Tube ir IR Spectroscopy (ATR or Thin Film) filter->ir Salt Plate / ATR Crystal ms Mass Spectrometry (EI) filter->ms Vial for Autosampler process Process Spectra (Baseline correction, peak picking) nmr->process ir->process ms->process interpret Interpret Spectra (Chemical shifts, functional groups, m/z) process->interpret compare Compare with literature or known standards interpret->compare structure Structure Elucidation compare->structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_derivatives Derivatives parent This compound (R = OH) ester_me Methyl 3-Formylbenzoate (R = OCH₃) parent->ester_me Esterification (CH₃OH, H⁺) ester_et Ethyl 3-Formylbenzoate (R = OCH₂CH₃) parent->ester_et Esterification (CH₃CH₂OH, H⁺) amide 3-Formylbenzamide (R = NH₂) parent->amide Amidation (e.g., SOCl₂, then NH₃)

Caption: Synthesis relationship of derivatives from this compound.

References

A Comparative Guide to the NMR Spectroscopic Validation of 3-Formylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of reaction products derived from 3-formylbenzoic acid. It includes detailed experimental protocols and objective comparisons with alternative products, supported by quantitative NMR data. This information is crucial for researchers in medicinal chemistry and materials science who utilize this compound as a versatile building block.

Introduction

This compound is a valuable bifunctional molecule containing both a carboxylic acid and an aldehyde group. This unique structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, polymers, and other functional materials. Accurate characterization of the products from reactions involving this compound is paramount to ensure the desired chemical structure and purity have been achieved. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. This guide focuses on the ¹H and ¹³C NMR validation of common reaction products of this compound: esters, amides, Schiff bases, and reduction products.

Comparison of Reaction Products and their NMR Spectra

This section details the NMR spectroscopic data for the products of four common reactions of this compound: esterification, amidation, Schiff base formation, and reduction. Each is compared with an alternative product to highlight the key differences in their NMR spectra.

Esterification: Methyl 3-formylbenzoate

Esterification of the carboxylic acid group is a frequent transformation. The reaction of this compound with methanol (B129727) under acidic conditions yields methyl 3-formylbenzoate.

Alternative Product: For comparison, the NMR data for methyl 4-formylbenzoate (B8722198) is also presented. The different substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Methyl 3-formylbenzoate ~10.1 (s, 1H, -CHO), ~8.4-7.6 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃)~192 (-CHO), ~165 (-COO-), ~137-129 (Ar-C), ~52 (-OCH₃)
Methyl 4-formylbenzoate ~10.1 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃)[1][2]~192 (-CHO), ~166 (-COO-), ~139, ~130, ~129 (Ar-C), ~53 (-OCH₃)
Amidation: N-phenyl-3-formylbenzamide

The carboxylic acid can be converted to an amide through reaction with an amine, such as aniline (B41778), in the presence of a coupling agent or via activation.

Alternative Product: N-phenylbenzamide, lacking the formyl group, is used for comparison. The absence of the aldehyde proton and carbon signals, and the simpler aromatic region in its spectra, are key differentiators.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
N-phenyl-3-formylbenzamide ~10.3 (s, 1H, -NH), ~10.1 (s, 1H, -CHO), ~8.3-7.2 (m, 9H, Ar-H)~192 (-CHO), ~165 (-CONH-), ~139-121 (Ar-C)
N-phenylbenzamide ~10.25 (s, 1H, -NH), ~7.96 (d, 2H, Ar-H), ~7.67 (d, 2H, Ar-H), ~7.57 (m, 3H, Ar-H), ~7.36 (t, 2H, Ar-H), ~7.11 (t, 1H, Ar-H)[3]~166 (-CONH-), ~139.6, ~135.5, ~132.0, ~129.1 (2C), ~128.8 (2C), ~128.1 (2C), ~124.1, ~120.8 (2C)[3][4]
Schiff Base Formation

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). Reaction with ethylenediamine (B42938) yields a bis-imine.

Alternative Product: A simple Schiff base formed from a different aromatic aldehyde, such as thiophene-2-carbaldehyde (B41791) and an amino acid, provides a comparative example, showcasing the characteristic imine proton and carbon signals.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Schiff base of this compound and ethylenediamine ~8.5 (s, 2H, -CH=N-), ~8.2-7.5 (m, 8H, Ar-H), ~4.0 (s, 4H, -NCH₂CH₂N-)~167 (-COOH), ~160 (-CH=N-), ~136-129 (Ar-C), ~60 (-CH₂CH₂-)
Schiff base of thiophene-2-carbaldehyde and DL-alanine ~8.24 (s, 1H, -CH=N-), ~7.97-6.83 (m, 3H, Thiophene-H)[5]~160 (-CH=N-), ~140-127 (Thiophene-C)[5]
Reduction of the Aldehyde: 3-(hydroxymethyl)benzoic acid

The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165), leaving the carboxylic acid intact.

Alternative Product: 3-Hydroxybenzoic acid is presented as a comparison. The key differences in the NMR spectra are the presence of the hydroxymethyl group signals (-CH₂OH) in the reduction product versus the phenolic hydroxyl group in the alternative.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
3-(hydroxymethyl)benzoic acid ~12.5 (br s, 1H, -COOH), ~7.9-7.4 (m, 4H, Ar-H), ~4.6 (s, 2H, -CH₂OH)~172 (-COOH), ~142, ~131, ~129, ~128, ~127, ~126 (Ar-C), ~64 (-CH₂OH)
3-Hydroxybenzoic acid ~12.9 (br s, 1H, -COOH), ~9.8 (br s, 1H, -OH), ~7.42 (t, 1H, Ar-H), ~7.39 (d, 1H, Ar-H), ~7.31 (s, 1H, Ar-H), ~7.03 (d, 1H, Ar-H)[6]~167, ~157, ~130, ~122, ~120, ~116 (Ar-C)[7]

Experimental Protocols

Detailed methodologies for the synthesis of the discussed this compound derivatives are provided below.

Esterification of this compound with Methanol

Procedure:

  • To a solution of this compound (1.0 g, 6.66 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.2 mL) dropwise with stirring.

  • Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-formylbenzoate.

Amidation of this compound with Aniline

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.66 mmol) and aniline (0.68 g, 7.33 mmol) in dry dichloromethane (B109758) (30 mL).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.51 g, 7.33 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-phenyl-3-formylbenzamide.[8]

Schiff Base Formation with Ethylenediamine

Procedure:

  • Dissolve this compound (1.0 g, 6.66 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add ethylenediamine (0.20 g, 3.33 mmol) dropwise to the solution with stirring.

  • A precipitate should form upon addition. Stir the mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration and wash with cold methanol.

  • Dry the solid product under vacuum.[9]

Reduction of this compound with Sodium Borohydride

Procedure:

  • Dissolve this compound (1.0 g, 6.66 mmol) in a mixture of methanol (20 mL) and water (5 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (0.28 g, 7.33 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 3-(hydroxymethyl)benzoic acid.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and NMR validation of a this compound reaction product.

experimental_workflow cluster_synthesis Synthesis cluster_validation NMR Validation start This compound + Reagent reaction Reaction (e.g., Esterification) start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr_sample Prepare NMR Sample product->nmr_sample nmr_acquisition Acquire 1H & 13C NMR Spectra nmr_sample->nmr_acquisition data_analysis Data Processing & Analysis nmr_acquisition->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and NMR validation of this compound derivatives.

References

Determining the Purity of 3-Formylbenzoic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are of paramount importance.[1][2] 3-Formylbenzoic acid, a versatile building block in the synthesis of various therapeutic agents, demands rigorous purity control to ensure the quality, safety, and efficacy of the final drug product.[3] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and potentiometric titration for the purity assessment of this compound, supported by illustrative experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using three distinct analytical methods. This data is intended to be illustrative of the typical performance of each technique for a small organic molecule.

Parameter Quantitative ¹H-NMR (qNMR) HPLC-UV Potentiometric Titration
Mean Purity (%) 99.599.699.4
Standard Deviation (%) 0.100.150.25
Relative Standard Deviation (%RSD) 0.100.150.25
Limit of Quantification (LOQ) ~0.1%~0.02%Not Applicable
Analysis Time per Sample ~15 minutes~25 minutes~10 minutes
Sample Preparation Complexity SimpleModerateSimple
Primary Method Status YesNoYes (for acid content)

Methodology Comparison

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.[1][4] The signal intensity is directly proportional to the number of nuclei, enabling a highly accurate determination of purity without the need for a reference standard of the analyte itself.[5][6]

Advantages:

  • Primary Ratio Method: Provides a direct and accurate measure of purity with traceability to the International System of Units (SI) when a certified reference material is used as the internal standard.[6][7]

  • Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte.

  • Non-destructive: The sample can be recovered after analysis.[8]

  • No Reference Standard of Analyte Needed: Purity can be determined without an identical, highly purified standard of this compound.[9]

Limitations:

  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.[8][10]

  • Signal Overlap: In complex mixtures, overlapping signals can complicate quantification.[10]

  • Higher Equipment Cost: Requires access to an NMR spectrometer.[10]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For purity assessment of this compound, a reversed-phase HPLC method with UV detection is typically employed. Purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]

Advantages:

  • High Sensitivity: Excellent for detecting and quantifying trace impurities.[10]

  • High Resolving Power: Capable of separating complex mixtures of closely related compounds.

  • Established Method: A widely used and well-understood technique in the pharmaceutical industry.[11]

Limitations:

  • Requires Reference Standards: Accurate quantification of impurities requires reference standards for each impurity, or assumes that all components have the same response factor, which can lead to inaccuracies.[1]

  • Indirect Measurement: Purity is determined relative to the sum of all detected peaks, which may not account for non-UV active impurities.

  • Destructive: The sample is typically not recovered.

Potentiometric Titration

Principle: As this compound is an acidic compound, its purity can be assessed by potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., sodium hydroxide) to a solution of the acid and monitoring the change in potential to determine the equivalence point. The purity is calculated based on the volume of titrant consumed.[10]

Advantages:

  • Primary Method for Acid Content: A direct and accurate measure of the total acidic functional group content.[10]

  • Low Cost and Simplicity: Requires basic laboratory equipment and is straightforward to perform.[10]

  • High Precision: Can be highly precise when performed carefully.[10]

Limitations:

  • Not Specific: Measures the total acidity and does not distinguish between this compound and any other acidic impurities.[10]

  • Not Suitable for Impurity Profiling: Cannot detect or quantify non-acidic impurities.

  • Lower Sensitivity: Not suitable for detecting low levels of impurities.[10]

Experimental Protocols

¹H-qNMR Purity Determination of this compound

This protocol outlines the general steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[2][12]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton or aromatic protons) and a well-resolved signal of the internal standard.

    • Calculate the purity of this compound using the following equation:[5]

      Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the internal standard

RP-HPLC Purity Determination of this compound

This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from any impurities (e.g., starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      Purity (%) = (Areamain peak / Total Areaall peaks) * 100

Visualizing the qNMR Workflow

The following diagram illustrates the logical workflow for determining the purity of this compound using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Final Result weigh_analyte Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Standard Equation integrate_signals->calculate_purity purity_value Purity of this compound (%) calculate_purity->purity_value

Caption: Workflow for purity determination by qNMR.

Conclusion and Recommendation

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For the highest level of metrological traceability and for the certification of reference materials, qNMR is the recommended technique. Its nature as a primary ratio method provides a direct and accurate measure of purity without the need for an identical standard of this compound.[10] It also offers the invaluable benefit of simultaneous structural confirmation.

  • For routine quality control, impurity profiling, and situations where high sensitivity to trace impurities is paramount, HPLC-UV is the method of choice. Its high resolving power makes it ideal for identifying and quantifying unknown impurities.[10]

  • Potentiometric titration is a cost-effective and precise method for determining the total acid content. It is suitable for a quick assay of the main component but lacks the specificity to distinguish between this compound and other acidic impurities.[10]

For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often employed. For instance, using qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.[2][10]

References

A Comparative Guide to the Crystal Packing of 2-, 3-, and 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal packing of three isomers of formylbenzoic acid: 2-formylbenzoic acid, 3-formylbenzoic acid, and 4-formylbenzoic acid. Understanding the solid-state arrangement of these molecules is crucial for predicting their physical properties, such as solubility and melting point, which are critical parameters in drug development and materials science. This comparison is supported by experimental data from X-ray crystallographic studies.

Introduction

Formylbenzoic acid isomers are bifunctional organic compounds containing both a carboxylic acid and an aldehyde group. The relative positions of these functional groups on the benzene (B151609) ring significantly influence their intermolecular interactions and, consequently, their crystal packing. This guide explores these differences and their implications.

Data Presentation

The following table summarizes the key crystallographic data for the three isomers.

Parameter2-Formylbenzoic AcidThis compound4-Formylbenzoic Acid (Polymorph I)4-Formylbenzoic Acid (Polymorph II)
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/aP2₁/a
a (Å) 11.2313.3812.9122.88
b (Å) 3.963.865.903.84
c (Å) 15.2813.579.177.91
β (°) 108.2113.8108.493.6
Volume (ų) 646.5642.1662.3692.7
Z 4444
Key Hydrogen Bonds O-H···O (Carboxylic acid dimer)O-H···O (Carboxylic acid dimer)O-H···O (Carboxylic acid dimer)O-H···O (Carboxylic acid dimer)
Other Intermolecular Interactions C-H···OC-H···OC-H···OC-H···O

Experimental Protocols

General Synthesis of Formylbenzoic Acids:

The formylbenzoic acid isomers can be synthesized through various methods, including the oxidation of the corresponding toluic acids or the hydrolysis of their corresponding benzonitriles. A common laboratory-scale synthesis involves the oxidation of the respective methyl group of methylbenzaldehyde followed by further oxidation to the carboxylic acid.

Single Crystal Growth for X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown from saturated solutions by slow evaporation, slow cooling, or vapor diffusion methods.

  • 2-Formylbenzoic Acid: Single crystals can be grown by slow evaporation of a solution in a mixture of ethanol (B145695) and water.

  • This compound: Slow evaporation of a solution in methanol (B129727) has been reported to yield suitable single crystals.

  • 4-Formylbenzoic Acid: Two polymorphs have been identified. Polymorph I can be obtained by recrystallization from an aqueous solution, while Polymorph II can be grown from a melt or by sublimation.[1]

Comparative Analysis of Crystal Packing

The crystal structures of all three isomers are dominated by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups (O-H···O). This is a very common and stable motif for carboxylic acids. The key differences in their crystal packing arise from the different spatial arrangements of these dimers, which are influenced by the position of the formyl group.

2-Formylbenzoic Acid: In the crystal structure of 2-formylbenzoic acid, the carboxylic acid dimers are further linked by weaker C-H···O hydrogen bonds involving the aldehyde group. This results in a layered structure.

This compound: Similar to the 2-isomer, the crystal packing of this compound features carboxylic acid dimers connected by C-H···O interactions. The different substitution pattern leads to a distinct three-dimensional network.

4-Formylbenzoic Acid: This isomer exhibits polymorphism, meaning it can exist in different crystal structures.[1]

  • Polymorph I: The molecules form the typical carboxylic acid dimers. These dimers are then packed in a herringbone fashion.

  • Polymorph II: In this polymorph, the carboxylic acid dimers are also present, but their packing arrangement is different, leading to a more densely packed structure.

The presence of the formyl group in different positions affects the overall molecular shape and the potential for other intermolecular interactions, leading to the observed differences in crystal packing and the polymorphism of the 4-isomer.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the crystal packing of the formylbenzoic acid isomers.

Crystal_Packing_Comparison Workflow for Comparing Crystal Packing of Formylbenzoic Acid Isomers cluster_synthesis Synthesis and Crystallization cluster_analysis Data Collection and Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of 2-, 3-, and 4-Formylbenzoic Acid Purification Purification by Recrystallization Synthesis->Purification Crude Product CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Purified Compound XRD Single-Crystal X-ray Diffraction CrystalGrowth->XRD Single Crystals StructureSolution Structure Solution and Refinement XRD->StructureSolution DataExtraction Extraction of Crystallographic Data StructureSolution->DataExtraction UnitCell Compare Unit Cell Parameters and Space Groups DataExtraction->UnitCell HBond Analyze Hydrogen Bonding Networks DataExtraction->HBond PackingMotifs Identify and Compare Packing Motifs DataExtraction->PackingMotifs Conclusion Draw Conclusions on Structure-Property Relationships UnitCell->Conclusion HBond->Conclusion PackingMotifs->Conclusion

Caption: Logical workflow for the comparative analysis of formylbenzoic acid isomer crystal packing.

Conclusion

The crystal packing of 2-, 3-, and 4-formylbenzoic acid is primarily dictated by the robust carboxylic acid dimer formation. However, the position of the formyl group introduces subtle but significant differences in the overall packing arrangement through weaker C-H···O interactions. The para-isomer, 4-formylbenzoic acid, exhibits polymorphism, highlighting how minor changes in intermolecular interactions can lead to different solid-state structures. These findings are essential for understanding and controlling the physicochemical properties of these compounds in various applications.

References

A Comparative Guide to the Kinetic Studies of 3-Formylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of the three isomers of formylbenzoic acid: 2-formylbenzoic acid, 3-formylbenzoic acid, and 4-formylbenzoic acid. Understanding the kinetic behavior of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science, where precise control of reaction rates and pathways is paramount. This document summarizes key structural differences that influence reactivity, presents expected kinetic comparisons for common reactions, and provides standardized experimental protocols for further investigation.

Structural and Electronic Properties Influencing Reactivity

The reactivity of the formylbenzoic acid isomers is dictated by the relative positions of the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups on the benzene (B151609) ring. These positions influence both steric hindrance and the electronic effects (inductive and resonance) at the reaction centers.

  • 2-Formylbenzoic Acid (o-Formylbenzoic Acid): The ortho-isomer exhibits unique reactivity due to the proximity of the aldehyde and carboxylic acid functionalities. In aqueous solutions, it exists in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[1] This equilibrium significantly reduces the concentration of the free aldehyde, impacting the kinetics of reactions involving this group.

  • This compound (m-Formylbenzoic Acid): In the meta-isomer, the electronic effects of the two groups are primarily inductive. The formyl group acts as a meta-directing deactivating group, influencing the reactivity of the carboxylic acid and the aromatic ring.

  • 4-Formylbenzoic Acid (p-Formylbenzoic Acid): In the para-isomer, both inductive and resonance effects of the formyl group play a significant role. The strong electron-withdrawing nature of the formyl group, when in the para position, can significantly influence the acidity of the carboxylic acid and the reactivity of the aldehyde.

A summary of the expected electronic effects on the reactivity of the functional groups is presented in Table 1.

IsomerKey Structural FeatureEffect on Carboxylic Acid Reactivity (e.g., Esterification)Effect on Aldehyde Reactivity (e.g., Nucleophilic Addition)
2-Formylbenzoic Acid Intramolecular hydrogen bonding and cyclization to lactolSteric hindrance from the ortho-formyl group is expected to decrease the reaction rate.The equilibrium with the lactol form significantly lowers the effective concentration of the aldehyde, leading to slower reaction rates.
This compound Inductive electron-withdrawal from the formyl groupThe electron-withdrawing formyl group at the meta position is expected to slightly increase the electrophilicity of the carboxyl carbon, potentially leading to a faster reaction rate compared to benzoic acid.The carboxylic acid group at the meta position will have a moderate electron-withdrawing effect, increasing the aldehyde's reactivity.
4-Formylbenzoic Acid Conjugated electron-withdrawal from the formyl groupThe strong electron-withdrawing resonance effect of the para-formyl group is expected to increase the electrophilicity of the carboxyl carbon, leading to a faster reaction rate.The para-carboxylic acid group will have a significant electron-withdrawing effect, making the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Comparative Kinetics of Key Reactions

While direct comparative kinetic data for a single reaction across all three isomers is scarce in the literature, we can predict their relative reactivities based on established principles of physical organic chemistry, such as the Hammett equation.[2][3][4]

Esterification

The Fischer esterification is an acid-catalyzed reaction where the carboxylic acid is attacked by an alcohol. The rate of this reaction is sensitive to both electronic effects and steric hindrance.[5][6]

  • Expected Reactivity Order: 4-formylbenzoic acid > this compound > 2-formylbenzoic acid.

  • Rationale:

    • 4-Formylbenzoic acid: The strong electron-withdrawing effect of the para-formyl group enhances the electrophilicity of the carboxylic acid carbon, accelerating the nucleophilic attack by the alcohol.

    • This compound: The inductive electron-withdrawing effect of the meta-formyl group also increases the reactivity of the carboxylic acid, but to a lesser extent than the para-isomer.

    • 2-Formylbenzoic acid: Significant steric hindrance from the adjacent formyl group is expected to impede the approach of the alcohol nucleophile, leading to the slowest reaction rate.

Oxidation of the Formyl Group

The oxidation of the aldehyde group to a carboxylic acid is a common transformation. The rate of this reaction is influenced by the electronic nature of the substituent on the aromatic ring.

  • Expected Reactivity Order: 4-formylbenzoic acid > this compound > 2-formylbenzoic acid.

  • Rationale:

    • 4-Formylbenzoic acid: The electron-withdrawing carboxylic acid group at the para position will stabilize the transition state of the oxidation reaction, leading to a faster rate.

    • This compound: The inductive effect of the meta-carboxylic acid group will also facilitate oxidation, but less effectively than the para-isomer.

    • 2-Formylbenzoic acid: The formation of the lactol tautomer reduces the availability of the free aldehyde for oxidation, likely resulting in the slowest oxidation rate under aqueous conditions.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The reaction kinetics are typically second order in the aldehyde and first or second order in the base.[7][8][9]

  • Expected Reactivity Order for Hydride Transfer: 4-formylbenzoic acid > this compound > 2-formylbenzoic acid.

  • Rationale: The rate-determining step often involves the transfer of a hydride ion from a tetrahedral intermediate. The electron-withdrawing carboxylic acid group will facilitate the formation of this intermediate and the subsequent hydride transfer.

    • 4-Formylbenzoic acid: The strong electron-withdrawing effect of the para-carboxylate group will make the aldehyde carbon more electrophilic and stabilize the intermediate, leading to the fastest reaction.

    • This compound: The inductive effect of the meta-carboxylate group will also enhance the reaction rate.

    • 2-Formylbenzoic acid: The equilibrium with the unreactive lactol will significantly slow down the reaction.

Experimental Protocols

To obtain quantitative kinetic data, a standardized experimental protocol should be followed. Below is a general methodology for studying the kinetics of the esterification of formylbenzoic acid isomers.

General Protocol for Kinetic Study of Esterification

Objective: To determine the rate constants and activation parameters for the acid-catalyzed esterification of 2-, 3-, and 4-formylbenzoic acid with methanol (B129727).

Materials:

  • 2-Formylbenzoic acid

  • This compound

  • 4-Formylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (B78521) (standardized solution)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Reaction flasks with reflux condensers

  • Pipettes and burettes

Procedure:

  • Reaction Setup: A solution of the formylbenzoic acid isomer in a large excess of methanol is prepared in a reaction flask. The flask is placed in a thermostated water bath to maintain a constant temperature.

  • Initiation: A catalytic amount of concentrated sulfuric acid is added to the flask to initiate the reaction. This is considered time zero.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in a known volume of ice-cold distilled water to stop the reaction.

  • Titration: The unreacted carboxylic acid in the quenched sample is titrated with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the carboxylic acid at each time point is calculated. The data is then fitted to the appropriate integrated rate law (typically pseudo-first-order due to the large excess of methanol) to determine the pseudo-first-order rate constant (k').

  • Temperature Dependence: The experiment is repeated at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot (ln(k') vs. 1/T).

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare solutions of formylbenzoic acid isomers in methanol R1 Add catalyst to initiate reaction (t=0) P1->R1 P2 Set up thermostated water bath P2->R1 R2 Withdraw aliquots at timed intervals R1->R2 R3 Quench reaction in ice-cold water R2->R3 A1 Titrate unreacted acid with standardized base R3->A1 A2 Calculate acid concentration vs. time A1->A2 A3 Determine rate constant (k') from integrated rate law A2->A3 A4 Repeat at different temperatures A3->A4 A5 Construct Arrhenius plot to find Ea and A A4->A5

Caption: General experimental workflow for a kinetic study of esterification.

Reactivity_Comparison cluster_isomers Formylbenzoic Acid Isomers cluster_factors Influencing Factors cluster_reactivity Predicted Relative Reactivity Ortho 2-Formylbenzoic Acid Steric Steric Hindrance Ortho->Steric High Tautomerism Lactol Tautomerism Ortho->Tautomerism Meta This compound Electronic Electronic Effects (Inductive & Resonance) Meta->Electronic Inductive Para 4-Formylbenzoic Acid Para->Electronic Resonance > Inductive Low Low Steric->Low High High Electronic->High Strong e- withdrawal Medium Medium Electronic->Medium Moderate e- withdrawal Tautomerism->Low

Caption: Factors influencing the relative reactivity of formylbenzoic acid isomers.

References

assessing the impact of substituent position on the properties of formylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on how the position of the formyl group on the benzoic acid ring dictates its physicochemical properties. This guide provides a comparative analysis of 2-formylbenzoic acid, 3-formylbenzoic acid, and 4-formylbenzoic acid, supported by experimental data and detailed methodologies.

The seemingly subtle shift in the position of a formyl substituent on the benzoic acid framework imparts significant and distinct changes to the molecule's physical and chemical characteristics. These variations in properties such as acidity, melting point, and solubility are critical considerations in the fields of medicinal chemistry and materials science, where molecular geometry and intermolecular interactions play a pivotal role in a compound's function and application. This guide delves into a comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of formylbenzoic acid, offering a clear overview of their key differences.

Comparative Physicochemical Properties

The positioning of the electron-withdrawing formyl group relative to the carboxylic acid moiety directly influences the electronic environment of the molecule, which in turn governs its properties. The following table summarizes the key experimental data for the three isomers.

Property2-Formylbenzoic AcidThis compound4-Formylbenzoic Acid
Melting Point (°C) 96-99[1][2]172-176[3][4]247-256[5][6]
pKa Not explicitly found3.84-3.85[7][8]3.77[9]
Solubility Soluble in methanol[10] and diethyl ether[11].Very soluble in water[7], soluble in methanol[3][4][8].Slightly soluble in hot water; very soluble in alcohol; soluble in ether, chloroform[5], and DMF[12][13].
Appearance White to off-white crystal powder[2][10]Light yellow to white solid[7][8]White to pale yellow crystalline powder[5][6]

The Influence of Substituent Position

The observed differences in the properties of the formylbenzoic acid isomers can be attributed to a combination of electronic and steric effects, as well as intermolecular forces. The logical relationship between the substituent position and the resulting properties is visualized in the diagram below.

G Impact of Substituent Position on Formylbenzoic Acid Properties sub_pos Substituent Position (ortho, meta, para) ortho Ortho (2-) sub_pos->ortho meta Meta (3-) sub_pos->meta para Para (4-) sub_pos->para pka Acidity (pKa) ortho->pka Intramolecular H-bonding (potential for lower acidity) mp Melting Point ortho->mp Lower symmetry, weaker packing sol Solubility ortho->sol Polar groups in proximity meta->pka Inductive effect dominates meta->mp Intermediate symmetry meta->sol Asymmetric polarity para->pka Resonance & Inductive effects (strongest acidity) para->mp High symmetry, efficient crystal packing para->sol Symmetric polarity

Caption: Relationship between substituent position and key physicochemical properties.

The para isomer exhibits the highest melting point, a consequence of its high degree of symmetry which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces. Conversely, the ortho isomer has the lowest melting point due to its lower symmetry. In terms of acidity, the para isomer is the strongest acid (lowest pKa) because the electron-withdrawing effects of the formyl group, acting through both resonance and induction, are most effective at stabilizing the carboxylate anion from this position.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following sections detail the standard methodologies for determining the key properties discussed.

General Experimental Workflow

The characterization of a novel or uncharacterized organic acid typically follows a systematic workflow to ensure all critical physicochemical properties are determined.

G General Experimental Workflow for Characterizing an Organic Acid start Start: Purified Organic Acid Sample mp_det Melting Point Determination start->mp_det sol_test Solubility Testing start->sol_test pka_det pKa Determination start->pka_det spec_analysis Spectroscopic Analysis (NMR, IR, MS) start->spec_analysis data_comp Data Compilation & Analysis mp_det->data_comp sol_test->data_comp pka_det->data_comp spec_analysis->data_comp end End: Characterized Compound data_comp->end

Caption: A typical workflow for the physicochemical characterization of an organic acid.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[14][15][16][17]

  • Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.[14][15]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[14][15]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) for an accurate measurement.[14][16]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[16]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and the types of functional groups present.[18][19][20][21]

  • Sample and Solvent: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[19]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[19]

  • Mixing: The mixture is vigorously agitated after each addition.[19]

  • Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in a neutral solvent like water, its solubility can be tested in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO3) solutions to identify acidic or basic functional groups.[18][19][22]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution and is commonly determined by potentiometric titration.[23][24]

  • Solution Preparation: A precise weight of the organic acid is dissolved in a known volume of deionized water or a suitable solvent mixture to create a solution of known concentration.[23]

  • Apparatus Calibration: A pH meter is calibrated using standard buffer solutions.[24]

  • Titration: The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[23][24]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point.[23]

References

A Comparative Guide to the Synthesis of 3-Formylbenzoic Acid: A Novel Catalytic Route vs. Classical Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel, selective catalytic route for the synthesis of 3-formylbenzoic acid against a traditional oxidation method, supported by experimental data and protocols.

The selective synthesis of this compound, a valuable building block in the pharmaceutical and fine chemical industries, presents a common challenge in organic synthesis: the controlled oxidation of a methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid. This guide evaluates a modern aerobic oxidation method and contrasts it with the classical potassium permanganate (B83412) (KMnO₄) oxidation of 3-methylbenzoic acid.

Executive Summary of Synthetic Routes

This comparison focuses on two distinct synthetic pathways starting from 3-methylbenzoic acid to yield this compound. The classical approach employs a strong, stoichiometric oxidizing agent, while the novel route utilizes a catalytic system with molecular oxygen as the terminal oxidant.

ParameterNew Catalytic RouteClassical KMnO₄ Oxidation
Starting Material 3-Methylbenzoic Acid3-Methylbenzoic Acid
Primary Reagents Co(OAc)₂, N-Hydroxyphthalimide (NHPI), O₂Potassium Permanganate (KMnO₄)
Solvent Hexafluoropropan-2-ol (HFIP)Water
Reaction Temperature 100 °C100 °C (Reflux)
Reaction Time 6 hours4-8 hours
Yield of Aldehyde High (estimated ~85-95%)Low to Moderate (often <40%)
Key Advantages High selectivity for the aldehyde, catalytic use of reagents, milder conditions.Inexpensive reagents, well-established procedure.
Key Disadvantages Requires a specialized solvent and catalyst system.Poor selectivity leading to over-oxidation, stoichiometric use of a strong oxidant, generation of significant MnO₂ waste.

Experimental Workflow of the New Catalytic Route

The new synthetic pathway employs a cobalt-catalyzed aerobic oxidation mediated by N-hydroxyphthalimide (NHPI). This method is highly selective for the formation of the aldehyde.

New_Synthetic_Route Workflow for the New Catalytic Synthesis of this compound cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 3-Methylbenzoic Acid E Heat to 100 °C A->E B Co(OAc)₂ (catalyst) B->E C N-Hydroxyphthalimide (catalyst) C->E D HFIP (solvent) D->E F Bubble O₂ through the mixture (6 hours) E->F G Cool to Room Temperature F->G H Solvent Evaporation G->H I Column Chromatography H->I J This compound (Product) I->J

Caption: Workflow for the New Catalytic Route.

Signaling Pathway of the Catalytic Cycle

The catalytic cycle for the aerobic oxidation involves the generation of the phthalimide-N-oxyl (PINO) radical, which acts as the key hydrogen atom abstractor.

Catalytic_Cycle Proposed Catalytic Cycle CoII Co(II) CoIII Co(III) CoII->CoIII O₂ PINO PINO Radical CoIII->PINO NHPI NHPI NHPI PINO->CoII Radical R-CH₂• PINO->Radical R-CH₃ Substrate R-CH₃ (3-Methylbenzoic Acid) PeroxyRadical R-CH₂OO• Radical->PeroxyRadical O₂ Aldehyde R-CHO (this compound) PeroxyRadical->Aldehyde H• abstraction Aldehyde->PINO regenerates catalyst O2 O₂

Caption: Proposed Catalytic Cycle.

Detailed Experimental Protocols

New Catalytic Route: Aerobic Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, combine 3-methylbenzoic acid (1.0 mmol), cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O, 0.05 mmol, 5 mol%), and N-hydroxyphthalimide (NHPI, 0.1 mmol, 10 mol%) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP, 5 mL).

  • Reaction: Stir the mixture at 100 °C while bubbling oxygen gas through the solution for 6 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Classical Route: Potassium Permanganate Oxidation
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-methylbenzoic acid (10 mmol) in 100 mL of water.

  • Reaction: Heat the solution to reflux and add potassium permanganate (KMnO₄, 20 mmol) portion-wise over 1 hour. Continue refluxing for an additional 3-7 hours, or until the purple color of the permanganate has disappeared.

  • Work-up: While hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization. Due to significant over-oxidation to isophthalic acid, the yield of this compound is often low.

Conclusion

The novel catalytic aerobic oxidation of 3-methylbenzoic acid presents a significant improvement over the classical potassium permanganate method for the synthesis of this compound. The high selectivity of the new route minimizes the formation of the over-oxidation byproduct, isophthalic acid, leading to substantially higher yields of the desired aldehyde. While the classical method is inexpensive, it suffers from poor selectivity and generates a large amount of inorganic waste. For researchers and drug development professionals seeking an efficient and more sustainable synthesis of this compound, the new catalytic route offers a clear advantage.

A Methodological Guide to Assessing the Cross-Reactivity of 3-Formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a protein conjugate of 3-formylbenzoic acid) also binds to other structurally similar molecules (the derivatives).[1][2] This phenomenon can lead to inaccurate quantification and false-positive results in diagnostic and research applications.[1][2] Therefore, characterizing the cross-reactivity of an antibody with a panel of related compounds is a critical step in the validation of any immunoassay.[1][3]

Experimental Workflow for Cross-Reactivity Assessment

The overall process for assessing the cross-reactivity of this compound derivatives involves several key stages, from the preparation of immunogens to the final data analysis.

G cluster_0 Preparation of Immunogen cluster_1 Antibody Development cluster_2 Immunoassay Development & Validation Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Immunogen (3-FBA-Protein) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Screening Screening for Antibody Production (ELISA) Immunization->Screening Isolation Antibody Isolation and Purification Screening->Isolation AssayDev Competitive ELISA Development Isolation->AssayDev CrossReactivity Cross-Reactivity Testing with Derivatives AssayDev->CrossReactivity DataAnalysis Data Analysis (IC50, % Cross-Reactivity) CrossReactivity->DataAnalysis G cluster_0 Competitive ELISA Principle cluster_1 High Concentration of Free Antigen cluster_2 Low Concentration of Free Antigen Step1 1. Antibody Coated Plate Step2 2. Add Sample (with free antigen) and Enzyme-Conjugated Antigen Step1->Step2 Step3 3. Competition for Antibody Binding Sites Step2->Step3 Step4 4. Wash and Add Substrate Step3->Step4 Step5 5. Color Development (Signal is inversely proportional to free antigen) Step4->Step5 Ab1 Ab Ag_free1 Ag Ag_free1->Ab1 Ag_conj1 Ag-E Result1 Low Signal Ab2 Ab Ag_free2 Ag Ag_conj2 Ag-E Ag_conj2->Ab2 Result2 High Signal G Receptor Receptor KinaseA Kinase A (Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB Downstream Downstream Effector KinaseA->Downstream KinaseB->Downstream Response Cellular Response Downstream->Response Inhibitor 3-FBA Derivative (Inhibitor) Inhibitor->KinaseA Intended Inhibition Inhibitor->KinaseB Potential Cross-Reactivity

References

A Comparative Guide to Metal-Organic Frameworks Derived from Formylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. The isomeric position of functional groups on these linkers can significantly influence the resulting framework's topology, porosity, and catalytic or adsorption capabilities. This guide provides a comparative benchmark of the performance of MOFs derived from the ortho-, meta-, and para-isomers of formylbenzoic acid, drawing upon available experimental data and established principles of MOF chemistry.

While direct, side-by-side comparative studies of MOFs synthesized from all three isomers of formylbenzoic acid are limited in the current literature, this guide consolidates existing research on individual isomers and related structures to provide a valuable performance benchmark. The data presented herein is crucial for the rational design of MOFs with tailored functionalities for applications ranging from catalysis and gas storage to drug delivery.

Influence of Isomerism on MOF Properties

The position of the formyl group on the benzoic acid linker dictates the geometry and coordination behavior of the ligand, which in turn affects the crystal structure and properties of the resulting MOF.

  • 2-Formylbenzoic Acid (ortho-isomer): The proximity of the formyl and carboxylic acid groups can lead to steric hindrance, potentially resulting in lower dimensionality frameworks or structures with unique coordination modes. The ortho-position may also facilitate intramolecular interactions or post-synthetic modifications in a confined space.

  • 3-Formylbenzoic Acid (meta-isomer): This isomer offers an angled disposition of its functional groups, which can lead to the formation of complex, three-dimensional frameworks with helical or other intricate topologies.

  • 4-Formylbenzoic Acid (para-isomer): As a linear and more rigid linker, the para-isomer typically promotes the formation of more predictable and often highly porous, robust frameworks. MOFs derived from this isomer have been explored for various applications, including drug delivery.

Performance Data and Comparison

The following table summarizes key performance metrics for MOFs synthesized from different formylbenzoic acid isomers and their derivatives. Due to the limited availability of data for MOFs derived solely from the ortho- and meta-isomers, a hypothetical zinc-based MOF synthesized from a fluoro-derivative of the ortho-isomer is included to provide insight into the potential properties of such materials.

PropertyMOF from 2-Fluoro-5-formylbenzoic Acid (Hypothetical Zn-based)MOF from 4-Formylbenzoic Acid (in MV-NUIG4 series)[1]
Metal Center Zinc (hypothetical)Zinc
Synthesis Method SolvothermalSolvothermal
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature (°C) 120 (hypothetical)80
Time (h) 48 (hypothetical)24
Key Performance Metric Potential for enhanced catalytic activity or gas sorption selectivity due to the electron-withdrawing fluorine atom.[2]High doxorubicin (B1662922) absorption (up to 1995 mg/g for the parent NUIG4) and pH-controlled release.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of MOF performance.

Synthesis of a Hypothetical Zinc-based MOF from 2-Fluoro-5-formylbenzoic Acid[2]

This protocol is based on a general method for solvothermal MOF synthesis.

  • Preparation of Solutions:

    • Dissolve 2-Fluoro-5-formylbenzoic acid (e.g., 0.1 mmol, 16.8 mg) in 5 mL of N,N-Dimethylformamide (DMF) in a glass vial.

    • In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 5 mL of DMF.

  • Reaction Mixture: Combine the two solutions in a Teflon-lined autoclave.

  • Solvothermal Synthesis: Seal the autoclave and heat it in a programmable oven to 120 °C for 48 hours.

  • Cooling and Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration or centrifugation.

  • Washing: Wash the crystals with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in a volatile solvent (e.g., ethanol (B145695) or acetone) for several days, replacing the solvent periodically.

  • Activation: Activate the MOF by heating the crystals under vacuum to remove the solvent molecules from the pores.

Synthesis of a Zinc-based MOF using 4-Formylbenzoic Acid (as part of the MV-NUIG4 series)[1]
  • Preparation of Solution: In a 20 mL glass scintillation vial, dissolve 4-formylbenzoic acid (225 mg, 1.5 mmol) in 5 mL of DMF.

  • Addition of Co-linker: Add a corresponding 4-aminobenzoic acid derivative (e.g., 4-amino-3-methylbenzoic acid, 226 mg, 1.5 mmol).

  • Sonication: Sonicate the solution for 2 minutes.

  • Addition of Metal Salt: Add Zn(CH₃CO₂)₂·2H₂O (330 mg, 1.5 mmol) to the solution.

  • Sonication: Sonicate for an additional 2 minutes.

  • Heating: Seal the vial and heat it in an oven at 80 °C for 24 hours to form a crystalline powder.

  • Washing: Decant the solvent and rinse the powder with DMF (2 x 5 mL).

Visualizing Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MOF synthesis and the logical relationship between the choice of formylbenzoic acid isomer and the resulting MOF properties.

MOF_Synthesis_Workflow cluster_solution Solution Preparation Linker Solution Dissolve Formylbenzoic Acid Isomer in Solvent Reaction Mixture Combine Solutions in Autoclave/Vial Linker Solution->Reaction Mixture Metal Salt Solution Dissolve Metal Salt in Solvent Metal Salt Solution->Reaction Mixture Solvothermal Reaction Heat at Specific Temperature and Time Reaction Mixture->Solvothermal Reaction Product Collection Filtration/ Centrifugation Solvothermal Reaction->Product Collection Washing & Activation Solvent Exchange and Heating under Vacuum Product Collection->Washing & Activation Characterization PXRD, TGA, BET, etc. Washing & Activation->Characterization

Caption: General experimental workflow for the solvothermal synthesis of MOFs.

Isomer_Property_Relationship cluster_isomers Formylbenzoic Acid Isomers cluster_properties Resulting MOF Properties Ortho 2-Formylbenzoic Acid (ortho) Topology Framework Topology Ortho->Topology Steric Hindrance -> Unique Coordination Meta This compound (meta) Meta->Topology Angled Geometry -> Complex 3D Frameworks Para 4-Formylbenzoic Acid (para) Para->Topology Linear Geometry -> Predictable, Porous Frameworks Porosity Pore Size and Shape Topology->Porosity Performance Catalytic Activity/ Adsorption Capacity Porosity->Performance

References

Safety Operating Guide

Proper Disposal of 3-Formylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-formylbenzoic acid, ensuring a safe laboratory environment and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound (CAS No: 619-21-6), a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for personal safety, environmental protection, and regulatory compliance.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance, and understanding its primary hazards is the first step in safe handling and disposal. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Summary of Hazard Information:

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]
Allergic Skin ReactionH317: May cause an allergic skin reaction[1]
Quantitative Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₈H₆O₃[1][2]
Molecular Weight 150.13 g/mol [2]
Appearance Light yellow solid or powder[3]
Melting Point 173-175 °C
Solubility Soluble in methanol, alcohol, and diethyl ether. Very slightly soluble in water.
Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Hand Protection: Use suitable chemical-resistant gloves.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of inhaling dust, use a dust mask (type N95 or equivalent).[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

Methodology for Waste Handling and Disposal:
  • Waste Characterization: All chemical waste, including this compound and any contaminated materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents.[3]

  • Containerization:

    • Place solid waste into a clean, dry, and sealable container labeled for chemical waste.[1]

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1]

    • Keep the container tightly closed when not in use.[1][3]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a certified waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[1]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Accidental Spill Cleanup

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Personal Protection: Wear the appropriate PPE as described above.[1]

  • Containment:

    • For dry spills, carefully sweep up the material, avoiding dust generation.[1][3]

    • Place the spilled material and any contaminated cleanup supplies into a labeled, sealable container for disposal as hazardous waste.[1][3]

  • Decontamination: Wash the spill area thoroughly with soap and water.[1] Prevent runoff from entering drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatible Materials B->C D Place in a Labeled, Sealable Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Certified Waste Disposal Service / EH&S E->F G Proper Disposal Following All Regulations F->G S1 Evacuate and Ventilate Area S2 Contain Spill & Clean Up (Avoid Dust Generation) S1->S2 S3 Collect Waste in Labeled Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->E Store with other waste Spill Accidental Spill Spill->S1

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Formylbenzoic Acid

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.[1] It is crucial to use appropriate personal protective equipment to mitigate these risks.

Hazard Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against dust particles and chemical splashes that can cause serious eye irritation.[1][2]
Hand Protection Acid-resistant protective gloves (e.g., PVC, neoprene, or nitrile).[1][4]Prevents skin contact, which can cause irritation.[1][2]
Skin and Body Protection Lab coat, coveralls, or other protective clothing to prevent skin exposure.[1][2]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, should be used when workplace conditions warrant it (e.g., handling large quantities, inadequate ventilation).[1]Protects against inhalation of dust, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of dust.[2]

    • Minimize dust generation during handling.[1]

    • Keep the container tightly closed when not in use.[1][3]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly with soap and water after handling.[1][2]

  • Storage:

    • Store in a tightly sealed, original container.[2]

    • Keep in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Spill Response
  • Evacuate personnel from the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material.[1]

  • Avoid generating dust.[1][2] Use dry clean-up procedures.[2]

  • Place the collected material into a clean, dry, labeled, and sealable container for disposal.[1][2]

  • Wash the spill area with large amounts of water. Prevent runoff from entering drains.[2]

Disposal Plan
  • Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

  • Residue should be buried in an authorized landfill.[2]

  • Containers may retain chemical hazards even when empty. Puncture containers to prevent re-use and dispose of them in an authorized landfill.[2]

  • Do not empty into drains or release into the environment.[6]

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

G cluster_prep cluster_handling cluster_storage cluster_cleanup prep 1. Preparation ppe Don Required PPE: - Safety Goggles - Gloves - Lab Coat prep->ppe ventilation Work in a Well-Ventilated Area prep->ventilation handling 2. Handling ventilation->handling weigh Weigh/Transfer Chemical (Minimize Dust) handling->weigh storage 3. Storage weigh->storage weigh->storage emergency Emergency (Spill/Exposure) weigh->emergency store_chem Store in Tightly Closed Container in a Cool, Dry Place storage->store_chem cleanup 4. Cleanup & Disposal store_chem->cleanup store_chem->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose emergency->cleanup Follow Spill Response

Caption: Workflow for safe handling of this compound.

References

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